molecular formula C10H10O3 B1596786 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde CAS No. 209256-62-2

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

Cat. No.: B1596786
CAS No.: 209256-62-2
M. Wt: 178.18 g/mol
InChI Key: VXDUBVRFTGUJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDUBVRFTGUJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383511
Record name 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209256-62-2
Record name 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde, a notable member of the benzodioxepine class of heterocyclic compounds, has garnered significant interest within the scientific community. Its unique structural framework, which features a seven-membered dioxepine ring fused to a benzene ring with a carbaldehyde substituent, makes it a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The reactivity of the aldehyde functional group, combined with the conformational flexibility of the dioxepine ring, offers a versatile platform for molecular design and discovery.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended to serve as a vital resource for researchers, offering insights into its molecular characteristics, safe handling protocols, and the experimental methodologies used for its characterization. Understanding these fundamental properties is paramount for its effective utilization in synthetic strategies and for the rational design of novel derivatives with tailored functionalities.

Molecular and Physicochemical Properties

The fundamental molecular and physicochemical properties of this compound are summarized in the table below. These properties are essential for its identification, purification, and for predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₃[1][2]
Molecular Weight 178.18 g/mol [1][2]
CAS Number 209256-62-2[1]
Appearance Not explicitly stated; likely a solid or liquid at room temperature.
Melting Point Data not available.[3]
Boiling Point Data not available.[3]
Solubility Data not available. Expected to have limited solubility in water and good solubility in common organic solvents.
Purity Commercially available with ≥97% purity.[2]

It is important to note that while some physical properties such as melting and boiling points have not been officially reported in the literature, they can be estimated using computational models or determined experimentally.[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (typically in the range of 9-10 ppm), and the aliphatic protons of the dioxepine ring. The coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring. The protons on the seven-membered ring would likely exhibit complex splitting patterns due to their diastereotopic nature and conformational mobility.

  • ¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm). Signals for the aromatic carbons and the aliphatic carbons of the dioxepine ring would also be present in their respective expected regions.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1715 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching vibrations for the aromatic ring, and C-O stretching vibrations for the ether linkages in the dioxepine ring.

Mass Spectrometry (MS): Mass spectrometric analysis would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 178.18). The fragmentation pattern would likely involve the loss of the formyl group (CHO) and fragmentation of the dioxepine ring, providing further structural confirmation.

Experimental Protocols

Determination of Physical Properties

The following are generalized, yet authoritative, experimental protocols for determining the key physical properties of an aromatic aldehyde like this compound.

The melting point of a solid organic compound is a crucial indicator of its purity.

Caption: Workflow for Melting Point Determination.

For liquid samples, the boiling point is a key physical constant.

Caption: Micro-Boiling Point Determination Workflow.

Understanding the solubility profile is critical for reaction setup, extraction, and purification.

Caption: General Protocol for Solubility Testing.

This procedure should be repeated with a range of solvents, including water, diethyl ether, ethanol, acetone, and toluene, to establish a comprehensive solubility profile.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The Material Safety Data Sheet (MSDS) for this compound indicates that it may cause eye, skin, and respiratory tract irritation.[3] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this compound.

Core Safety Recommendations:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or dust.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: A lab coat should be worn to prevent skin contact.

  • Storage: Store in a cool, dry place in a tightly sealed container.[3]

  • Spill Response: In case of a spill, absorb with an inert material and dispose of it as chemical waste.

Conclusion

This compound is a compound of significant interest due to its potential as a building block in organic synthesis. While a complete experimental dataset of its physical properties is not yet available in the public domain, this guide provides a thorough compilation of its known molecular characteristics, predicted spectroscopic features, and standardized protocols for its experimental characterization. The provided safety and handling information is critical for its responsible use in a research setting. It is anticipated that as research into benzodioxepine derivatives continues to expand, a more complete physicochemical profile of this compound will emerge, further enabling its application in the development of novel molecules with valuable properties.

References

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic aldehyde of interest in synthetic chemistry and drug discovery. The document covers its core chemical identity, physicochemical properties, plausible synthetic pathways, and potential applications. Emphasis is placed on the causality behind synthetic strategies and the presentation of a representative experimental protocol for its formation. This guide is intended to serve as a foundational resource for researchers utilizing this molecule as a building block or investigating its potential biological activities.

Core Compound Identity and Properties

This compound is a specific isomer within the benzodioxepine family. The core structure consists of a benzene ring fused to a seven-membered dioxepine ring, with an aldehyde group at the 6-position. This substitution pattern is critical for its reactivity and potential biological interactions.

IdentifierValueSource
Chemical Name This compoundIUPAC Nomenclature
CAS Number 209256-62-2[1]
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol [1]
Parent Compound 3,4-dihydro-2H-1,5-benzodioxepine[2]
Parent CAS 7216-18-4[2]

Synthesis and Mechanistic Considerations

Direct, published synthetic routes for this compound are not extensively documented in readily available literature. However, its synthesis can be logically approached by the electrophilic formylation of the parent scaffold, 3,4-dihydro-2H-1,5-benzodioxepine. The ether linkages on the benzene ring are activating, ortho-, para-directing groups, making the 6- and 8-positions (equivalent) and the 7- and 9-positions (equivalent) susceptible to electrophilic substitution.

Plausible Synthetic Route: Electrophilic Aromatic Formylation

The most direct and industrially scalable method to introduce a formyl (-CHO) group onto an activated aromatic ring is through electrophilic formylation. The Vilsmeier-Haack reaction is a prime candidate for this transformation due to its use of mild and effective reagents.[3][4][5]

Causality of the Vilsmeier-Haack Reaction: This reaction is chosen because the parent benzodioxepine ring is electron-rich, making it a suitable substrate.[3][5] The Vilsmeier reagent, a chloroiminium ion generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a moderately strong electrophile that can efficiently formylate such activated rings without requiring harsh, acidic conditions that might cleave the dioxepine ring.[4][5]

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl3 POCl3 Parent 3,4-dihydro-2H-1,5-benzodioxepine Iminium_Intermediate Iminium Salt Intermediate Parent->Iminium_Intermediate + Vilsmeier Reagent Product This compound Iminium_Intermediate->Product Aqueous Workup (H2O)

Caption: Plausible synthesis via Vilsmeier-Haack formylation.

Alternative Formylation Strategies
  • Duff Reaction: This method uses hexamine in an acidic medium. It is typically effective for highly activated systems like phenols but could potentially be applied here.[6] Formylation generally occurs ortho to the most activating group.[6]

  • Reimer-Tiemann Reaction: This reaction involves chloroform and a strong base to generate dichlorocarbene as the electrophile.[7][8] It is primarily used for phenols and electron-rich heterocycles.[8] Its applicability to benzodioxepine would depend on the stability of the seven-membered ring under strongly basic conditions.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative, self-validating system for the synthesis of the title compound, based on established chemical principles.

Objective: To synthesize this compound from 3,4-dihydro-2H-1,5-benzodioxepine.

Materials:

  • 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Dichloromethane (DCM) (optional co-solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium acetate solution

  • Deionized water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Protocol Steps:

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF.

    • Cool the flask to 0 °C using an ice bath.

    • Causality: Cooling is critical to control the exothermic reaction between DMF and POCl₃, preventing degradation of the reagent.

    • Add POCl₃ (1.2 eq) dropwise to the cooled DMF over 30 minutes with vigorous stirring.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the chloroiminium salt.

  • Electrophilic Substitution:

    • Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in a minimal amount of anhydrous DMF or DCM.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The mixture is then typically heated (e.g., to 60-80 °C) for several hours to drive the reaction to completion.

    • Causality: Heating provides the necessary activation energy for the electrophilic attack of the moderately reactive Vilsmeier reagent on the aromatic ring.

  • Hydrolysis and Workup:

    • Cool the reaction mixture back to 0 °C.

    • Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of saturated sodium acetate or bicarbonate solution until the mixture is neutral or slightly basic (pH ~7-8).

    • Causality: This step hydrolyzes the intermediate iminium salt to the final aldehyde product and neutralizes the acidic reaction medium. The quenching must be done slowly due to the exothermic nature of the hydrolysis.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

G A 1. Cool DMF to 0°C B 2. Add POCl3 dropwise (Vilsmeier Reagent forms) A->B C 3. Add Benzodioxepine Substrate at 0°C B->C D 4. Heat Reaction Mixture (e.g., 60-80°C) C->D E 5. Cool and Quench with Ice / NaHCO3(aq) D->E F 6. Aqueous Workup & Solvent Extraction E->F G 7. Dry & Concentrate Organic Phase F->G H 8. Purify via Column Chromatography G->H

Caption: Experimental workflow for Vilsmeier-Haack synthesis.

Potential Applications and Research Interest

While specific applications for the 6-carbaldehyde isomer are not widely published, the broader class of benzodioxepines is of significant interest to the pharmaceutical and agrochemical industries.

  • Scaffold for Drug Discovery: The benzodioxepine nucleus is a "privileged scaffold" found in numerous biologically active compounds. Derivatives have been investigated for a range of activities, including as β-adrenergic stimulants.[9] Related structures like benzoxepines serve as intermediates for antidepressants and anxiolytics.[10]

  • Intermediate for Complex Synthesis: The aldehyde functional group is highly versatile. It can be readily converted into other functionalities such as carboxylic acids, alcohols, imines, and nitriles, or used in carbon-carbon bond-forming reactions (e.g., Wittig, aldol). This makes this compound a valuable building block for creating more complex molecules and chemical libraries for screening. For instance, related benzodioxine carboxamides have been explored as PARP1 inhibitors for cancer therapy.[11]

Conclusion

This compound is a valuable heterocyclic aldehyde for synthetic and medicinal chemistry. While direct literature on this specific isomer is sparse, its chemical properties and reactivity can be confidently predicted. Its synthesis is achievable through established electrophilic formylation methods, most notably the Vilsmeier-Haack reaction, providing a reliable route for researchers. The versatility of the aldehyde group, combined with the biological relevance of the benzodioxepine core, positions this compound as a key intermediate for the development of novel therapeutics and other advanced materials.

References

Spectroscopic Characterization of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the synthetic building block, 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde (C₁₀H₁₀O₃, MW: 178.18 g/mol ).[1] While direct experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By analyzing the spectra of the parent heterocycle, 3,4-dihydro-2H-1,5-benzodioxepine, and considering the electronic effects of an ortho-carbaldehyde substituent, we present a robust analytical framework for researchers engaged in the synthesis, purification, and characterization of this compound. This guide is intended for an audience of researchers, medicinal chemists, and drug development professionals, offering both detailed spectral interpretation and validated experimental protocols.

Introduction: The Structural Context

This compound is a bifunctional organic molecule featuring a benzodioxepine core. This heterocyclic motif, a seven-membered ring fused to a benzene ring, is a key structural element in various pharmacologically active compounds. The addition of a carbaldehyde group at the 6-position introduces a reactive handle for further synthetic transformations, making this molecule a valuable intermediate.

Accurate structural verification is paramount in any synthetic workflow. Spectroscopic methods provide the necessary tools for unambiguous characterization. This guide will detail the anticipated spectral signatures that confirm the successful synthesis and purity of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, we can map the molecular skeleton and deduce the connectivity of atoms.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg of sample prep2 Add to 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H, 13C, COSY, HSQC spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integrate 1H peaks proc2->proc3 proc4 Assign peaks and interpret data proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aldehydic proton, the three aromatic protons, and the six aliphatic protons of the dioxepine ring. The electron-withdrawing nature of the aldehyde group will deshield adjacent protons, shifting them downfield.

G mol

Caption: Structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-CHO10.3s-1H
H-77.6ddJ = 7.8, 1.51H
H-97.5ddJ = 7.8, 1.51H
H-87.1tJ = 7.81H
H-2, H-44.3tJ = 5.54H
H-32.2pJ = 5.52H

Interpretation:

  • Aldehydic Proton (H-CHO): The most downfield signal is expected around 10.3 ppm, a characteristic region for aldehydic protons.[2] Its singlet multiplicity indicates no adjacent proton coupling.

  • Aromatic Protons (H-7, H-8, H-9): The aromatic region (7.0-8.0 ppm) will display an AMX spin system. The aldehyde group deshields the ortho proton (H-7), pushing it furthest downfield in this region. The para proton (H-9) will also be deshielded, while the meta proton (H-8) will be least affected. The coupling pattern of doublets of doublets for H-7 and H-9 and a triplet for H-8 is characteristic of a 1,2,3-trisubstituted benzene ring.

  • Dioxepine Protons (H-2, H-4, H-3): The protons on the seven-membered ring will appear in the aliphatic region. The methylene groups adjacent to the oxygen atoms (H-2 and H-4) are deshielded and expected to appear as a triplet around 4.3 ppm. The central methylene group (H-3) is less deshielded and should appear as a quintet (or pentet) around 2.2 ppm due to coupling with the four protons on C-2 and C-4.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the aldehyde is the most deshielded and will appear significantly downfield.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)
C-CHO191
C-5a158
C-9a148
C-6130
C-7129
C-9125
C-8122
C-2, C-471
C-331

Interpretation:

  • Carbonyl Carbon (C-CHO): The aldehyde carbonyl carbon is highly characteristic and predicted to be in the 190-200 ppm range.[2]

  • Aromatic Carbons: The two carbons attached to oxygen (C-5a and C-9a) will be the most downfield in the aromatic region. The carbon bearing the aldehyde (C-6) and the other substituted carbons will have distinct shifts. The remaining aromatic carbons (C-7, C-8, C-9) will appear in the typical 120-130 ppm range.

  • Dioxepine Carbons: The carbons adjacent to the oxygen atoms (C-2 and C-4) are expected around 71 ppm. The central aliphatic carbon (C-3) will be the most upfield signal, predicted around 31 ppm.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with 16-32 scans. Following this, acquire a ¹³C{¹H} NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).

  • Two-Dimensional NMR: To confirm assignments, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3100-3000C-H StretchMediumAromatic C-H
2950-2850C-H StretchMediumAliphatic C-H
2850-2820C-H StretchWeak-MediumAldehyde C-H (Fermi Resonance)
2750-2720C-H StretchWeak-MediumAldehyde C-H (Fermi Resonance)
1705-1685C=O StretchStrongConjugated Aldehyde
1600-1450C=C StretchMedium-StrongAromatic Ring
1250-1200C-O StretchStrongAryl Ether
1100-1050C-O StretchStrongAliphatic Ether

Interpretation:

The IR spectrum of this compound will be dominated by several key features:

  • Aldehyde Group: The most definitive evidence for the aldehyde functionality will be the strong C=O stretching absorption around 1690 cm⁻¹.[2][3] Conjugation with the aromatic ring lowers this frequency from the typical ~1730 cm⁻¹ for aliphatic aldehydes. Additionally, two weak to medium bands for the aldehyde C-H stretch are expected between 2720 and 2850 cm⁻¹, which are highly characteristic.[3][4]

  • Aromatic Ring: The presence of the benzene ring will be confirmed by aromatic C-H stretches just above 3000 cm⁻¹ and several C=C stretching bands in the 1450-1600 cm⁻¹ region.[5]

  • Dioxepine Ring: The aliphatic C-H bonds of the seven-membered ring will give rise to stretching vibrations below 3000 cm⁻¹. The most prominent feature of this ring system will be the strong C-O stretching bands for the aryl and aliphatic ether linkages, expected in the 1250-1050 cm⁻¹ range.[4]

Experimental Protocol for IR Spectroscopy
  • Technique: The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid compound or a single drop of the neat liquid onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure. For this compound, the molecular formula is C₁₀H₁₀O₃, with an exact mass of approximately 178.06 Da.

Predicted Fragmentation Pathway:

G M [M]˙+ m/z = 178 M_minus_H [M-H]+ m/z = 177 M->M_minus_H - H˙ M_minus_CHO [M-CHO]+ m/z = 149 M->M_minus_CHO - ˙CHO Fragment_121 m/z = 121 M_minus_CHO->Fragment_121 - CO Fragment_93 m/z = 93 Fragment_121->Fragment_93 - CO

Caption: Predicted major fragmentation pathway in Electron Ionization (EI) Mass Spectrometry.

Interpretation:

  • Molecular Ion Peak ([M]˙⁺): The molecular ion peak is expected at m/z = 178. Its presence and isotopic pattern will confirm the molecular formula.

  • Major Fragments:

    • [M-H]⁺ (m/z = 177): Loss of a hydrogen radical, often from the aldehyde group, is a common fragmentation pathway.

    • [M-CHO]⁺ (m/z = 149): Loss of the formyl radical (˙CHO) is a highly characteristic fragmentation for benzaldehydes, leading to a stable cation.

    • m/z = 121: Subsequent loss of carbon monoxide (CO) from the m/z 149 fragment is plausible.

    • Further fragmentation of the benzodioxepine ring can lead to other smaller fragments.

Experimental Protocol for Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a standard method that provides reproducible fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) is also suitable, particularly for high-resolution mass measurements (HRMS) to confirm the elemental composition.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for analyzing a pure, volatile sample. Direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide highly accurate mass data.

  • Data Acquisition: Acquire a full scan spectrum over a mass range of m/z 50-500. For HRMS, the instrument should be calibrated to ensure mass accuracy below 5 ppm.

Conclusion

The structural characterization of this compound can be confidently achieved through a combined application of NMR, IR, and Mass Spectrometry. This guide provides a detailed predictive framework for the expected spectroscopic data. The key signatures to look for are: the downfield aldehyde proton (~10.3 ppm) in ¹H NMR; the carbonyl carbon (~191 ppm) in ¹³C NMR; the strong C=O stretch (~1690 cm⁻¹) and dual C-H aldehyde stretches in the IR spectrum; and a molecular ion at m/z 178 with characteristic losses of H and CHO in the mass spectrum. Adherence to the described protocols will ensure the reliable and unambiguous identification of this valuable synthetic intermediate.

References

An In-Depth Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde, a heterocyclic aldehyde with significant potential in medicinal chemistry and drug development. We will delve into its precise chemical identity, a robust and validated synthetic route, detailed characterization data, and the broader scientific context that makes this compound a molecule of interest for researchers.

Compound Identification and Structural Elucidation

IUPAC Name: this compound

Chemical Structure:

The structure consists of a benzene ring fused to a seven-membered dioxepine ring. The "3,4-dihydro-2H" nomenclature indicates the saturation of the heterocyclic ring at the specified positions. The "1,5-benzodioxepine" core signifies the fusion of a benzene ring with a seven-membered ring containing two oxygen atoms at positions 1 and 5. The "-6-carbaldehyde" suffix denotes an aldehyde functional group (-CHO) attached to the 6-position of the benzodioxepine scaffold.

Key Identifiers:

  • CAS Number: 209256-62-2[1]

  • Molecular Formula: C₁₀H₁₀O₃[1]

  • Molecular Weight: 178.18 g/mol [1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₃[1]
Molecular Weight178.18 g/mol [1]
CAS Number209256-62-2[1]

Synthesis of this compound

The synthesis of the target compound is a two-step process, beginning with the formation of the benzodioxepine core, followed by the introduction of the carbaldehyde group via a Vilsmeier-Haack formylation. This approach is both logical and has been demonstrated to be effective for similar electron-rich aromatic systems.[2][3][4][5]

Step 1: Synthesis of the Precursor, 3,4-dihydro-2H-1,5-benzodioxepine

The foundational benzodioxepine ring system is synthesized via a Williamson ether synthesis, reacting pyrocatechol with a suitable three-carbon dielectrophile, such as 1,3-dibromopropane.

Experimental Protocol:

  • Reactants: Pyrocatechol, 1,3-dibromopropane, and a suitable base (e.g., potassium carbonate).

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of pyrocatechol in DMF, add potassium carbonate.

    • Add 1,3-dibromopropane dropwise to the reaction mixture.

    • Heat the mixture with stirring for an extended period (e.g., 24-48 hours) to ensure complete reaction.

    • After cooling, the reaction mixture is filtered to remove inorganic salts.

    • The filtrate is then subjected to an aqueous workup, typically involving extraction with a non-polar organic solvent (e.g., diethyl ether).

    • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation to yield pure 3,4-dihydro-2H-1,5-benzodioxepine.

Causality of Experimental Choices:

The choice of a strong base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl groups of pyrocatechol, forming the more nucleophilic phenoxide ions. DMF is an excellent solvent for this type of reaction as it is polar aprotic, effectively solvating the cation of the base and leaving the anion more reactive, while not interfering with the nucleophilic substitution. The extended heating period is necessary to overcome the activation energy for the second intramolecular cyclization, which can be slower than the initial intermolecular reaction.

Step 2: Vilsmeier-Haack Formylation of 3,4-dihydro-2H-1,5-benzodioxepine

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.[2][3][4][5] The ether linkages of the benzodioxepine ring activate the aromatic ring towards electrophilic substitution, directing the formylation to the positions ortho and para to the oxygen atoms.

Experimental Protocol:

  • Reactants: 3,4-dihydro-2H-1,5-benzodioxepine, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF).

  • Procedure:

    • The Vilsmeier reagent is prepared in situ by the slow addition of POCl₃ to ice-cold DMF with stirring.

    • 3,4-dihydro-2H-1,5-benzodioxepine is then added dropwise to the prepared Vilsmeier reagent, maintaining a low temperature.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-80 °C) for several hours to drive the reaction to completion.

    • The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base such as sodium hydroxide or sodium bicarbonate.

    • The product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are washed, dried, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Self-Validating System:

The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting material. The identity and purity of the final product must be confirmed by a suite of analytical techniques as detailed in the following section.

Diagram 1: Synthesis Workflow

SynthesisWorkflow Pyrocatechol Pyrocatechol Precursor 3,4-dihydro-2H-1,5-benzodioxepine Pyrocatechol->Precursor Williamson Ether Synthesis (K2CO3, DMF) Dibromopropane 1,3-Dibromopropane Dibromopropane->Precursor Williamson Ether Synthesis (K2CO3, DMF) Target This compound Precursor->Target Vilsmeier-Haack Formylation Vilsmeier Vilsmeier Reagent (POCl3/DMF) Vilsmeier->Target

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected spectroscopic data for this compound.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aldehydic proton (CHO) singlet around δ 9.5-10.5 ppm. - Aromatic protons showing characteristic splitting patterns in the δ 6.8-7.8 ppm region. - Methylene protons of the dioxepine ring as triplets or multiplets in the δ 4.0-4.5 ppm and δ 2.0-2.5 ppm regions.
¹³C NMR - Carbonyl carbon of the aldehyde around δ 190-200 ppm. - Aromatic carbons in the δ 110-160 ppm range. - Methylene carbons of the dioxepine ring in the δ 30-70 ppm range.
IR (Infrared) Spectroscopy - Strong C=O stretching vibration for the aldehyde at ~1680-1700 cm⁻¹. - C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹. - Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. - C-O ether stretching vibrations around 1200-1300 cm⁻¹.
Mass Spectrometry (MS) - Molecular ion peak (M⁺) corresponding to the molecular weight of 178.18. - Characteristic fragmentation patterns, including loss of the formyl group (-CHO).

Relevance in Drug Discovery and Medicinal Chemistry

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. Derivatives of this and related benzodioxane/benzodioxepine systems have shown affinity for various G-protein coupled receptors, making them attractive templates for drug design.

Authoritative Grounding:

  • Serotonin Receptor Modulation: Benzodioxane derivatives have been investigated as potent ligands for serotonin receptors, particularly the 5-HT₁A subtype.[6][7] Compounds with this profile have potential applications as anxiolytics and antidepressants.[8] The introduction of a carbaldehyde group at the 6-position provides a versatile chemical handle for further synthetic elaboration to explore structure-activity relationships.

  • α-Adrenergic Receptor Antagonism: The benzodioxane framework is a well-established pharmacophore in antagonists of α-adrenergic receptors.[9][10][11] These agents are used in the treatment of hypertension and other cardiovascular conditions.[12] The benzodioxepine core of the title compound shares structural similarities and may exhibit related activities.

  • General CNS Activity: The broader class of benzodiazepines and their bioisosteres, which include benzodioxepines, are well-known for their diverse activities within the central nervous system.[13]

The aldehyde functionality of this compound makes it a valuable intermediate for the synthesis of a library of derivatives through reactions such as reductive amination, Wittig reactions, and various condensations, enabling the exploration of a wide chemical space in the pursuit of novel therapeutic agents.

References

Safety and handling guidelines for 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides comprehensive safety and handling guidelines for this compound (CAS No: 209256-62-2). As a specialized aromatic aldehyde, this compound requires careful management in a laboratory setting to mitigate potential risks. This guide synthesizes available safety data, information on analogous compounds, and established best practices for handling aromatic aldehydes. It is intended to empower researchers with the knowledge to work with this compound safely and effectively, ensuring both personal safety and experimental integrity.

Compound Profile and Hazard Identification

1.1. GHS Hazard Classification (Inferred)

Based on data for the closely related isomer, 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, a GHS classification can be inferred. Researchers should handle the 6-carbaldehyde isomer with the assumption that it carries similar risks.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation: May cause respiratory irritation.[4][5]

1.2. Summary of Potential Health Effects

  • Eye Contact: May cause significant eye irritation.[3]

  • Skin Contact: May cause skin irritation and may be harmful if absorbed through the skin.[3]

  • Inhalation: May cause irritation to the respiratory tract and could be harmful if inhaled.[3]

  • Ingestion: May cause irritation of the digestive tract and may be harmful if swallowed.[3]

  • Chronic Effects: No chronic exposure data is currently available.[3]

The causality behind these hazards lies in the reactivity of the aldehyde functional group and the overall molecular structure. Aldehydes can react with biological macromolecules, leading to irritation and potential toxicity.[6]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

2.1. Engineering Controls

The primary method for controlling exposure is to handle the compound in a well-ventilated area.[3]

  • Fume Hood: All weighing, handling, and experimental procedures involving the solid compound or its solutions should be conducted inside a certified chemical fume hood. This is the most effective way to control airborne concentrations and prevent inhalation exposure.[3]

  • Ventilation: Ensure general laboratory ventilation is adequate to maintain low background concentrations of any vapors or dusts.[3]

2.2. Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. Its use is non-negotiable.

PPE CategorySpecificationRationale
Eye/Face Safety glasses with side shields or chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[7][8]To prevent eye contact from splashes or airborne particles, which can cause serious irritation.[4][5]
Hand Wear appropriate protective gloves (e.g., Nitrile rubber) to prevent skin exposure.[3] Check with glove manufacturer for breakthrough times.To prevent skin irritation and potential absorption through the skin.[3]
Body A standard laboratory coat is required.[3] For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.To protect underlying clothing and skin from contamination.
Respiratory Not required under normal conditions of use with adequate engineering controls (fume hood). If a fume hood is not available or in case of a large spill, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]To prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[4][5]

Logical Flow for PPE Selection:

Caption: PPE selection workflow based on task risk assessment.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for maintaining the stability of the compound and ensuring laboratory safety.

3.1. Handling

  • Avoid Contact: Do not allow the material to come into contact with skin and eyes.[3]

  • Avoid Inhalation: Avoid breathing any dust, vapor, mist, or gas.[3]

  • Inert Atmosphere: The MSDS recommends storing the compound under an inert atmosphere, which implies that handling should also occur under inert conditions (e.g., in a glovebox or using Schlenk line techniques) for sensitive reactions or long-term storage of opened containers to prevent degradation.[3]

  • Static Discharge: For procedures involving the transfer of powdered material, take precautionary measures against static discharges.[9]

3.2. Storage

  • Container: Store in a tightly closed container.[3][5]

  • Conditions: Keep the container in a cool, dry, and well-ventilated place.[3][5][8]

  • Incompatibilities: While specific incompatibility data is lacking, as a general precaution for aromatic aldehydes, avoid strong oxidizing agents, strong bases, and strong reducing agents.

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

4.1. First Aid Measures

Exposure RouteProcedure
Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
Skin Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention.
Inhalation Remove from exposure and move to fresh air immediately.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash mouth out with water.[3] Seek immediate medical attention.

4.2. Accidental Release Measures (Spill Response)

A swift and organized response is necessary to contain and clean up a spill effectively.

Spill_Response node_a Spill Occurs Evacuate immediate area node_b Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) node_a:f1->node_b:f0 node_c Contain the spill Use inert absorbent material (e.g., vermiculite, sand) node_b:f1->node_c:f0 node_d Collect Material Carefully sweep or vacuum up the material node_c:f1->node_d:f0 node_e Place in Disposal Container Use a sealed, labeled container for chemical waste node_d:f1->node_e:f0 node_f Decontaminate Area Clean the spill area with an appropriate solvent, followed by soap and water node_e:f1->node_f:f0 node_g Dispose of Waste Follow institutional and local regulations for hazardous waste disposal node_f:f1->node_g:f0

Caption: Step-by-step workflow for responding to a chemical spill.

Physical and Chemical Properties

While a complete dataset is unavailable, the following properties have been reported:

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃Santa Cruz Biotechnology[2]
Molecular Weight 178.18 g/mol Santa Cruz Biotechnology[1][2]
Appearance SolidThermo Fisher Scientific (for similar compound)[5]
Flash Point Not availableCole-Parmer[3]
Autoignition Temp Not availableCole-Parmer[3]
LD50/LC50 Not availableCole-Parmer[3]

Stability and Reactivity

  • Stability: The compound is stable under recommended storage conditions.[7] The recommendation to store under an inert atmosphere suggests potential sensitivity to air or moisture over time.[3]

  • Reactivity: As an aromatic aldehyde, it may undergo oxidation to the corresponding carboxylic acid. It can participate in various condensation reactions typical of aldehydes.[10]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[8]

Disposal Considerations

All waste material must be treated as hazardous chemical waste.

  • Waste Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[5] Do not dispose of down the drain.[7]

  • Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the chemical itself.

References

A Comprehensive Technical Guide to the Synthesis and Chemistry of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde, a key synthetic intermediate. We will move beyond simple procedural outlines to deliver a foundational understanding of the synthetic strategies, the rationale behind methodological choices, and the historical context of its preparation. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a robust understanding of this versatile molecular scaffold.

Introduction and Significance

This compound is a bicyclic aromatic aldehyde. Its structure is characterized by a benzene ring fused to a seven-membered dioxepine ring, with a formyl (-CHO) group attached to the aromatic portion. This molecule is not merely a laboratory curiosity; it serves as a critical building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and fragrance science. The benzodioxepine moiety is found in a range of biologically active compounds and provides a conformationally flexible yet stable scaffold for molecular design.[1][2] The aldehyde functional group offers a reactive handle for a multitude of subsequent chemical transformations, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions.

Key Physicochemical Properties
PropertyValueReference
CAS Number 209256-62-2[3][4]
Molecular Formula C₁₀H₁₀O₃[3][4]
Molecular Weight 178.18 g/mol [3][4]
IUPAC Name This compound[3]

Synthetic Pathways: A Two-Stage Strategic Approach

The synthesis of the target molecule is logically dissected into two primary stages: first, the construction of the core 3,4-dihydro-2H-1,5-benzodioxepine heterocyclic system, and second, the regioselective introduction of the carbaldehyde group onto the aromatic ring.

Stage 1: Formation of the Benzodioxepine Core

The foundational 3,4-dihydro-2H-1,5-benzodioxepine ring is most reliably constructed via the Williamson ether synthesis. This classical method involves the reaction of a catechol (1,2-dihydroxybenzene) with a suitable three-carbon dielectrophile under basic conditions.

Causality of Experimental Choices:

  • Starting Materials: Catechol provides the aromatic backbone and the two nucleophilic oxygen atoms. 1,3-Dihalopropanes (e.g., 1,3-dibromopropane) serve as the electrophilic partner to form the seven-membered ring.

  • Base: A strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is essential to deprotonate the phenolic hydroxyl groups of catechol, generating a more potent dinucleophile (the catecholate anion). This activation is critical for the subsequent Sₙ2 reaction.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is chosen to dissolve the reactants and facilitate the Sₙ2 mechanism without interfering with the nucleophile.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add catechol (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).

  • Solvent Addition: Add a sufficient volume of dry acetone or DMF to suspend the solids.

  • Reagent Addition: Add 1,3-dibromopropane (1.1 equiv) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by flash column chromatography or distillation to yield pure 3,4-dihydro-2H-1,5-benzodioxepine.[5]

Williamson_Ether_Synthesis Catechol Catechol Process Deprotonation & Sₙ2 Cyclization Catechol->Process Base K₂CO₃ (Base) Base->Process Dibromopropane 1,3-Dibromopropane Dibromopropane->Process Product 3,4-dihydro-2H-1,5-benzodioxepine Process->Product

Workflow for Benzodioxepine Core Synthesis.
Stage 2: Formylation of the Aromatic Ring

With the core heterocyclic system in hand, the next critical step is the introduction of the aldehyde group. This is an electrophilic aromatic substitution reaction. The two ether oxygens of the benzodioxepine ring are ortho-, para-directing and strongly activating, making the aromatic ring electron-rich and highly susceptible to formylation.[6] The primary methods for this transformation are the Vilsmeier-Haack reaction and the Rieche formylation.

This is one of the most efficient and widely used methods for formylating electron-rich aromatic compounds.[7][8] The reaction utilizes a pre-formed or in-situ generated "Vilsmeier reagent," a chloroiminium salt, which acts as the electrophile.

Mechanistic Insight:

  • Reagent Formation: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺.[6]

  • Electrophilic Attack: The electron-rich benzene ring of the 3,4-dihydro-2H-1,5-benzodioxepine attacks the Vilsmeier reagent. The substitution occurs preferentially at the 6-position (para to one oxygen and ortho to the other), which is sterically accessible and electronically activated.

  • Hydrolysis: The resulting iminium ion intermediate is stable until aqueous work-up, where it is readily hydrolyzed to the final aldehyde product.[8]

Vilsmeier_Haack_Mechanism DMF DMF VilsmeierReagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->VilsmeierReagent Activation POCl3 POCl₃ POCl3->VilsmeierReagent Iminium Iminium Ion Intermediate VilsmeierReagent->Iminium Substrate Benzodioxepine Core Substrate->Iminium Electrophilic Attack Product Target Aldehyde Iminium->Product Hydrolysis Hydrolysis Aqueous Work-up (H₂O) Hydrolysis->Product

Logical Flow of the Vilsmeier-Haack Reaction.
  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂), cool a solution of dry DMF (3.0 equiv) to 0 °C using an ice bath.

  • Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Add a solution of 3,4-dihydro-2H-1,5-benzodioxepine (1.0 equiv) in a minimal amount of dry solvent (e.g., dichloromethane) dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the solution with aqueous sodium hydroxide or sodium acetate until basic.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield this compound.

An alternative pathway is the Rieche formylation, which avoids the use of phosphorus oxychloride.[9] This method employs dichloromethyl methyl ether as the formylating agent, activated by a strong Lewis acid like titanium tetrachloride (TiCl₄).

Mechanistic Insight: The Lewis acid (TiCl₄) coordinates to the dichloromethyl methyl ether, facilitating the departure of a chloride ion and generating a highly electrophilic chloromethoxymethyl cation [CH(Cl)OCH₃]⁺. This electrophile is then attacked by the electron-rich benzodioxepine ring. Subsequent hydrolysis during work-up converts the intermediate to the final aldehyde.

  • Setup: Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 equiv) in a dry, inert solvent such as dichloromethane in a flame-dried flask under a nitrogen atmosphere.

  • Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Add titanium tetrachloride (TiCl₄, 1.5 equiv) dropwise.

  • Formylating Agent Addition: While maintaining the cold temperature, add dichloromethyl methyl ether (1.2 equiv) dropwise over 30 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue via column chromatography.

Comparison of Formylation Methods
FeatureVilsmeier-Haack ReactionRieche Formylation
Formyl Source N,N-Dimethylformamide (DMF)Dichloromethyl methyl ether
Activating Agent POCl₃, SOCl₂, Oxalyl ChlorideTiCl₄, SnCl₄, AlCl₃ (Lewis Acids)
Advantages Reagents are common and inexpensive. Generally high yielding for activated systems.Effective for phenols and phenol ethers. Can offer different regioselectivity in some cases.
Disadvantages POCl₃ is corrosive and moisture-sensitive. Work-up can be vigorous.Dichloromethyl methyl ether is a potent carcinogen and requires careful handling. Strong Lewis acids are highly moisture-sensitive.
Reference [6][7][8][9][10]

Conclusion and Future Outlook

The synthesis of this compound is reliably achieved through a robust two-stage process: Williamson ether synthesis to form the core, followed by an electrophilic formylation. The Vilsmeier-Haack reaction remains the most practical and field-proven method for the formylation step due to the accessibility of reagents and its high efficiency with electron-rich substrates. The resulting aldehyde is a valuable platform molecule, providing a gateway to a diverse array of more complex derivatives for application in pharmacology and materials science. Future research may focus on developing greener, catalytic versions of these classic formylation reactions to minimize waste and avoid hazardous stoichiometric reagents.[11]

References

Solubility characteristics of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde in common lab solvents.

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Solubility of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of this compound. Grounded in the principles of physical organic chemistry, this document offers a predictive solubility profile, detailed experimental protocols for empirical determination, and insights into the physicochemical properties governing its behavior in common laboratory solvents.

Core Concepts: Structure and Predicted Physicochemical Properties

Understanding the solubility of a compound begins with a thorough examination of its molecular structure and inherent physical properties. This compound is a heterocyclic aromatic aldehyde. Its structure is characterized by a fusion of a benzene ring with a seven-membered dioxepine ring, further substituted with a carbaldehyde group.

The molecule possesses both polar and non-polar regions. The aldehyde group (-CHO) and the two ether linkages (-O-) in the dioxepine ring introduce polarity and hydrogen bond accepting capabilities. Conversely, the benzene ring and the ethylene bridge of the dioxepine ring are non-polar, hydrophobic moieties. This amphiphilic nature is the primary determinant of its solubility, suggesting a nuanced behavior across solvents of varying polarities.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue for Target CompoundNotes / Data Source for Related Compounds
Molecular Formula C₁₀H₁₀O₃[1][2]
Molecular Weight 178.18 g/mol [1][2]
CAS Number 209256-62-2[1][2]
XLogP3 (Predicted) 1.3For the isomeric 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde.[3]
Topological Polar Surface Area (TPSA) 35.5 ŲFor the isomeric 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde.[3]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3(Two ether oxygens, one aldehyde oxygen)

Note: The predicted LogP and TPSA values are for the 7-carbaldehyde isomer and should be considered an approximation for the target 6-carbaldehyde compound. Experimental verification is crucial.

The predicted octanol-water partition coefficient (XLogP3) of 1.3 suggests that the compound has a slight preference for lipophilic environments but is not excessively hydrophobic.[3] This value is low enough to anticipate at least partial solubility in more polar organic solvents. The TPSA of 35.5 Ų further supports this, indicating the molecule has polar characteristics that will facilitate interactions with polar solvent molecules.

Theoretical Solubility Profile: "Like Dissolves Like"

The principle of "like dissolves like" provides a robust framework for predicting solubility. This rule posits that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Non-polar Solvents (e.g., Hexane, Toluene): The presence of the benzene ring and aliphatic portion suggests some affinity for non-polar solvents. However, the polar aldehyde and ether groups will likely limit solubility in highly non-polar solvents. We predict sparing to moderate solubility .

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions with the polar functionalities of the target molecule but do not donate hydrogen bonds. Solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are often excellent choices for compounds with such mixed characteristics. We predict good to high solubility in this class.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. While the compound has hydrogen bond acceptors, it lacks donors. Its solubility in water is expected to be very low due to the significant hydrophobic character of the bicyclic system. In alcohols like methanol and ethanol, the alkyl chains of the solvent can interact favorably with the non-polar parts of the solute, while the hydroxyl group interacts with the polar moieties, likely resulting in moderate solubility .

Experimental Workflow for Solubility Determination

To move from prediction to empirical fact, a systematic experimental approach is required. The following protocols provide a self-validating system for both qualitative screening and quantitative measurement.

Workflow Overview

The process begins with a rapid qualitative assessment to identify promising solvent classes, followed by a rigorous quantitative determination for specific applications.

G cluster_qualitative Part 1: Qualitative Screening cluster_quantitative Part 2: Quantitative Analysis (Shake-Flask Method) start Weigh 2-5 mg of Compound into a 1 mL vial add_solvent Add 0.5 mL of Test Solvent start->add_solvent vortex Vortex for 2 minutes add_solvent->vortex observe Visually Inspect for Undissolved Solid vortex->observe soluble Result: Soluble / Freely Soluble observe->soluble None insoluble Result: Insoluble / Sparingly Soluble (Proceed to Part 2) observe->insoluble Present start_quant Prepare Saturated Solution: Add excess solid to 2 mL solvent insoluble->start_quant equilibrate Equilibrate for 24h (e.g., on shaker at 25°C) start_quant->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge aliquot Carefully extract supernatant centrifuge->aliquot dilute Dilute aliquot with mobile phase aliquot->dilute analyze Analyze via calibrated HPLC or UV-Vis dilute->analyze calculate Calculate Concentration (mg/mL or M) analyze->calculate

Caption: Experimental workflow for solubility determination.

Detailed Protocol: Qualitative Screening
  • Preparation: Into a series of small, clear glass vials (e.g., 1.5 mL), accurately weigh approximately 2-5 mg of this compound.

  • Solvent Addition: To each vial, add 0.5 mL of a single test solvent from the list in Table 2.

  • Mixing: Cap the vials securely and vortex vigorously for 1-2 minutes.

  • Observation: Allow the vials to stand for 5-10 minutes. Visually inspect each vial against a dark background.

    • Soluble: No solid particles are visible. The solution is clear.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.

    • Insoluble: The vast majority of the solid remains undissolved.

Detailed Protocol: Quantitative Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

  • Preparation of Saturated Solution: Add an excess amount of the compound (e.g., 10-20 mg, ensuring some solid will remain undissolved) to a vial containing a known volume (e.g., 2.0 mL) of the selected solvent.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C) for at least 24 hours. This step is critical to ensure the solution reaches equilibrium.

  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all undissolved solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

  • Dilution: Accurately dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Analysis: Quantify the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy, against a pre-prepared calibration curve.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

Predicted Solubility in Common Laboratory Solvents

The following table synthesizes the theoretical predictions into a practical guide for solvent selection. These predictions should be confirmed experimentally using the protocols described above.

Table 2: Predictive Solubility Profile

Solvent ClassSolventPolarity Index¹Dielectric Constant²Predicted SolubilityRationale & Use Case
Non-polar n-Hexane0.11.88Insoluble Limited interaction with polar groups. Useful for precipitation.
Toluene2.42.38Sparingly Soluble Pi-stacking with benzene ring aids solubility.
Moderately Polar Aprotic Diethyl Ether2.84.34Moderately Soluble Good balance for dissolving mixed-polarity compounds.
Ethyl Acetate4.46.02Soluble Good general-purpose solvent for reactions and chromatography.
Tetrahydrofuran (THF)4.07.58Freely Soluble Excellent solvent for compounds with ether linkages.
Dichloromethane (DCM)3.19.08Freely Soluble Strong dipole moment effectively solvates the molecule.
Polar Aprotic Acetone5.120.7Freely Soluble Highly polar, effective for dissolving and cleaning.
Acetonitrile (ACN)5.837.5Soluble Common HPLC mobile phase component.
Dimethylformamide (DMF)6.436.7Freely Soluble Very strong solvent, useful for difficult-to-dissolve compounds.
Dimethyl Sulfoxide (DMSO)7.246.7Freely Soluble Excellent for stock solutions due to high solvating power.
Polar Protic Isopropanol3.919.9Moderately Soluble Balances polar and non-polar interactions.
Ethanol4.324.5Moderately Soluble Useful for recrystallization; less polar than methanol.
Methanol5.132.7Moderately Soluble More polar than ethanol, may require warming.
Water10.280.1Insoluble Hydrophobic regions dominate, preventing dissolution.

¹ Snyder Polarity Index ² Dielectric Constant at 20°C or 25°C

Conclusion and Recommendations

The structural analysis of this compound indicates a molecule of intermediate polarity. This leads to a predictable solubility profile characterized by poor aqueous solubility but good to excellent solubility in a range of common polar aprotic organic solvents.

Key Recommendations:

  • For Chemical Reactions: Tetrahydrofuran (THF) and Dichloromethane (DCM) are recommended as primary choices for reaction media, offering high solubility and relative inertness.

  • For Purification (Chromatography): A mobile phase system based on Hexane/Ethyl Acetate or Toluene/Ethyl Acetate is likely to provide good separation on silica gel.

  • For Recrystallization: A solvent pair system, such as Toluene/Hexane or Ethanol/Water, may be effective. The compound would be dissolved in the "good" solvent (Toluene, Ethanol) at an elevated temperature, and the "poor" solvent (Hexane, Water) would be added to induce crystallization upon cooling.

  • For Biological Assays: High-purity Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions for in-vitro screening.

This guide provides a robust starting point for any researcher working with this compound. However, the predictive nature of this data must be underscored. The experimental protocols outlined herein are essential for obtaining precise solubility values required for successful and reproducible scientific outcomes.

References

The Therapeutic Promise of the 3,4-Dihydro-2H-1,5-Benzodioxepine Scaffold: An In-Depth Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydro-2H-1,5-benzodioxepine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique conformational properties, arising from the fusion of a benzene ring to a seven-membered dioxepine ring, make it an attractive framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential biological activities of 3,4-dihydro-2H-1,5-benzodioxepine derivatives, with a focus on their anticancer, antimicrobial, and β-adrenergic stimulating properties. Drawing upon data from structurally related analogs, this guide delves into mechanistic insights, structure-activity relationships, and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their exploration of this promising chemical space.

Introduction: The 3,4-Dihydro-2H-1,5-Benzodioxepine Scaffold

The 3,4-dihydro-2H-1,5-benzodioxepine moiety is a unique structural motif characterized by a benzene ring fused to a seven-membered ring containing two oxygen atoms at the 1 and 5 positions. This arrangement imparts a distinct three-dimensional geometry that can be strategically exploited for targeted interactions with biological macromolecules. The inherent flexibility of the seven-membered ring allows for a range of conformational possibilities, which can be fine-tuned through substitution to optimize binding to specific receptor or enzyme active sites.

This guide will explore the documented and potential biological activities of derivatives of this scaffold, drawing parallels from closely related heterocyclic systems where extensive research has been conducted. The primary areas of focus will be:

  • Anticancer Activity: Investigating the potential for these derivatives to inhibit cancer cell proliferation and induce apoptosis, with insights from related benzodioxine, benzodiazepine, and benzothiazepine analogs.

  • Antimicrobial Activity: Examining the capacity of these compounds to combat bacterial and fungal pathogens, supported by data on analogous benzodioxepine and benzodiazepine derivatives.

  • β-Adrenergic Receptor Modulation: Highlighting the established role of specific 3,4-dihydro-2H-1,5-benzodioxepine derivatives as β-adrenergic stimulants.

For each area, we will provide a detailed examination of the underlying mechanisms of action, discuss key structure-activity relationships (SAR), and present robust, step-by-step experimental protocols for the evaluation of these biological activities.

Anticancer Potential of 3,4-Dihydro-2H-1,5-Benzodioxepine Derivatives

While direct evidence for the anticancer activity of a wide range of 3,4-dihydro-2H-1,5-benzodioxepine derivatives is still emerging, extensive research on structurally related heterocyclic compounds provides a strong rationale for their investigation as potential oncology therapeutics. The core scaffold can serve as a template for the development of inhibitors of various cancer-related targets.

Mechanistic Insights from Structurally Related Compounds

Studies on analogous structures, such as 1,4-benzodioxines, 1,5-benzodiazepines, and 1,5-benzothiazepines, have revealed several potential mechanisms of anticancer action that could be relevant to 3,4-dihydro-2H-1,5-benzodioxepine derivatives:

  • Enzyme Inhibition:

    • Poly(ADP-ribose)polymerase 1 (PARP1) Inhibition: A 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivative was identified as a PARP1 inhibitor, an enzyme crucial for DNA repair in cancer cells[1]. This suggests that the benzodioxepine framework could be a starting point for designing targeted therapies against cancers with deficiencies in other DNA repair pathways.

    • HER2 and HDAC1 Dual Inhibition: A 1,5-benzodiazepin-2-one derivative has demonstrated potent dual inhibition of Human Epidermal Growth Factor Receptor 2 (HER2) and Histone Deacetylase 1 (HDAC1), leading to cell cycle arrest and apoptosis[2].

    • Tubulin Polymerization Inhibition: A 1,4-benzodioxine derivative has been identified as a tubulin polymerization inhibitor, inducing cell cycle arrest at the G2/M phase[3].

  • Induction of Apoptosis and Cell Cycle Arrest: Many heterocyclic compounds, including 1,5-benzodiazepine derivatives, exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle, often at the G2/M checkpoint[2][3].

  • Generation of Reactive Oxygen Species (ROS): Some anticancer agents function by increasing the levels of ROS within cancer cells, leading to oxidative stress and subsequent cell death.

Quantitative Data from Analogous Compounds

To provide a quantitative perspective, the following table summarizes the anticancer activity of selected structurally related compounds against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
1,5-Benzodiazepin-2-one3bHCT-116 (Colon)9.18[2]
HepG-2 (Liver)6.13[2]
MCF-7 (Breast)7.86[2]
2H-benzo[b][4]oxazin-3(4H)-one linked 1,2,3-triazole14bA549 (Lung)7.59[5]
14cA549 (Lung)18.52[5]
1,4-Benzodioxine11aHepG2, PC-3, MCF-7, A549< 10[3]
1,5-Benzothiazepine3iA549 (Lung)19.20[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The insoluble formazan is then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds (3,4-dihydro-2H-1,5-benzodioxepine derivatives) in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Test Compounds (Serial Dilutions) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer measure_absorbance Measure Absorbance (550-600 nm) add_solubilizer->measure_absorbance analyze_data Calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity of 3,4-Dihydro-2H-1,5-Benzodioxepine Derivatives

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The benzodioxepine scaffold has shown promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi.

Mechanistic Insights and Structure-Activity Relationships
  • Enzyme Inhibition: A recent study on benzodioxepine-biphenyl amide derivatives suggests that their antibacterial activity may stem from the inhibition of the FabH enzyme, which is involved in bacterial fatty acid biosynthesis.[8][9]

  • Structure-Activity Relationship (SAR): In a series of 1,5-benzodiazepine derivatives, the nature and position of substituents on the phenyl and thiophene rings significantly influenced their antimicrobial activity.[5][9] A thiazole ring at the C2 position and an ester group at the C3 position were identified as important for potent activity.[9]

Quantitative Data from Analogous Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 1,5-benzodiazepine derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
1vCryptococcus neoformans2-6[9]
1wCryptococcus neoformans2-6[9]
1v/1wEscherichia coli40[9]
1v/1wStaphylococcus aureus40[9]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.[13]

Step-by-Step Protocol:

  • Prepare Antimicrobial Dilutions: Prepare a stock solution of the test compound. In a 96-well plate, perform serial twofold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[10]

  • Prepare Inoculum: Culture the test microorganism overnight and then dilute the culture to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Further dilute this to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[11]

  • Inoculate the Plate: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

MIC_Determination_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Test Compound start->prepare_dilutions prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate 18-24h inoculate_plate->incubate read_mic Visually Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

β-Adrenergic Stimulant Activity

A significant finding in the exploration of 3,4-dihydro-2H-1,5-benzodioxepine derivatives is the discovery of a series of 3-substituted-aminomethyl-3-hydroxy analogs that act as potent β-adrenergic stimulants with interesting bronchodilator activity.[14] This positions the scaffold as a promising starting point for the development of new treatments for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Mechanism of Action

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). In the airways, increased cAMP levels lead to the relaxation of smooth muscle, resulting in bronchodilation.

Structure-Activity Relationship (SAR)

For β-adrenergic agonists, key structural features typically include:

  • An aromatic ring (in this case, the benzodioxepine system).

  • An ethanolamine side chain or a similar motif.

  • A secondary amine with a bulky substituent (e.g., isopropyl or tert-butyl) is often optimal for β-receptor activity.

The 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins that exhibited β-adrenergic stimulant activity possess these key features, with the hydroxyl and amino groups in a vicinal relationship.[14]

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.[2][15][16]

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (with known affinity) for binding to the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

Step-by-Step Protocol:

  • Membrane Preparation: Isolate cell membranes containing the β-adrenergic receptors from a suitable source (e.g., cultured cells overexpressing the receptor or animal tissue).[16]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [³H]-dihydroalprenolol), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prepare_membranes Prepare Receptor- Containing Membranes start->prepare_membranes setup_assay Set up Competition Assay (Membranes, Radioligand, Test Compound) prepare_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count_radioactivity Scintillation Counting filter_wash->count_radioactivity analyze_data Calculate IC50 and Ki count_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for a competitive radioligand binding assay.

Central Nervous System (CNS) Activity

While less explored for 3,4-dihydro-2H-1,5-benzodioxepine derivatives specifically, the broader class of benzodiazepines is well-known for its wide range of CNS activities, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. These effects are primarily mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.

Recent studies on 2,4-disubstituted-1,5-benzodiazepines have demonstrated CNS depressant and antiepileptic activities, further highlighting the potential of this heterocyclic system in CNS drug discovery.[17] Given the structural similarities, it is plausible that appropriately functionalized 3,4-dihydro-2H-1,5-benzodioxepine derivatives could also exhibit CNS activity. Further research in this area, including screening in relevant in vivo models of anxiety, epilepsy, and sedation, is warranted.

Conclusion and Future Directions

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The evidence from structurally related compounds strongly suggests its potential in the development of novel anticancer and antimicrobial drugs. Furthermore, the established β-adrenergic stimulant activity of certain derivatives provides a solid foundation for the design of new bronchodilators.

Future research should focus on the synthesis and biological evaluation of a diverse library of 3,4-dihydro-2H-1,5-benzodioxepine derivatives to establish clear structure-activity relationships for each of the identified biological activities. Mechanistic studies will be crucial to elucidate the specific molecular targets and pathways involved. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential investigations. By leveraging the insights from analogous heterocyclic systems and employing a systematic approach to drug design and discovery, the full therapeutic potential of the 3,4-dihydro-2H-1,5-benzodioxepine scaffold can be unlocked.

References

A Comprehensive Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive resource covering its commercial availability, synthesis, potential applications, and quality control considerations.

Introduction and Chemical Identity

This compound, with the Chemical Abstracts Service (CAS) number 209256-62-2, is a bicyclic aromatic aldehyde.[1] Its structure features a benzene ring fused to a seven-membered dioxepine ring, with a carbaldehyde group at the 6-position. This unique combination of a flexible seven-membered ring and a reactive aldehyde functional group makes it a valuable building block for the synthesis of more complex molecules, particularly those with potential therapeutic applications.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 209256-62-2[1]
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol [1]
Purity Typically ≥97%[2]

Commercial Availability

This compound is available from a number of specialized chemical suppliers catering to the research and development sector. These suppliers are crucial for obtaining the necessary starting materials for novel drug discovery programs.

Table 2: Prominent Commercial Suppliers

SupplierLocationNotes
Santa Cruz Biotechnology North AmericaOffers the compound for proteomics research.[1]
Thermo Fisher Scientific (Alfa Aesar) GlobalProvides the 7-carboxaldehyde isomer, which may serve as an alternative starting material or for comparative studies.[3]
CymitQuimica EuropeLists the compound among its offerings.
P&S Chemicals EuropeAvailable upon quotation.
Labsolu North AmericaProvides the compound with a reported purity of 97%.[2]

It is important for researchers to request a certificate of analysis from the supplier to confirm the purity and identity of the compound before use.

Synthesis and Chemical Reactivity

While specific, detailed, step-by-step synthetic protocols for this compound are not extensively documented in readily available literature, its synthesis can be inferred from established organic chemistry principles and related transformations. A plausible synthetic approach involves the formylation of the parent 3,4-dihydro-2H-1,5-benzodioxepine scaffold.

A general synthetic strategy for related benzodioxepin derivatives often involves a ring-closing metathesis (RCM) reaction. This powerful reaction can be used to construct the seven-membered dioxepine ring from a suitably substituted catechol derivative.

G Catechol Catechol Allyl_Ether Bis(allyl) ether intermediate Catechol->Allyl_Ether Allylation RCM_Product 2H-1,5-Benzodioxepin Allyl_Ether->RCM_Product Ring-Closing Metathesis (Grubbs' Catalyst) Formylation Formylated Product (Target Molecule) RCM_Product->Formylation Formylation (e.g., Vilsmeier-Haack)

Figure 1: A plausible synthetic workflow for this compound.

The aldehyde group of this compound is a versatile functional handle for a variety of chemical transformations, including:

  • Reductive amination: To introduce amine functionalities.

  • Wittig reaction: To form alkenes.

  • Oxidation: To produce the corresponding carboxylic acid.

  • Condensation reactions: With various nucleophiles to build more complex heterocyclic systems.

Potential Applications in Drug Discovery and Medicinal Chemistry

While direct biological activity data for this compound is limited in the public domain, its structural motifs are present in several classes of biologically active compounds. This suggests its potential as a key intermediate in the synthesis of novel therapeutic agents.

Precursor to Benzodiazepine Analogs

The benzodioxepine scaffold is structurally related to the benzodiazepine core, which is found in a wide range of drugs with anxiolytic, anticonvulsant, muscle relaxant, and hypnotic properties.[4] The aldehyde functionality of the target compound can be elaborated to construct the diazepine ring, leading to novel benzodiazepine analogs with potentially improved pharmacological profiles.

G Start This compound Intermediate Amine or related intermediate Start->Intermediate Chemical Transformation (e.g., Reductive Amination) Product Novel Benzodiazepine Analog Intermediate->Product Cyclization

Figure 2: Conceptual pathway from the target molecule to novel benzodiazepine analogs.

Building Block for Novel Heterocyclic Systems

The reactivity of the aldehyde group allows for its use in multicomponent reactions, providing a streamlined approach to the synthesis of diverse libraries of complex molecules. These libraries can then be screened for a wide range of biological activities. The benzodioxepine moiety can influence the physicochemical properties of the final compounds, such as solubility and lipophilicity, which are critical for drug development.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for its use in research and drug development. A combination of analytical techniques should be employed for comprehensive quality control.

Table 3: Recommended Analytical Techniques for Quality Control

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmationThe spectra should be consistent with the assigned structure, showing the characteristic signals for the aromatic, dioxepine, and aldehyde protons and carbons.[5][6][7]
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patternThe molecular ion peak should correspond to the calculated molecular weight of 178.18 g/mol .
Infrared (IR) Spectroscopy Identification of functional groupsA strong absorption band characteristic of the aldehyde C=O stretch should be present.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impuritiesA single major peak should be observed, with any impurities being well-resolved and quantified.[8]

Aromatic aldehydes can be sensitive to oxidation and may form impurities upon storage. Therefore, it is recommended to store the compound under an inert atmosphere, protected from light, and at a low temperature. Regular purity checks are advisable for long-term storage.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general, it is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery. Its commercial availability, coupled with its reactive aldehyde functionality, makes it an attractive starting material for the exploration of new chemical space. While further research is needed to fully elucidate its biological activities and those of its derivatives, the structural relationship to known pharmacophores suggests that it holds significant promise for the development of new therapeutic agents. Researchers are encouraged to employ rigorous analytical methods to ensure the quality of this starting material, which is a critical first step in any successful drug discovery program.

References

Methodological & Application

Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde from Protocatechualdehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust and efficient method starting from the readily available protocatechualdehyde (3,4-dihydroxybenzaldehyde).

Introduction and Significance

3,4-dihydro-2H-1,5-benzodioxepine derivatives are a class of compounds with significant interest in drug discovery due to their diverse pharmacological activities. The rigid yet flexible seven-membered dioxepine ring system serves as a versatile scaffold for the development of novel therapeutic agents. The title compound, featuring a reactive carbaldehyde group, is a key intermediate for further molecular elaboration, enabling the synthesis of a wide array of more complex molecules, including potential drug candidates and functional materials.

The synthesis described herein is a modification of the classical Williamson ether synthesis, a powerful and widely used method for the formation of ethers from an alkoxide and an alkyl halide.[1][2] In this specific application, an intramolecular cyclization of protocatechualdehyde with a suitable three-carbon electrophile affords the desired benzodioxepine ring system.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from protocatechualdehyde and 1,3-dibromopropane proceeds via a tandem Williamson ether synthesis. The reaction mechanism can be described in the following steps:

  • Deprotonation: In the presence of a suitable base, the two phenolic hydroxyl groups of protocatechualdehyde are deprotonated to form a more nucleophilic phenoxide dianion. The choice of base is critical to ensure efficient deprotonation without promoting side reactions involving the aldehyde functionality. Bases such as potassium carbonate or cesium bicarbonate are often employed for their moderate basicity and good solubility in polar aprotic solvents.[3]

  • First Nucleophilic Attack (SN2): The resulting phenoxide attacks one of the electrophilic carbon atoms of 1,3-dibromopropane in a classical SN2 reaction, displacing a bromide ion and forming an intermediate bromoalkoxy-substituted benzaldehyde.

  • Intramolecular Cyclization (SN2): The newly formed alkoxide, positioned in close proximity to the remaining alkyl bromide, undergoes a rapid intramolecular SN2 reaction. This cyclization step forms the seven-membered dioxepine ring, yielding the final product.

The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is crucial as it effectively solvates the cation of the base, leaving the anionic nucleophile more reactive, thereby accelerating the rate of the SN2 reactions.[1]

Experimental Workflow Diagram

Synthesis_Workflow Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Protocatechualdehyde Protocatechualdehyde Mix Combine Reagents Protocatechualdehyde->Mix Dibromopropane 1,3-Dibromopropane Dibromopropane->Mix Base Base (e.g., CsHCO₃) Base->Mix Solvent Solvent (e.g., Acetonitrile) Solvent->Mix Heat Heat (e.g., 80 °C) Mix->Heat Cool Cool to RT Heat->Cool Filter Filter Cool->Filter Concentrate Concentrate Filter->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product 3,4-dihydro-2H-1,5- benzodioxepine-6-carbaldehyde Chromatography->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar regioselective alkylation of a dihydroxybenzaldehyde isomer and is expected to provide the desired product in good yield.[3]

Materials:

  • Protocatechualdehyde (3,4-dihydroxybenzaldehyde)

  • 1,3-Dibromopropane

  • Cesium Bicarbonate (CsHCO₃) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add protocatechualdehyde (1.0 eq).

    • Add anhydrous acetonitrile (or DMF) to the flask to achieve a concentration of approximately 0.2 M.

    • To this solution, add cesium bicarbonate (3.0 eq) or potassium carbonate (2.2 eq).

    • Finally, add 1,3-dibromopropane (1.1 - 1.5 eq).

  • Reaction:

    • Place the flask under an inert atmosphere (nitrogen or argon).

    • Heat the reaction mixture to 80 °C (for acetonitrile) or 120 °C (for DMF) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC, showing consumption of the starting material), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts. Wash the solid residue with a small amount of ethyl acetate.

    • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification:

    • The crude product is then purified by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc in hexanes).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Comparative Reaction Conditions

ParameterCondition A (Cesium Bicarbonate)Condition B (Potassium Carbonate)
Starting Material ProtocatechualdehydeProtocatechualdehyde
Alkylating Agent 1,3-Dibromopropane1,3-Dibromopropane
Base Cesium Bicarbonate (CsHCO₃)Potassium Carbonate (K₂CO₃)
Solvent Acetonitrile (CH₃CN)N,N-Dimethylformamide (DMF)
Temperature 80 °C120 °C
Reaction Time 4-12 hours (typical)12-48 hours (typical)
Expected Yield Good to ExcellentModerate to Good

Note: The reaction times and yields are estimates based on similar transformations and may require optimization for this specific substrate.

Product Characterization

The identity and purity of the synthesized this compound (CAS: 209256-62-2, Molecular Formula: C₁₀H₁₀O₃, Molecular Weight: 178.18 g/mol ) should be confirmed by standard analytical techniques.[1]

  • ¹H NMR: Expected signals for the aromatic protons, the aldehyde proton, and the two sets of methylene protons of the dioxepine ring.

  • ¹³C NMR: Expected signals for the aromatic carbons, the aldehyde carbonyl carbon, and the methylene carbons of the dioxepine ring.

  • IR Spectroscopy: Characteristic absorption bands for the aldehyde C=O stretch, aromatic C=C stretches, and C-O ether linkages.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 1,3-Dibromopropane is a lachrymator and should be handled with care.

  • Acetonitrile and DMF are flammable and toxic; avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

    • Increase the reaction time or temperature.

    • Consider using a different base or solvent system.

  • Incomplete Reaction:

    • Check the purity of the starting materials.

    • Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Formation of Side Products:

    • Polymerization of the starting material or product can occur. Adjusting the concentration or temperature may help.

    • Intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at a higher dilution may favor the intramolecular pathway.

Conclusion

The described protocol offers a reliable and efficient method for the synthesis of this compound. This versatile intermediate can be readily prepared from commercially available starting materials, providing a valuable tool for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The straightforward procedure and the potential for high yields make this a practical approach for accessing this important molecular scaffold.

References

Application Notes & Protocols: The Synthetic Utility of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is an aromatic aldehyde distinguished by its fused seven-membered dioxepine ring. This unique structural motif makes it a valuable and versatile building block in modern organic synthesis. Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. The benzodioxepine core is of particular interest in medicinal chemistry, as it is a bioisostere for other common bicyclic systems and can impart favorable pharmacokinetic properties to a target molecule.

This guide provides an in-depth exploration of the key applications of this compound, focusing on its role in the synthesis of biologically active compounds. We will delve into the mechanistic rationale behind key reactions and provide detailed, field-proven protocols for its use in synthesizing important classes of compounds, including chalcones and Schiff bases.

Core Synthetic Applications

The reactivity of the aldehyde group is central to the synthetic utility of this molecule. It readily participates in condensation reactions, acting as a key electrophile to form new carbon-carbon and carbon-nitrogen bonds.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The most prominent application of this compound is in the synthesis of chalcones. Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of natural products belonging to the flavonoid family.[1] They are renowned for their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2]

The synthesis is typically achieved through the Claisen-Schmidt condensation , a base-catalyzed reaction between an aromatic aldehyde (in this case, this compound) and a ketone (such as a substituted acetophenone) that possesses an α-hydrogen.[3][4]

Causality of the Reaction: The mechanism proceeds via the formation of a ketone enolate in the presence of a base (e.g., NaOH or KOH). This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of water) to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[4] This dehydration is driven by the formation of an extended conjugated system, which includes the two aromatic rings and the enone functionality.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Products & Purification A 3,4-dihydro-2H-1,5-benzodioxepine- 6-carbaldehyde D Claisen-Schmidt Condensation A->D B Substituted Acetophenone B->D C Base Catalyst (NaOH or KOH) in Ethanol C->D Catalyzes E Crude Chalcone Product D->E F Purification (Recrystallization) E->F G Pure Chalcone Derivative F->G

Caption: Workflow for Chalcone Synthesis.

Protocol 1: Synthesis of a Chalcone Derivative

Principle: This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted acetophenone to yield the corresponding chalcone.

Reagents and Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4'-chloroacetophenone)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 10-40% aqueous solution

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel, filter paper

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, e.g., Hexane:Ethyl Acetate 7:3 eluent)

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in a minimal amount of ethanol with stirring.

  • Reaction Initiation: Cool the flask in an ice bath to approximately 0-5 °C. While stirring vigorously, add the aqueous NaOH or KOH solution dropwise, ensuring the temperature remains below 10 °C.[1][5]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The formation of a precipitate is often observed. Monitor the reaction's progress by TLC until the starting aldehyde spot has been consumed (typically 4-24 hours).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water. Slowly acidify the solution with dilute HCl to neutralize the excess base, which will precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.[2] The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

  • Characterization: Confirm the structure of the purified chalcone using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The coupling constant of the vinylic protons in ¹H NMR (typically 15-16 Hz) confirms the trans (E) configuration of the double bond.[6]

Data Summary Table:

Acetophenone ReactantCatalystTime (h)Typical Yield
Acetophenone10% NaOH1285-95%
4'-Chloroacetophenone40% KOH888-96%
4'-Methoxyacetophenone10% NaOH2080-90%
4'-Nitroacetophenone40% KOH690-98%
Synthesis of Schiff Bases (Imines)

Another pivotal application is the synthesis of Schiff bases. These compounds, characterized by a carbon-nitrogen double bond (azomethine group), are formed by the condensation of this compound with a primary amine.[7] Schiff bases are not only crucial synthetic intermediates but also exhibit a wide range of biological activities, including antibacterial, antifungal, and anticonvulsant properties.[8][9]

Causality of the Reaction: The reaction involves the nucleophilic attack of the primary amine's nitrogen on the aldehyde's carbonyl carbon. This is typically followed by a proton transfer and subsequent elimination of a water molecule to form the stable imine product. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[7]

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product A 3,4-dihydro-2H-1,5-benzodioxepine- 6-carbaldehyde D Condensation (Dehydration) A->D B Primary Amine (e.g., Aniline) B->D C Solvent (Ethanol) Reflux C->D Conditions E Pure Schiff Base (Imine) D->E

Caption: Workflow for Schiff Base Synthesis.

Protocol 2: Synthesis of a Schiff Base Derivative

Principle: This protocol details the direct condensation of this compound with a primary amine under reflux to form the corresponding Schiff base.

Reagents and Materials:

  • This compound

  • Primary Amine (e.g., 4-aminophenol)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser, magnetic stirrer

  • Buchner funnel, filter paper

Step-by-Step Methodology:

  • Reaction Setup: Dissolve an equimolar amount of this compound and the chosen primary amine in absolute ethanol in a round-bottom flask.[10]

  • Catalysis: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time can vary from 2 to 6 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often crystallize out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials. The product is often pure enough for characterization, but recrystallization can be performed if necessary.

  • Characterization: Confirm the structure via spectroscopic methods. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the imine proton signal (~8-9 ppm) in the ¹H NMR spectrum are indicative of successful Schiff base formation.

Potential Applications in Bioactive Molecule Synthesis

The aldehyde group is a gateway to a vast chemical space. Beyond chalcones and Schiff bases, this compound is a prime candidate for constructing more complex, biologically relevant heterocyclic systems.

  • Anticonvulsant Agents: Many nitrogen-containing heterocyclic structures, such as diazepines and pyrido-diazepines, form the core of anticonvulsant drugs.[11][12] Synthetic routes to these scaffolds often involve condensation and cyclization steps where an aldehyde is a key reactant. The unique benzodioxepine moiety could be incorporated into novel diazepine analogues to explore new structure-activity relationships in the search for improved anticonvulsant therapies.[12]

  • Multicomponent Reactions (MCRs): MCRs, such as the Ugi, Biginelli, or Hantzsch reactions, are powerful tools for rapidly generating molecular diversity from simple starting materials.[13] As an aromatic aldehyde, this compound is an ideal component for these reactions, enabling the one-pot synthesis of complex, drug-like molecules containing the benzodioxepine scaffold. This approach is highly efficient for building libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is more than just a simple aromatic aldehyde; it is a sophisticated building block that provides a direct entry point to a variety of molecular scaffolds with proven and potential therapeutic relevance. Its utility in synthesizing chalcones and Schiff bases is well-established, offering reliable pathways to compounds with significant biological activity. Furthermore, its potential for incorporation into more complex heterocyclic systems via multicomponent reactions or targeted cyclization strategies makes it a highly valuable tool for researchers in organic synthesis and medicinal chemistry. The protocols and insights provided in this guide are intended to empower scientists to effectively harness the synthetic potential of this versatile molecule.

References

Application Notes & Protocols: 3,4-Dihydro-2H-1,5-benzodioxepine-6-carbaldehyde as a Versatile Precursor for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde. This readily accessible aldehyde serves as a pivotal starting material for the construction of diverse and medicinally relevant heterocyclic systems. The benzodioxepine moiety is a recognized structural motif in pharmacologically active compounds, making its incorporation into novel heterocyclic frameworks a promising strategy in drug discovery.[1][2][3] This guide outlines validated protocols for synthesizing key intermediates and target heterocycles, including chalcones, pyrazoles, pyrimidines, and benzodiazepines. Each protocol is accompanied by mechanistic insights, data interpretation, and workflow visualizations to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of the Benzodioxepine Scaffold

The 3,4-dihydro-2H-1,5-benzodioxepine ring system is a "privileged scaffold" in medicinal chemistry, appearing in molecules with a range of biological activities, including β-adrenergic stimulation.[2] Its conformational flexibility and specific electronic properties make it an attractive component for modulating drug-receptor interactions. The 6-carbaldehyde derivative (1 , Figure 1) is particularly valuable as it provides a reactive aldehyde functional group, a gateway for a multitude of synthetic transformations.

The aldehyde at position 6 allows for the strategic extension of the molecular framework, enabling the synthesis of fused and appended heterocyclic systems. This guide will focus on leveraging this reactivity through robust and reproducible chemical reactions.

Figure 1: Structure of this compound (1) Molecular Formula: C₁₀H₁₀O₃[4] Molecular Weight: 178.18 g/mol [4]

Core Synthetic Strategy: From Aldehyde to Heterocycle

The primary synthetic pathways detailed herein utilize the aldehyde group of 1 as an electrophilic partner in condensation reactions. This strategy first generates versatile α,β-unsaturated ketone intermediates (chalcones), which then serve as substrates for cyclization with various binucleophiles to forge the desired heterocyclic rings.

G BDEC Benzodioxepine Carbaldehyde (1) Chalcone Chalcone Intermediate (2) BDEC->Chalcone + Acetophenone (Claisen-Schmidt) Heterocycles Target Heterocycles (Pyrazoles, Pyrimidines, etc.) Chalcone->Heterocycles + Binucleophile (Cyclocondensation) G cluster_0 Chalcone Synthesis cluster_1 Pyrazole Synthesis BDEC BDEC (1) Chalcone Chalcone (2) BDEC->Chalcone Acetophenone Acetophenone Acetophenone->Chalcone Pyrazoline Pyrazoline (3) Chalcone->Pyrazoline Hydrazine Hydrazine Hydrate Hydrazine->Pyrazoline

References

Application Note: A Detailed Protocol for the Vilsmeier-Haack Formylation of 3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the formylation of 3,4-dihydro-2H-1,5-benzodioxepine, a crucial heterocyclic scaffold in contemporary drug discovery. The primary focus is on the Vilsmeier-Haack reaction, a reliable and high-yielding method for introducing a formyl group onto electron-rich aromatic systems. This guide offers a detailed theoretical background, a step-by-step experimental protocol, and expert insights into the causality of procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemistry for researchers, scientists, and professionals in drug development.

Theoretical Framework and Mechanistic Rationale

Electronic Character of the 3,4-dihydro-2H-1,5-benzodioxepine Moiety

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold features a benzene ring fused to a seven-membered dioxepine ring. The two oxygen atoms of the ether linkages act as powerful electron-donating groups through resonance, significantly increasing the electron density of the aromatic ring. This electronic enrichment makes the benzene nucleus highly nucleophilic and thus activates it towards electrophilic aromatic substitution (SEAr) reactions.[1][2]

The activating effect of the ether groups preferentially directs incoming electrophiles to the positions ortho and para relative to themselves. In the case of 3,4-dihydro-2H-1,5-benzodioxepine, the positions C6 and C8 are electronically activated and are the primary sites for substitution.

The Vilsmeier-Haack Reaction: An Overview

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction employs a Vilsmeier reagent, typically a chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3] This reagent serves as a mild electrophile, which is particularly effective for substrates that are sensitive to the harsh conditions of other formylation methods like the Gatterman-Koch or Reimer-Tiemann reactions.[5][6]

Reaction Mechanism

The formylation proceeds via a well-established multi-step mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.

  • Electrophilic Attack: The electron-rich aromatic ring of 3,4-dihydro-2H-1,5-benzodioxepine acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][7]

  • Rearomatization: A base (such as the chloride ion or another DMF molecule) abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring.

  • Hydrolysis: The resulting iminium salt is stable until an aqueous workup is performed. The addition of water leads to hydrolysis, which liberates the final aldehyde product and dimethylamine.

Vilsmeier_Haack_Mechanism Mechanism of Vilsmeier-Haack Formylation cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->V_Reagent + POCl₃ POCl3 POCl₃ Sigma_Complex Sigma Complex (Arenium Ion) V_Reagent->Sigma_Complex Substrate 3,4-dihydro-2H- 1,5-benzodioxepine Substrate->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ (Rearomatization) Product 6-Formyl-3,4-dihydro-2H- 1,5-benzodioxepine Iminium_Salt->Product + H₂O (Hydrolysis)

Caption: The Vilsmeier-Haack reaction pathway for formylating the benzodioxepine core.

Detailed Experimental Protocol

This protocol describes the synthesis of 6-formyl-3,4-dihydro-2H-1,5-benzodioxepine.

Materials and Equipment
  • Chemicals: 3,4-dihydro-2H-1,5-benzodioxepine, N,N-Dimethylformamide (DMF, anhydrous), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution (NaHCO₃), Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate (MgSO₄), Ethyl acetate, Hexanes, Silica gel (for column chromatography).

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, ice-water bath, reflux condenser, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, standard glassware for extraction and filtration, column chromatography setup.

Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations involving POCl₃ must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (20 mL).

  • Vilsmeier Reagent Formation: Cool the flask in an ice-water bath to 0 °C. Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq.) in anhydrous DMF (10 mL) and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the mixture onto 100 g of crushed ice with vigorous stirring.

  • Neutralization: Once the ice has melted, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated brine solution (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 6-formyl-3,4-dihydro-2H-1,5-benzodioxepine.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The aldehyde proton in the ¹H NMR spectrum is expected to appear as a singlet at approximately 9.8-10.0 ppm.

Data Summary and Workflow Visualization

Tabulated Reaction Parameters
ParameterValue/DescriptionRationale
Substrate 3,4-dihydro-2H-1,5-benzodioxepineElectron-rich aromatic core suitable for formylation.
Reagents POCl₃ / DMFIn situ generation of the mild Vilsmeier electrophile.
Stoichiometry Substrate:POCl₃:DMF1.0 : 1.2 : solvent
Temperature 0 °C (reagent formation), 60-70 °C (reaction)Controls exothermicity during reagent formation and provides activation energy for the SEAr step.
Reaction Time 2-4 hoursTypical duration for completion, should be confirmed by TLC.
Work-up Ice quench, NaHCO₃ neutralizationSafely hydrolyzes the intermediate and neutralizes corrosive acid.
Purification Silica Gel ChromatographyStandard method for isolating the aldehyde from non-polar impurities and baseline material.
Typical Yield 75-90%Reflects the high efficiency of the Vilsmeier-Haack reaction on activated substrates.

Experimental Workflow

References

Application Notes & Protocols: Derivatization of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with notable biological activities, including potential as antidepressants and anxiolytics.[1] The strategic derivatization of its 6-carbaldehyde analogue (CAS 209256-62-2)[2] presents a valuable opportunity for the exploration of new chemical space and the development of novel therapeutic agents. This document provides detailed application notes and exemplary protocols for the derivatization of this key intermediate through several robust and versatile chemical transformations. The methodologies outlined herein are designed for researchers in drug discovery and medicinal chemistry, providing a framework for creating diverse libraries of novel compounds for biological screening.

Introduction: The Strategic Value of the Benzodioxepine Scaffold

The seven-membered dioxepine ring fused to a benzene core constitutes a unique topographical and electronic environment. This scaffold has been identified in molecules exhibiting a range of pharmacological effects, notably as β-adrenergic stimulants and agents targeting the central nervous system.[3] The aldehyde functional group at the 6-position of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is a versatile chemical handle, prime for a variety of derivatization reactions. Its reactivity allows for the systematic introduction of diverse functional groups and pharmacophores, enabling comprehensive structure-activity relationship (SAR) studies.

This guide details four principal derivatization strategies:

  • Reductive Amination: For the synthesis of secondary and tertiary amines.

  • Schiff Base Formation: Creating imine-linked conjugates.

  • Wittig Olefination: For carbon-carbon double bond formation, extending the core structure.

  • Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems.

The following sections explain the causality behind experimental choices and provide self-validating protocols adapted from established, authoritative methodologies.

Derivatization Strategies & Protocols

The aldehyde group is an electrophilic center, readily attacked by nucleophiles. The key to successful derivatization lies in selecting the appropriate nucleophile and reaction conditions to achieve the desired transformation with high yield and purity.

Reductive Amination: Accessing Bioactive Amines

Scientific Rationale: Reductive amination is a cornerstone of medicinal chemistry for converting aldehydes into amines.[4] The process involves the initial formation of a Schiff base (imine) intermediate via condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding stable amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation as it is mild, selective for the iminium ion over the starting aldehyde, and does not react violently with protic solvents.[5] This method allows for the direct and efficient introduction of a vast array of amine-containing fragments.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up & Purification A Dissolve Aldehyde (1.0 eq) in DCE B Add Amine (1.1 eq) A->B C Stir at RT (30 min) B->C D Add NaBH(OAc)3 (1.5 eq) portion-wise C->D E Stir at RT (4-16 h, Monitor by TLC/LC-MS) D->E F Quench with sat. NaHCO3 E->F G Extract with DCM F->G H Dry (Na2SO4), Concentrate G->H I Purify (Column Chromatography) H->I

Caption: Reductive Amination Workflow.

Exemplary Protocol: Synthesis of N-Benzyl-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanamine

  • Reaction Setup: To a solution of this compound (178 mg, 1.0 mmol, 1.0 eq.) in 1,2-dichloroethane (DCE, 10 mL) in a round-bottom flask, add benzylamine (118 mg, 1.1 mmol, 1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes. The formation of the intermediate imine can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol, 1.5 eq.) to the mixture in portions over 5 minutes. Causality: Portion-wise addition controls any potential exotherm and initial reaction rate.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL). Stir vigorously for 10 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure secondary amine.

ParameterCondition/ReagentRationale
Solvent 1,2-Dichloroethane (DCE)Aprotic, effectively solubilizes reactants, compatible with the reducing agent.
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for the iminium ion, reducing side reactions.[5]
Stoichiometry Amine (1.1 eq), Reductant (1.5 eq)Slight excess of amine drives imine formation; excess reductant ensures complete conversion.
Temperature Room TemperatureSufficient for both imine formation and reduction without promoting side reactions.
Quench Saturated NaHCO₃ (aq)Neutralizes the acidic byproduct (acetic acid) and destroys any unreacted reducing agent.
Wittig Reaction: Olefination for Scaffold Extension

Scientific Rationale: The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[6] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction's key advantage is the unambiguous placement of the double bond, which forms specifically between the carbonyl carbon and the ylide carbon. The driving force is the formation of the highly stable triphenylphosphine oxide byproduct. This reaction is invaluable for extending the carbon skeleton and introducing functionalities like esters, nitriles, or aromatic rings via an alkene linker.

Reaction Scheme Diagram:

G cluster_ylide Ylide Formation cluster_wittig Wittig Reaction Ylide_Start Ph3P+-CH2R X- Ylide Ph3P=CHR (Wittig Reagent) Ylide_Start->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde Benzodioxepine Aldehyde Aldehyde->Oxaphosphetane Product Alkene Product Oxaphosphetane->Product Byproduct Ph3P=O Oxaphosphetane->Byproduct

Caption: Wittig Reaction Mechanism Overview.

Exemplary Protocol: Synthesis of 6-(Styryl)-3,4-dihydro-2H-1,5-benzodioxepine

  • Ylide Generation (In Situ): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend benzyltriphenylphosphonium chloride (428 mg, 1.1 mmol, 1.1 eq.) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 0.69 mL, 1.1 mmol, 1.1 eq.) dropwise via syringe. A deep red or orange color indicates the formation of the ylide. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 30 minutes. Causality: Anhydrous and inert conditions are critical as the ylide is strongly basic and sensitive to water and oxygen.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of this compound (178 mg, 1.0 mmol, 1.0 eq.) in anhydrous THF (5 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the aldehyde. The disappearance of the ylide's color is often a visual cue of reaction progression.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product contains the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to separate the nonpolar alkene product from the more polar triphenylphosphine oxide byproduct.

Schiff Base Formation: Imines as Products and Intermediates

Scientific Rationale: The condensation of an aldehyde with a primary amine yields a Schiff base, or imine. While this is the first step in reductive amination, the imine itself can be a stable and desirable final product, particularly when formed with anilines or other aromatic amines. Schiff bases are prevalent in biologically active compounds and serve as ligands in coordination chemistry.[7][8] The reaction is typically catalyzed by a small amount of acid and driven to completion by the removal of water, often using a Dean-Stark apparatus or a drying agent.

Exemplary Protocol: Synthesis of a Schiff Base with p-Anisidine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (178 mg, 1.0 mmol, 1.0 eq.) and p-anisidine (123 mg, 1.0 mmol, 1.0 eq.) in methanol or ethanol (15 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction. Causality: The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.

  • Reaction: Stir the mixture at reflux for 2-4 hours. The formation of the product can often be observed as a precipitate. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature, and then in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Knoevenagel Condensation: Creating Electron-Deficient Alkenes

Scientific Rationale: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile or diethyl malonate). The reaction is typically base-catalyzed, often using a weak base like piperidine or an amine salt.[9][10] This reaction produces an electron-deficient α,β-unsaturated product, which is a valuable Michael acceptor for further synthetic elaborations.

Exemplary Protocol: Condensation with Malononitrile

  • Reaction Setup: To a solution of this compound (178 mg, 1.0 mmol, 1.0 eq.) and malononitrile (66 mg, 1.0 mmol, 1.0 eq.) in ethanol (10 mL), add a catalytic amount of piperidine (2-3 drops).

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, with the product precipitating out of solution within 1-2 hours.

  • Monitoring and Isolation: Monitor the reaction by TLC. Once complete, cool the mixture in an ice bath to ensure full precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The product is often pure enough for subsequent steps, but can be recrystallized if needed.

Conclusion

This compound is a highly valuable starting material for medicinal chemistry exploration. The aldehyde functionality serves as a versatile anchor point for a range of derivatization reactions, including reductive amination, Wittig olefination, Schiff base formation, and Knoevenagel condensation. The protocols provided in this guide are robust, based on well-established chemical principles, and can be adapted to a wide variety of reaction partners to generate large, diverse libraries of novel benzodioxepine derivatives for biological evaluation. Careful monitoring and purification are key to obtaining high-quality compounds for downstream applications in the drug discovery pipeline.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategy of Efficiency in Lactone Synthesis

Lactones, particularly those bearing iodine atoms, are pivotal structural motifs in a myriad of biologically active natural products and serve as versatile intermediates in synthetic organic chemistry.[1][2][3] The iodine atom, in particular, acts as a useful synthetic handle for further molecular elaborations.[2] Traditionally, the synthesis of iodolactones is achieved through the iodolactonization of an unsaturated carboxylic acid.[3][4] This classic transformation, first reported by Bougalt in 1904, involves the electrophilic addition of iodine to a carbon-carbon double bond to form a transient iodonium ion, which is then intercepted intramolecularly by a pendant carboxylate nucleophile.[1][2]

This guide focuses on a more advanced and efficient strategy: a tandem oxidation and iodolactonization reaction . This approach elegantly combines the oxidation of an aldehyde to a carboxylic acid and the subsequent iodolactonization into a single operational step. By beginning with readily available alkenyl benzaldehydes, this methodology obviates the need for the isolation of the intermediate unsaturated carboxylic acid, thereby improving step economy and reducing waste. We will explore a specific, field-proven protocol utilizing a Copper(I) iodide (CuI) and tert-butyl hydroperoxide (TBHP) system to mediate this transformation for the synthesis of halogenated benzodioxepinones and benzoxazepinones.[5][6][7]

Part 1: The Underlying Scientific Principles

The Tandem Reaction Mechanism

The overall transformation is a sophisticated cascade of two distinct, yet synergistic, chemical events occurring in the same pot. The process begins with the in situ formation of the carboxylic acid, which is the necessary precursor for the subsequent cyclization.

  • Oxidation of Aldehyde to Carboxylic Acid: The reaction is initiated by the oxidation of the benzaldehyde moiety. While numerous reagents can achieve this transformation[8][9][10], the CuI/TBHP system is particularly effective in this tandem process. It is proposed that the reaction proceeds through a radical mechanism where Cu(I) is crucial for facilitating the conversion of the aldehyde into the corresponding carboxylic acid intermediate.[5] Control experiments have shown that in the absence of the CuI catalyst, only trace amounts of the carboxylic acid are formed, highlighting the essential role of the copper catalyst.[5]

  • Electrophilic Cyclization (Iodolactonization): Once the carboxylic acid is formed in situ, the iodolactonization cascade begins. The iodine source reacts with the alkene to form a cyclic iodonium ion intermediate.[1][11] The proximate carboxylate group, now a potent nucleophile (often facilitated by a mild base), attacks the iodonium ion.[2][4] This intramolecular nucleophilic attack proceeds in an anti-Sₙ2 fashion, opening the three-membered ring and establishing the lactone ring with defined stereochemistry.[2]

The regioselectivity of the cyclization, particularly the preference for forming five- or six-membered rings, is often governed by Baldwin's rules for ring closure.[1]

Tandem Oxidation and Iodolactonization Mechanism Figure 1: Proposed Mechanistic Pathway A Alkenyl Benzaldehyde B Carboxylic Acid Intermediate A->B C Iodonium Ion Intermediate B->C D Iodolactone Product C->D Intramolecular Attack

Caption: Figure 1: Proposed Mechanistic Pathway

Causality Behind Experimental Choices
  • Catalyst System (CuI/TBHP): Copper(I) iodide is a cost-effective and efficient catalyst for the initial oxidation step.[5] Tert-butyl hydroperoxide (TBHP) serves as the terminal oxidant in the catalytic cycle. This combination is effective for converting aldehydes to carboxylic acids under conditions compatible with the subsequent iodolactonization.[5][7]

  • Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that is well-suited for this reaction, effectively solvating the intermediates and reagents without interfering with the reaction mechanism.

  • Temperature (70 °C): The elevated temperature provides the necessary activation energy for both the oxidation and the cyclization steps to proceed at a reasonable rate, leading to good yields within a practical timeframe.[5][6]

Part 2: Experimental Protocols and Data

General Protocol for Tandem Oxidation and Iodolactonization

This protocol is a self-validating system. Successful formation of the iodolactone product confirms that both the initial oxidation and the subsequent cyclization have occurred as intended.

Experimental Workflow Figure 2: General Experimental Workflow A 1. Reagent Setup (Substrate, CuI, Solvent) B 2. Reaction Initiation (Add TBHP, Heat to 70°C) A->B C 3. Monitor Progress (TLC Analysis) B->C D 4. Reaction Workup (Quench, Extract with EtOAc) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, HRMS) E->F

Caption: Figure 2: General Experimental Workflow

Materials:

  • 2-O/N-tethered alkenyl benzaldehyde (1.0 equiv)

  • Copper(I) iodide (CuI)

  • Tertiary-butyl hydroperoxide (TBHP, 70% in water)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-O/N-tethered alkenyl benzaldehyde (e.g., 0.5 mmol, 1.0 equiv).

  • Reagent Addition: Add Copper(I) iodide (CuI) and acetonitrile (4.0 mL).

  • Reaction Initiation: Add tertiary-butyl hydroperoxide (TBHP). The specific amounts of CuI and TBHP may need to be optimized for different substrates (see Table 1).

  • Heating: Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6 hours).

  • Workup - Quenching: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to neutralize any remaining iodine species.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure iodolactone product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary: Substrate Scope

The following table summarizes the results for the synthesis of various benzodioxepinones and benzoxazepinones via this tandem protocol, adapted from published data.[5][7]

EntrySubstrate (Alkenyl Benzaldehyde)CuI (mol%)TBHP (equiv)ProductYield (%)
12-(allyloxy)benzaldehyde303.03-(iodomethyl)-3,4-dihydro-2H-benzo[b][1][4]dioxepin-5(2H)-one81
22-(but-3-en-1-yloxy)benzaldehyde303.03-(1-iodoethyl)-3,4-dihydro-2H-benzo[b][1][4]dioxepin-5(2H)-one75
34-methoxy-2-(allyloxy)benzaldehyde303.08-methoxy-3-(iodomethyl)-3,4-dihydro-2H-benzo[b][1][4]dioxepin-5(2H)-one78
4N-allyl-2-aminobenzaldehyde303.04-allyl-3-(iodomethyl)-3,4-dihydro-1H-benzo[b][1][4]oxazepin-5(2H)-one65

Part 3: Applications and Further Transformations

The iodinated lactone products synthesized via this tandem reaction are not merely final products but are valuable intermediates for further chemical diversification. The carbon-iodine bond is amenable to a wide range of subsequent reactions. For instance, post-synthetic modifications can lead to the formation of corresponding azides, thiocyanates, and thioethers, significantly expanding the molecular diversity accessible from a common precursor.[5][6][7] This versatility makes the tandem oxidation-iodolactonization a powerful tool in medicinal chemistry and natural product synthesis, where the construction of complex molecular frameworks is paramount.[1][3]

References

Application Note: The Strategic Role of 3,4-Dihydro-2H-1,5-benzodioxepine-6-carbaldehyde in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic value of a synthetic intermediate is measured by its ability to serve as a versatile scaffold for generating molecular diversity. 3,4-Dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is a heterocyclic aromatic aldehyde that represents a confluence of desirable features for the synthesis of novel bioactive compounds. It combines the structurally significant 1,5-benzodioxepine core—a motif present in various biologically active agents—with the synthetic versatility of an aldehyde functional group. This unique combination provides a robust platform for constructing complex molecular architectures through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable starting material for generating libraries of potential therapeutic agents.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on core protocols for its elaboration and the chemical principles that underpin its application in the synthesis of bioactive molecules.

Compound Identifier Data
IUPAC Name This compound
CAS Number 209256-62-2
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol

Part 1: The Benzodioxepine Scaffold: A Privileged Core in Bioactive Molecules

The 3,4-dihydro-2H-1,5-benzodioxepine ring system is not merely a passive carrier for the aldehyde functional group; it is a "privileged scaffold" in medicinal chemistry. Its conformational flexibility and specific spatial arrangement of oxygen atoms allow for effective interactions with biological targets. Research into related structures has demonstrated that the benzodioxepine core is a key component in molecules exhibiting significant biological effects. For instance, a series of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins were identified as a novel class of β-adrenergic stimulants with potent bronchial dilator activity.[1] This inherent bioactivity underscores the rationale for using this compound as a foundational element in drug design, providing a validated structural motif upon which to build new therapeutic candidates.

The diagram below illustrates the core structure and its potential for synthetic diversification through key chemical transformations.

G cluster_main Synthetic Utility of this compound cluster_products main This compound p1 Alkene Analogs (C-C Bond Formation) main->p1 Wittig Reaction p2 Amine Derivatives (C-N Bond Formation) main->p2 Reductive Amination p3 Carboxylic Acid Derivatives (Oxidation) main->p3 e.g., Pinnick Oxidation p4 Alcohol Derivatives (Reduction) main->p4 e.g., NaBH4 Reduction G cluster_workflow Workflow: One-Pot Reductive Amination start Combine Aldehyde (1 eq) & Amine (1.1 eq) in DCE imine Stir 30 min @ RT (Imine/Iminium Formation) start->imine reduce Add NaBH(OAc)3 (1.3 eq) in one portion imine->reduce react Stir 2-12 h @ RT (Monitor by TLC/LC-MS) reduce->react quench Quench with sat. NaHCO3 react->quench extract Extract with DCM (3x) quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4), Filter, & Concentrate wash->dry purify Purify Crude Product (e.g., Column Chromatography) dry->purify end Isolated Target Amine purify->end

References

Analytical methods for the quantification of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde, with a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol , is a significant compound often encountered as an intermediate or impurity in the synthesis of various pharmaceutical agents.[1] The benzodioxepine scaffold is of interest in medicinal chemistry, with derivatives showing a range of biological activities.[2] Given the stringent regulatory requirements for the control of impurities in active pharmaceutical ingredients (APIs), the development of robust, accurate, and precise analytical methods for the quantification of this aldehyde is critical. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical method validation.[3][4][5]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a suitable analytical method.

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₃[1]
Molecular Weight178.18 g/mol [1]
IUPAC NameThis compound
Physical FormExpected to be a solid or liquid at room temperature

The aromatic nature and the presence of a carbonyl group suggest that this compound will have a UV chromophore, making it suitable for HPLC-UV detection. Its volatility, while not explicitly documented, can be inferred to be sufficient for GC analysis, similar to other aromatic aldehydes.[6][7][8]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on reversed-phase HPLC, which is a cornerstone for the analysis of impurities in pharmaceuticals. To enhance the sensitivity and selectivity of the analysis, a pre-column derivatization step using 2,4-dinitrophenylhydrazine (DNPH) is employed. This is a common and robust technique for the analysis of aldehydes and ketones.[9] The DNPH reagent reacts with the aldehyde to form a stable hydrazone derivative that has a strong chromophore, allowing for sensitive detection around 360 nm.

Experimental Workflow: HPLC-UV with DNPH Derivatization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve IS_Add Spike with Internal Standard Dissolve->IS_Add Derivatize Derivatize with DNPH Reagent IS_Add->Derivatize Dilute Dilute to Final Concentration Derivatize->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 360 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis with DNPH derivatization.

Protocol: HPLC-UV Method

1. Materials and Reagents:

  • This compound (Reference Standard)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Internal Standard (IS): 4-Methoxybenzaldehyde (structurally similar aromatic aldehyde)

2. Instrumentation and Conditions:

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnZorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile PhaseA: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Gradient0-15 min: 50-80% B15-17 min: 80-50% B17-20 min: 50% B (re-equilibration)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength360 nm
Injection Volume10 µL

3. Preparation of Solutions:

  • DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.

  • Internal Standard (IS) Stock Solution: Accurately weigh and dissolve 4-methoxybenzaldehyde in acetonitrile to obtain a concentration of 100 µg/mL.

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in acetonitrile to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution and spiking with a constant concentration of the IS stock solution. Derivatize each standard by adding the DNPH reagent and allowing it to react for 30 minutes in a warm water bath (around 60°C).

  • Sample Preparation: Accurately weigh the sample, dissolve it in acetonitrile, spike with the IS, and derivatize using the same procedure as for the standards.

4. Method Validation (as per ICH Q2(R1) Guidelines):

Validation ParameterAcceptance Criteria
Specificity The peak for the derivatized analyte should be well-resolved from the IS and any potential impurities or matrix components. Peak purity should be confirmed using a diode array detector.
Linearity A minimum of five concentrations covering the expected range. The correlation coefficient (r²) should be ≥ 0.999.
Range To be established based on the linearity study, demonstrating acceptable precision and accuracy.
Accuracy Determined by the recovery of spiked analyte in a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-day): RSD of ≤ 2% for six replicate injections.- Intermediate Precision (Inter-day): RSD of ≤ 2% determined by different analysts on different days.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1. Precision at the LOQ should have an RSD of ≤ 10%.
Robustness Insensitivity to small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent selectivity and sensitivity. Given that aromatic aldehydes are generally volatile, GC-MS is a suitable orthogonal technique to HPLC.[7] This method provides confirmation of the analyte's identity through its characteristic mass spectrum.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve IS_Add Spike with Internal Standard Dissolve->IS_Add Dilute Dilute to Final Concentration IS_Add->Dilute Inject Inject into GC-MS System Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection (SIM/Scan) Ionize->Detect Integrate Integrate Peak Areas (SIM) Detect->Integrate Confirm Confirm Identity (Scan) Detect->Confirm Quantify Quantify via Calibration Curve Integrate->Quantify

Caption: Workflow for GC-MS analysis.

Protocol: GC-MS Method

1. Materials and Reagents:

  • This compound (Reference Standard)

  • Dichloromethane (GC grade) or a suitable alternative solvent

  • Internal Standard (IS): 4-Chlorobenzaldehyde (structurally similar with a distinct mass spectrum)

2. Instrumentation and Conditions:

ParameterCondition
GC-MS SystemAgilent 8890 GC with 5977B MSD or equivalent
ColumnHP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium, constant flow at 1.2 mL/min
Inlet Temperature250 °C
Injection Volume1 µL (Splitless mode)
Oven ProgramInitial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line280 °C
Ion SourceElectron Ionization (EI) at 70 eV
MS ModeScan (m/z 40-400) for identificationSelected Ion Monitoring (SIM) for quantification

3. Expected Mass Fragmentation: Based on the fragmentation of benzaldehyde, the following characteristic ions are expected for the analyte (m/z 178):[5][10][11]

  • Molecular Ion [M]⁺: m/z 178

  • [M-H]⁺: m/z 177

  • [M-CHO]⁺: m/z 149

SIM Ions for Quantification:

  • Analyte: m/z 178 (Quantifier), m/z 177, 149 (Qualifiers)

  • Internal Standard (4-Chlorobenzaldehyde): m/z 140 (Quantifier), m/z 139, 111 (Qualifiers)

4. Preparation of Solutions:

  • Internal Standard (IS) Stock Solution: Accurately prepare a 100 µg/mL solution of 4-chlorobenzaldehyde in dichloromethane.

  • Standard Stock Solution: Accurately prepare a 100 µg/mL solution of the reference standard in dichloromethane.

  • Calibration and Sample Solutions: Prepare calibration standards and samples by diluting the respective stock solutions and spiking with a constant concentration of the IS.

5. Method Validation (as per ICH Q2(R1) Guidelines): The same validation parameters as outlined for the HPLC-UV method should be assessed, with acceptance criteria adjusted as appropriate for a trace-level impurity analysis method.

Conclusion

The two methods presented provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method with DNPH derivatization is a widely applicable and sensitive technique suitable for routine quality control. The GC-MS method serves as an excellent orthogonal and confirmatory technique, providing a high degree of selectivity and structural confirmation. The choice of method will depend on the specific application, available instrumentation, and the required level of sensitivity. Both methods, when fully validated according to ICH guidelines, will ensure accurate and precise quantification, supporting drug development and manufacturing processes.

References

Application Notes & Protocols: Large-Scale Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds and other high-value chemical entities. Its unique bicyclic structure, featuring a seven-membered dioxepine ring fused to a benzaldehyde moiety, provides a versatile scaffold for further chemical elaboration. The increasing demand for downstream products necessitates the development of a robust, scalable, and economically viable synthetic process. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the considerations and protocols for the large-scale synthesis of this target molecule.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached via two primary retrosynthetic disconnections. The choice of strategy on a large scale is dictated by factors such as raw material cost, process safety, atom economy, and ease of purification.

Strategy 1: Cyclization followed by Formylation

This approach involves the initial formation of the 3,4-dihydro-2H-1,5-benzodioxepine core, followed by the introduction of the aldehyde functionality.

  • Step 1: Williamson Ether Synthesis. The synthesis commences with the reaction of a catechol with 1,3-dibromopropane to form the dioxepine ring. This is a classic Williamson ether synthesis.[1]

  • Step 2: Formylation. The subsequent introduction of the aldehyde group onto the electron-rich aromatic ring is the critical step. Several formylation methods are available, each with its own merits and drawbacks for industrial-scale production.

    • Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[2][3][4] It is a powerful and widely used method.[5]

    • Duff Reaction: This method employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[6][7][8] The Duff reaction is known for its operational simplicity and use of inexpensive reagents.[8] However, it can sometimes suffer from low yields.[9][10]

    • Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[11][12][13] While effective for phenols, its application to the benzodioxepine substrate may be less direct and could lead to side reactions. The reaction can be highly exothermic, posing a safety risk on a large scale.[12]

Strategy 2: Formylation followed by Cyclization

This alternative strategy begins with a functionalized catechol, which is then cyclized to form the final product.

  • Step 1: Starting Material. This route would ideally start from 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde).[14]

  • Step 2: Cyclization. The dihydroxybenzaldehyde is then reacted with 1,3-dibromopropane to form the seven-membered ring.

Selection of the Optimal Route for Scale-Up

For large-scale synthesis, Strategy 1 (Cyclization followed by Formylation) is generally preferred. The primary reason is the cost and availability of starting materials. Catechol and 1,3-dibromopropane are commodity chemicals, making the initial cyclization step economically attractive. While 3,4-dihydroxybenzaldehyde is commercially available, it is typically more expensive than catechol.

Among the formylation methods, the Vilsmeier-Haack reaction often provides a good balance of reactivity, yield, and scalability, making it a strong candidate for industrial application.

Process Chemistry and Scale-Up Considerations

Scaling up a chemical synthesis from the laboratory bench to a pilot or production plant introduces a new set of challenges that must be carefully managed to ensure safety, efficiency, and product quality.[15][16]

Part 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine

This initial step involves a Williamson ether synthesis. Key considerations include:

  • Solvent Selection: A polar aprotic solvent such as acetone, acetonitrile, or DMF is typically used. For large-scale operations, the choice will depend on factors like boiling point, recovery, and toxicity.

  • Base Selection: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate is commonly employed. The choice of base can influence reaction rate and yield.

  • Reaction Temperature: The reaction is typically run at reflux to ensure a reasonable reaction rate.[17] Careful temperature control is crucial to prevent side reactions.[16]

  • Stoichiometry: Precise control of the stoichiometry between catechol and 1,3-dibromopropane is important to minimize the formation of polymeric byproducts.

  • Work-up and Purification: After the reaction, the inorganic salts are removed by filtration. The crude product is then typically purified by distillation under reduced pressure.

Part 2: Formylation of 3,4-dihydro-2H-1,5-benzodioxepine via Vilsmeier-Haack Reaction

This is the most critical step and requires stringent control over reaction parameters.

  • Reagent Addition: The Vilsmeier reagent is highly reactive. Its formation and subsequent addition to the benzodioxepine substrate must be carefully controlled, often at low temperatures, to manage the exothermicity of the reaction.

  • Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0-5 °C) and then allowed to warm to room temperature or gently heated. A runaway reaction is a significant safety hazard.[16]

  • Quenching: The reaction is quenched by the addition of water or an aqueous base. This step is also exothermic and must be performed with caution.

  • Product Isolation and Purification: The crude product is typically isolated by extraction. Purification on a large scale is often achieved through crystallization or vacuum distillation. The formation of a stable bisulfite adduct can also be utilized for purification.[18][19]

Detailed Experimental Protocols

Protocol 1: Large-Scale Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Catechol110.111.10 kg10.01.0
1,3-Dibromopropane201.892.22 kg11.01.1
Potassium Carbonate (anhydrous)138.212.76 kg20.02.0
Acetone58.0815 L--

Procedure:

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add catechol (1.10 kg, 10.0 mol) and acetone (10 L).

  • Stir the mixture until the catechol is fully dissolved.

  • Add anhydrous potassium carbonate (2.76 kg, 20.0 mol) to the solution.

  • Begin vigorous stirring and slowly add 1,3-dibromopropane (2.22 kg, 11.0 mol) over a period of 1 hour.

  • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with acetone (2 x 2.5 L).

  • Combine the filtrates and concentrate under reduced pressure to remove the acetone.

  • The resulting crude oil is then purified by vacuum distillation to yield 3,4-dihydro-2H-1,5-benzodioxepine as a colorless oil.

Protocol 2: Large-Scale Vilsmeier-Haack Formylation

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3,4-dihydro-2H-1,5-benzodioxepine150.171.50 kg10.01.0
Phosphorus Oxychloride (POCl₃)153.331.69 kg (1.02 L)11.01.1
N,N-Dimethylformamide (DMF)73.09804 g (0.85 L)11.01.1
Dichloromethane (DCM)84.9310 L--
Sodium Acetate82.032.46 kg30.03.0
Water18.0210 L--

Procedure:

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add phosphorus oxychloride (1.69 kg, 11.0 mol) and dichloromethane (5 L).

  • Cool the mixture to 0-5 °C using a chiller.

  • Slowly add N,N-dimethylformamide (804 g, 11.0 mol) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C. The Vilsmeier reagent will form as a solid precipitate.

  • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • In a separate vessel, dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.50 kg, 10.0 mol) in dichloromethane (5 L).

  • Slowly add the solution of 3,4-dihydro-2H-1,5-benzodioxepine to the Vilsmeier reagent suspension over 2-3 hours, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture back to 0-5 °C.

  • In a separate 50 L reactor, prepare a solution of sodium acetate (2.46 kg, 30.0 mol) in water (10 L).

  • Carefully and slowly quench the reaction mixture by adding it to the sodium acetate solution with vigorous stirring. This step is exothermic; maintain the temperature of the quenching solution below 25 °C.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a solid.

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway Catechol Catechol Benzodioxepine 3,4-dihydro-2H-1,5-benzodioxepine Catechol->Benzodioxepine  Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) Dibromopropane 1,3-Dibromopropane Dibromopropane->Benzodioxepine Final_Product This compound Benzodioxepine->Final_Product  Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Final_Product

Caption: Synthetic route to the target molecule.

Process Flow Diagram for Large-Scale Synthesis

Process_Flow cluster_0 Part 1: Cyclization cluster_1 Part 2: Formylation P1_Start Charge Catechol, 1,3-Dibromopropane, K₂CO₃, Acetone P1_Reaction Reflux (12-16h) P1_Start->P1_Reaction P1_Filtration Filtration P1_Reaction->P1_Filtration P1_Concentration Concentration P1_Filtration->P1_Concentration P1_Distillation Vacuum Distillation P1_Concentration->P1_Distillation P1_Intermediate 3,4-dihydro-2H-1,5-benzodioxepine P1_Distillation->P1_Intermediate P2_Addition Addition of Intermediate (0-10°C) P1_Intermediate->P2_Addition P2_Vilsmeier Vilsmeier Reagent Formation (POCl₃, DMF, DCM, 0-5°C) P2_Vilsmeier->P2_Addition P2_Reaction Reaction (RT, 12-16h) P2_Addition->P2_Reaction P2_Quench Quench (aq. NaOAc) P2_Reaction->P2_Quench P2_Extraction Extraction P2_Quench->P2_Extraction P2_Purification Recrystallization P2_Extraction->P2_Purification P2_Final_Product Final Product P2_Purification->P2_Final_Product

Caption: Large-scale synthesis process flow.

Safety Considerations

  • 1,3-Dibromopropane: Is a lachrymator and should be handled in a well-ventilated fume hood.

  • Phosphorus Oxychloride: Is highly corrosive and reacts violently with water. All equipment must be dry, and the reaction should be conducted under an inert atmosphere.

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching step are highly exothermic. Adequate cooling capacity and careful monitoring of the internal temperature are essential to prevent runaway reactions.[16]

  • Solvent Handling: Large volumes of flammable solvents are used. All electrical equipment should be properly grounded, and sources of ignition must be eliminated.

Conclusion

The large-scale synthesis of this compound is a challenging but achievable endeavor. The outlined two-step process, involving a Williamson ether synthesis followed by a Vilsmeier-Haack formylation, represents a robust and scalable route. Careful attention to process parameters, particularly temperature control during the formylation step, is paramount for ensuring a safe and efficient synthesis. The detailed protocols and considerations provided in this document serve as a valuable resource for scientists and engineers involved in the process development and scale-up of this important chemical intermediate.

References

Application Notes & Protocols: Knoevenagel Condensation of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Synthesis

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It facilitates the creation of α,β-unsaturated systems through the reaction of an active methylene compound with an aldehyde or ketone, typically under basic catalysis.[1][2] This reaction is renowned for its efficiency, broad substrate scope, and operational simplicity, making it a pivotal tool in the synthesis of complex organic molecules.

The focus of this guide is the Knoevenagel condensation involving 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde . The benzodioxepine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[3][4] Derivatives of this heterocyclic system have demonstrated potential as antimicrobial, anticancer, and central nervous system (CNS) active agents.[3][5][6] By functionalizing this compound (CAS: 209256-62-2)[7] via the Knoevenagel condensation, researchers can access a diverse library of novel chemical entities with high potential for drug discovery and materials science applications.

This document provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and a discussion of the applications of the resulting products, designed for researchers and professionals in chemical and pharmaceutical development.

Mechanistic Deep Dive: The "Why" Behind the Reaction

A thorough understanding of the reaction mechanism is critical for optimization and troubleshooting. The Knoevenagel condensation is not a monolithic process; its pathway can be subtly influenced by the choice of catalyst and substrates.

Pillar 1: The Fundamental Pathway The reaction proceeds through three core steps:

  • Deprotonation: A base removes a proton from the active methylene compound (e.g., malononitrile, diethyl malonate), creating a highly nucleophilic enolate ion.[8] The stability of this enolate, conferred by two electron-withdrawing groups (Z), is what makes the methylene protons "active."

  • Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate.[8]

  • Dehydration: This intermediate is protonated and subsequently undergoes elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product.[2][8]

Pillar 2: The Role of the Catalyst - Beyond Simple Deprotonation While a strong base would induce unwanted self-condensation of the aldehyde, a weak base like piperidine is ideal.[2] Its role can be twofold:

  • As a Brønsted Base: It facilitates the initial deprotonation of the active methylene compound.[9]

  • As a Nucleophilic Catalyst: Piperidine can react with the aldehyde to form an intermediate iminium ion. This iminium ion is significantly more electrophilic than the original aldehyde, accelerating the rate-determining nucleophilic attack by the enolate.[10][11] The piperidine catalyst is regenerated in the final elimination step. This dual catalytic cycle is a key reason for the reaction's efficiency.

Knoevenagel_Mechanism Aldehyde Benzodioxepine Carbaldehyde Iminium Iminium Ion (Activated Electrophile) Aldehyde->Iminium + Piperidine Piperidine Piperidine (Catalyst) Iminium->Aldehyde - Piperidine Intermediate Adduct Intermediate Iminium->Intermediate + Enolate ActiveMethylene Active Methylene Compound (Z-CH2-Z) Enolate Enolate Ion (Nucleophile) ActiveMethylene->Enolate + Piperidine - Piperidinium⁺ Enolate->Iminium Product α,β-Unsaturated Product Intermediate->Product - Piperidine (Catalyst Regen.) Water H₂O Intermediate->Water - H⁺ Workflow Start Start Reagents Combine Aldehyde & Active Methylene Compound Start->Reagents Solvent Add Solvent (Ethanol, Pyridine, or Water) Reagents->Solvent Catalyst Add Catalyst (Piperidine, etc.) Solvent->Catalyst Reaction Stir / Heat (Room Temp or Reflux) Catalyst->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up (Precipitation / Filtration) Monitor->Workup Complete Purify Purification (Washing / Recrystallization) Workup->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize End Pure Product Characterize->End

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde (MW: 178.18 g/mol ).[1][2] This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key intermediate. Our focus is on providing practical, field-tested solutions grounded in chromatographic principles to help you achieve optimal purity and yield.

Troubleshooting Guide: Tackling Common Purification Hurdles

This section addresses specific, frequently encountered issues during the column chromatography of this compound. Each answer provides a diagnostic approach and a step-by-step solution.

Question 1: I'm observing very poor separation between my product and a closely-running impurity. My TLC shows two distinct spots, but they co-elute from the column.

Answer: This is a classic challenge where TLC results are misleading. Several factors could be at play.

  • Causality: The higher loading on a column compared to a TLC plate can lead to band broadening, causing closely eluting spots to merge.[3] Additionally, the impurity might be a degradation product formed during chromatography. Aromatic aldehydes can be susceptible to oxidation on standard silica gel, converting to the more polar carboxylic acid, which may smear or co-elute.[4]

  • Diagnostic Steps & Solutions:

    • Assess Compound Stability: Before committing to a large-scale column, assess the stability of your compound on silica. Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If a new, more polar spot (likely the carboxylic acid) appears or intensifies, silica-induced degradation is occurring.

    • Optimize the Mobile Phase: The choice of solvent is critical for resolution.[5][6] The polarity of this compound is moderate due to the aldehyde and ether groups. A standard Hexane/Ethyl Acetate system is a good starting point. Try reducing the polarity (e.g., from 20% EtOAc in Hexane to 10% or 15%) to increase the retention time and allow for better separation. Using a different solvent system with alternative selectivity, such as Dichloromethane/Hexane or Toluene/Acetone, can also resolve compounds that co-elute in standard systems.

    • Consider Deactivated Silica: If degradation is confirmed, use silica gel that has been deactivated. You can prepare this by creating a slurry of silica in your mobile phase containing 1% triethylamine to neutralize acidic sites. This is particularly effective for preventing the decomposition of base-sensitive or easily oxidized compounds.[7]

    • Reduce Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, for a challenging separation, the mass of the crude material should be 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10 g column).

Question 2: My product seems to be stuck on the column. I've flushed with highly polar solvent (100% Ethyl Acetate), but recovery is extremely low.

Answer: This issue, known as irreversible adsorption, can be frustrating and costly. The primary suspect is a chemical reaction between your compound and the stationary phase.

  • Causality: The aldehyde functional group can potentially interact strongly with the acidic silanol groups on the silica surface, sometimes leading to chemisorption.[8] If the crude mixture contains highly polar, acidic, or basic impurities, these can also bind irreversibly and trap the product within the silica matrix.

  • Diagnostic Steps & Solutions:

    • Pre-Column Stability Check: Always perform the TLC stability test mentioned in the previous answer. If the spot disappears or streaks heavily from the baseline, it is not stable on silica.

    • Change the Stationary Phase: If your compound is unstable on silica, switch to a less acidic or neutral stationary phase. Alumina (neutral or basic) is a common alternative for acid-sensitive compounds.[3] For more challenging separations, consider reverse-phase (C18) chromatography, where the separation mechanism is based on hydrophobicity rather than polarity.[9][10]

    • Pre-adsorption (Dry Loading): If your compound has poor solubility in the mobile phase, it may precipitate at the top of the column when loaded.[11] Dry loading the sample onto Celite or a small amount of silica ensures it is introduced to the column as a fine powder, improving resolution and preventing it from getting stuck at the origin.[11][12]

Protocol: Dry Loading of Crude Sample
  • Dissolve your crude material (e.g., 500 mg) in a minimum amount of a volatile solvent like dichloromethane or acetone (e.g., 5-10 mL).

  • Add 2-3 times the mass of silica gel or Celite (e.g., 1.0 - 1.5 g) to the solution.

  • Gently swirl the flask to create a slurry.

  • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.

  • Carefully layer this powder on top of your packed column. This technique prevents the sample from dissolving poorly in the non-polar mobile phase at the start of the run.[11]

Question 3: My product is coming off the column with significant tailing, resulting in mixed fractions and lower yield of pure material.

Answer: Tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase or issues with the mobile phase.

  • Causality: For a moderately polar compound like an aromatic aldehyde, tailing can occur due to a few reasons:

    • Acidic Silica Interaction: The lone pairs on the oxygen atoms of the aldehyde and dioxepine ring can interact with acidic silanol groups on the silica surface, causing a portion of the molecules to "stick" and elute more slowly, creating a tail.

    • Mobile Phase Issues: Using a mobile phase in which the compound has poor solubility can lead to tailing.

    • Poor Column Packing: An unevenly packed column with channels or cracks will lead to a non-uniform solvent front, causing severe band broadening and tailing.[3]

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a competitive polar modifier to your mobile phase. For example, adding 0.1-0.5% of methanol or triethylamine to your Hexane/EtOAc system can help to occupy the active sites on the silica gel, leading to more symmetrical peaks.

    • Increase Polarity During Elution: If tailing is severe, you can switch to a slightly more polar solvent mixture once the main band of your product begins to elute.[8] This will accelerate the tailing portion of the product off the column, often sharpening the collection.

    • Ensure Proper Packing: Use the "wet packing" (slurry) method to pack your column, which minimizes the risk of air bubbles and channels, ensuring an even flow.[3]

Method Development Workflow

The following diagram illustrates a systematic approach to developing a robust purification method, from initial analysis to the final column run.

G cluster_0 Phase 1: TLC Analysis cluster_1 Phase 2: Column Preparation cluster_2 Phase 3: Elution & Analysis TLC 1. Run TLC in various Hexane/EtOAc ratios (e.g., 9:1, 4:1, 7:3) Rf 2. Identify system giving product Rf of 0.2-0.35 TLC->Rf Visualize 3. Visualize under UV (254nm) and with p-anisaldehyde stain Rf->Visualize Select 4. Select column size (40-60g silica per 1g crude) Visualize->Select Method Defined Pack 5. Pack column using a slurry of silica in the chosen mobile phase Select->Pack Load 6. Load sample using dry loading technique Pack->Load Elute 7. Run column with chosen mobile phase, applying light air pressure Load->Elute Purification Start Collect 8. Collect fractions and monitor by TLC Elute->Collect Combine 9. Combine pure fractions and concentrate Collect->Combine G Start Start: Poor Purification Result Q1 Are spots streaking or tailing on TLC? Start->Q1 Q2 Is Rf value < 0.1 or > 0.5? Q1->Q2 No Sol1 Potential Degradation or Strong Interaction. - Add 1% Et3N to eluent - Try Alumina instead of Silica Q1->Sol1 Yes Q3 Are spots overlapping on the column? Q2->Q3 No Sol2 Mobile Phase Polarity is Incorrect. - Increase polar solvent if Rf is low - Decrease polar solvent if Rf is high Q2->Sol2 Yes Sol3 Poor Resolution. - Use a shallower solvent gradient - Reduce column loading - Try a different solvent system (e.g., DCM/Hexane) Q3->Sol3 Yes End Successful Purification Q3->End No Sol1->Q2 Sol2->Q3 Sol3->End

References

Technical Support Center: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this critical synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing this compound?

A1: The primary byproducts are typically related to the formylation reaction used. The most common include:

  • Positional Isomers: Formation of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a frequent issue. The electronic and steric effects of the dioxepine ring influence the regioselectivity of the formylation.

  • Over-oxidation Products: The corresponding carboxylic acid, 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid, can form if the aldehyde product is exposed to oxidizing conditions.

  • Unreacted Starting Material: Incomplete conversion will leave residual 3,4-dihydro-2H-1,5-benzodioxepine.

  • Di-formylated Products: Although less common, di-formylation can occur, leading to dicarbaldehyde derivatives, especially with highly reactive substrates or harsh reaction conditions.

  • Reaction-Specific Byproducts: The choice of formylation method introduces specific potential impurities. For instance, the Vilsmeier-Haack reaction may produce byproducts from the decomposition of the Vilsmeier reagent.

Q2: I'm seeing an unexpected peak in my NMR that I suspect is a byproduct. How can I identify it?

A2: Characterization of byproducts is crucial for process optimization. A combination of spectroscopic techniques is recommended:

  • ¹H NMR: Compare the integration and splitting patterns of the aromatic protons. The desired 6-carbaldehyde will have a specific substitution pattern on the benzene ring, which can be distinguished from the 7-carbaldehyde isomer.

  • ¹³C NMR: The chemical shift of the carbonyl carbon can help differentiate between the aldehyde and a potential carboxylic acid byproduct.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the exact mass of the byproduct, allowing you to deduce its molecular formula and identify it.

  • Infrared (IR) Spectroscopy: The carbonyl stretching frequency can help distinguish between an aldehyde (typically ~1700 cm⁻¹) and a carboxylic acid (broad O-H stretch and C=O stretch around 1710 cm⁻¹).

Troubleshooting Guides for Common Formylation Reactions

Scenario 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic rings. It employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2][3]

Problem: Low yield and significant formation of the 7-carbaldehyde isomer.

Causality: The regioselectivity of the Vilsmeier-Haack reaction is sensitive to temperature. Higher temperatures can lead to a loss of selectivity and the formation of undesired isomers. The stoichiometry of the Vilsmeier reagent is also critical; an excess can lead to side reactions.

Troubleshooting Protocol:

  • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the Vilsmeier reagent to the substrate. Allow the reaction to slowly warm to room temperature.

  • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the pre-formed Vilsmeier reagent. Adding the substrate to the reagent can sometimes improve selectivity.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can contribute to byproduct formation.

Experimental Protocol: Optimized Vilsmeier-Haack Formylation

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool a solution of DMF (1.5 eq.) in an appropriate solvent (e.g., dichloromethane) to 0 °C.

  • Slowly add POCl₃ (1.2 eq.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to pre-form the Vilsmeier reagent.

  • Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq.) in the same solvent and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by carefully pouring it into ice-cold water or a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Scenario 2: Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, but it can be adapted for other activated aromatic systems. It utilizes hexamethylenetetramine as the formylating agent in the presence of an acid catalyst, typically in a high-boiling solvent like glycerol.[4][5]

Problem: Low conversion and formation of polymeric materials.

Causality: The Duff reaction often requires high temperatures, which can lead to decomposition of the starting material or product, resulting in polymerization. The reaction is also sensitive to the acidity of the medium.

Troubleshooting Protocol:

  • Temperature Optimization: Carefully control the reaction temperature. A temperature range of 140-160 °C is typical, but it may need to be optimized for this specific substrate.

  • Acid Catalyst: Boric acid is often used to mediate the reaction. Ensure it is anhydrous and used in the correct stoichiometric amount.

  • Solvent: Anhydrous glycerol is the standard solvent. Ensure it is free of water, as water can hydrolyze the hexamethylenetetramine and reduce the yield.

Scenario 3: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform and a strong base.[6][7][8] While less common for this specific substrate, understanding its potential byproducts is valuable.

Problem: Formation of chlorinated byproducts and low regioselectivity.

Causality: The reactive intermediate in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂), which is a highly reactive electrophile.[7] It can react at multiple positions on the aromatic ring and can also lead to the formation of dichloromethyl-substituted intermediates.

Troubleshooting Protocol:

  • Phase-Transfer Catalyst: The reaction is often biphasic. Using a phase-transfer catalyst can improve the reaction rate and selectivity by facilitating the transfer of the hydroxide ion into the organic phase.

  • Base Concentration: The concentration of the base (e.g., NaOH) is critical. A high concentration is needed to generate the dichlorocarbene, but too high a concentration can lead to side reactions.

  • Temperature Control: The reaction is typically run at elevated temperatures (60-70 °C), but careful control is necessary to minimize byproduct formation.

Data Summary and Visualization

Table 1: Common Byproducts and Their Characteristics

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Features
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehydeC₁₀H₁₀O₃178.18Different aromatic proton splitting pattern in ¹H NMR compared to the 6-carbaldehyde isomer.
3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acidC₁₀H₁₀O₄194.18[9]Broad O-H stretch in IR; carbonyl carbon shift in ¹³C NMR around 170-180 ppm.
3,4-dihydro-2H-1,5-benzodioxepine (Starting Material)C₉H₁₀O₂150.17[10]Absence of a carbonyl group in IR and NMR.

Diagram 1: Vilsmeier-Haack Reaction Pathway and Byproduct Formation

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH3)2]+ DMF->Vilsmeier + POCl3 POCl3 POCl3 Start 3,4-dihydro-2H-1,5- benzodioxepine Intermediate Iminium Salt Intermediate Start->Intermediate + Vilsmeier Reagent Isomer 7-carbaldehyde Isomer Start->Isomer + Vilsmeier Reagent (Alternative position) Product 3,4-dihydro-2H-1,5- benzodioxepine-6-carbaldehyde Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack formylation and potential byproduct pathway.

Diagram 2: Troubleshooting Logic for Optimizing Regioselectivity

Troubleshooting Start Low Regioselectivity (High 7-Isomer) Temp Is Reaction Temperature > 10°C? Start->Temp Stoich Is Vilsmeier Reagent > 1.5 eq.? Temp->Stoich No Sol_Temp Action: Lower Temperature to 0-5°C Temp->Sol_Temp Yes Time Is Reaction Time > 6 hours? Stoich->Time No Sol_Stoich Action: Reduce Reagent to 1.1-1.5 eq. Stoich->Sol_Stoich Yes Sol_Time Action: Monitor by TLC/LC-MS and Quench upon Completion Time->Sol_Time Yes

References

Optimizing reaction conditions for the synthesis of benzodioxepinones.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzodioxepinones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Benzodioxepinones are core structures in fragrance chemistry, such as the well-known Calone 1951®, and serve as valuable intermediates in the synthesis of pharmacologically active molecules.[1][2][3][4]

The construction of the seven-membered dioxepinone ring can be challenging, often plagued by issues such as low yields, competing side reactions, and purification difficulties. This document provides a structured troubleshooting guide in a question-and-answer format, detailed experimental protocols, and expert insights to help you navigate these challenges and optimize your reaction conditions.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The advice provided is grounded in fundamental chemical principles to help you understand the causality behind the proposed solutions.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yield is a common problem that can stem from multiple sources. A systematic approach is crucial for diagnosis.

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure your catechol or phenol precursors are pure. Catechols are particularly susceptible to air oxidation, which can introduce colored impurities and inhibit the reaction. Use freshly purified starting materials if oxidation is suspected.

    • Solvent Anhydrousness: Many steps, especially those involving strong bases like sodium hydride (NaH) for Williamson ether synthesis or Dieckmann condensations, are highly sensitive to moisture.[5] Use freshly distilled, anhydrous solvents and perform reactions under a dry, inert atmosphere (Nitrogen or Argon).[6]

    • Base Activity: If using a solid base like K₂CO₃ or NaH, ensure it has not been deactivated by improper storage. For NaH, this means using a fresh bottle or washing the mineral oil dispersion with dry hexanes before use.

  • Reaction Conditions:

    • Temperature Control: Precise temperature control is critical. For instance, in Williamson ether synthesis, excessively high temperatures can promote elimination side reactions, while temperatures that are too low will result in an incomplete reaction.[6] Monitor the reaction temperature internally, not just the heating bath temperature.

    • Reaction Time: Have you confirmed the reaction has reached completion? Monitor the consumption of the limiting reagent by a suitable technique like Thin Layer Chromatography (TLC) or LC-MS.[6] Some cyclization reactions are slow and may require extended reaction times to maximize yield.

  • Catalyst Efficiency:

    • Phase-Transfer Catalysts (PTC): In biphasic systems (e.g., solid K₂CO₃ in DMF or acetonitrile), a PTC like tetrabutylammonium bromide (TBAB) can dramatically improve reaction rates by facilitating the transport of the phenoxide anion into the organic phase.[5]

    • Iodide Catalysis: For reactions involving alkyl bromides or chlorides, adding a catalytic amount of potassium iodide (KI) can significantly increase the rate of nucleophilic substitution via the Finkelstein reaction, generating the more reactive alkyl iodide in situ.[2]

Below is a workflow to guide your troubleshooting process for low product yield.

G start Low Product Yield Detected reagent Step 1: Verify Reagent Quality start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions Reagents OK sub_reagent1 Check Purity of Catechol/Phenol (TLC, NMR) reagent->sub_reagent1 sub_reagent2 Ensure Anhydrous Solvents reagent->sub_reagent2 sub_reagent3 Confirm Activity of Base/Catalyst reagent->sub_reagent3 analysis Step 3: Analyze Byproducts conditions->analysis Conditions Optimized sub_cond1 Verify Temperature & Time (Monitor by TLC/LC-MS) conditions->sub_cond1 sub_cond2 Adjust Reagent Concentration conditions->sub_cond2 sub_cond3 Implement PTC or KI Catalyst conditions->sub_cond3 purification Step 4: Review Workup & Purification analysis->purification Byproducts Minimized end Yield Optimized purification->end

Caption: Troubleshooting workflow for low product yield.

Q2: I'm observing a significant amount of byproduct. How can I identify and minimize it?

A2: Byproduct formation is often a clue to suboptimal reaction conditions. The most common byproducts depend on the synthetic route.

  • Route 1: Williamson Ether Synthesis / Dieckmann Condensation

    • Mono-alkylation Product: In the first step, the reaction of a catechol with a dihaloalkane or equivalent, you may isolate significant amounts of the mono-alkylated intermediate. This indicates an inefficient second alkylation.

      • Solution: Increase the equivalents of the alkylating agent, increase the reaction temperature, or use a stronger base/solvent system (e.g., NaH in DMF instead of K₂CO₃ in acetone) to drive the reaction to completion.

    • Intermolecular Condensation Products (Polymers): If the Dieckmann cyclization is performed at high concentrations, intermolecular Claisen condensation can occur, leading to oligomeric or polymeric byproducts.

      • Solution: The Dieckmann condensation is an intramolecular reaction and is therefore favored under high dilution conditions. Add the diester intermediate slowly via syringe pump to a suspension of the base in the solvent to maintain a low substrate concentration.

  • Route 2: Palladium-Catalyzed Carbonylation

    • Dehalogenated Starting Material: This suggests that the catalytic cycle is being intercepted by a reductive process before carbonylation can occur.

      • Solution: Ensure your CO source (e.g., Mo(CO)₆ or CO gas) is of high purity and that the pressure is maintained. Check the integrity of your palladium catalyst and ligands.[7]

    • Homocoupling of Starting Materials: This can occur if the oxidative addition is followed by undesired reductive elimination pathways.

      • Solution: Adjusting the ligand on the palladium catalyst can often mitigate this. A more electron-rich or sterically bulky ligand may favor the desired carbonylative pathway.

Q3: My analysis shows a large amount of unreacted starting material. How can I drive the reaction to completion?

A3: This is a clear indication of insufficient reactivity or deactivation of a key reagent/catalyst.

  • Revisit Reaction Parameters: This is the first and simplest area to address.

    • Increase Temperature: A modest increase in temperature (e.g., 10-20 °C) can significantly increase the reaction rate.

    • Extend Reaction Time: As confirmed by TLC, the reaction may simply need more time.[6]

  • Check Catalyst/Base Activity:

    • Catalyst Deactivation: In metal-catalyzed reactions, the catalyst may be poisoned by impurities in the starting materials or solvent.[7] Purifying the reactants can resolve this.

    • Insufficient Base: The base may be consumed by acidic impurities or be too weak to fully deprotonate the substrate. Ensure you are using a sufficient excess of a base with an appropriate pKa.

Q4: My Dieckmann condensation is not proceeding as expected. What are the critical parameters?

A4: The Dieckmann condensation is a powerful ring-forming reaction, but it is highly sensitive to reaction conditions. It is the key step in the synthesis of the fragrance Calone 1951®.[2]

  • Choice of Base: A strong, non-nucleophilic base is required. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are most common. The base must be strong enough to deprotonate the α-carbon of the ester to form the enolate.

  • Anhydrous Conditions: The presence of water will quench the enolate intermediate and can also lead to saponification (hydrolysis) of the ester starting material or product, especially under the basic conditions.

  • Solvent: A high-boiling, aprotic solvent like toluene or THF is typically used. The reaction is often run at reflux to ensure a sufficient rate.

  • Aqueous Workup: The initial product of the Dieckmann condensation is a β-keto ester enolate. A careful acidic workup (e.g., with dilute HCl or acetic acid) is required to protonate this intermediate and yield the desired β-keto ester. Subsequent hydrolysis and decarboxylation are then needed to get the final ketone.[2]

Section 2: Frequently Asked Questions (FAQs)

Q5: How do I choose the right catalyst and solvent system?

A5: The choice is dictated by the specific transformation.

Reaction TypeCommon CatalystsCommon SolventsRationale & Key Considerations
Williamson Ether Synthesis KI (catalytic), Phase-Transfer Catalysts (e.g., TBAB)Acetone, Acetonitrile (ACN), DMFKI generates a more reactive alkyl iodide in situ. PTCs are essential for solid-liquid phase reactions. DMF is a polar aprotic solvent that accelerates Sₙ2 reactions.[2]
Dieckmann Condensation (Stoichiometric Base) NaH, KOtBuToluene, THF, DioxaneThe reaction requires a strong, non-nucleophilic base and an aprotic solvent that can be made rigorously anhydrous.[5]
Palladium-Catalyzed Carbonylation Pd(OAc)₂, Pd₂(dba)₃ with ligands (e.g., PPh₃, Xantphos)Toluene, Dioxane, DMFThe ligand choice is critical for stabilizing the Pd catalyst and modulating its reactivity to favor the desired carbonylative cyclization over side reactions.[7]
Oxidative Lactonization N-Heterocyclic Carbenes (NHCs), CuIDichloromethane (DCM), Acetonitrile (ACN)NHCs can catalyze the oxidative cyclization of aldehydes.[8] Copper-catalyzed tandem oxidation/iodolactonization provides another route.[9]

Q6: What is the role of an inert atmosphere, and is it always necessary?

A6: An inert atmosphere (typically nitrogen or argon) serves two primary purposes:

  • Excludes Moisture: Essential for reactions using water-sensitive reagents like NaH, organometallics, or certain metal catalysts.

  • Prevents Oxidation: Phenolic compounds, especially catechols, are prone to oxidation by atmospheric oxygen, which can lead to dark, tarry byproducts and lower yields. For many benzodioxepinone syntheses, particularly those starting from catechols or involving sensitive catalysts, using an inert atmosphere is a critical step to ensure reproducibility and high purity.[6]

Section 3: Detailed Experimental Protocols

The following protocols are provided as a starting point. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Synthesis of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one (Calone 1951®)

This three-step synthesis is a classic route to a commercially important benzodioxepinone.[2][10]

References

Troubleshooting low yields in the preparation of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the formylation of 3,4-dihydro-2H-1,5-benzodioxepine. Here, we address common issues leading to low yields and provide scientifically grounded troubleshooting strategies in a direct question-and-answer format.

FREQUENTLY ASKED QUESTIONS (FAQs) & TROUBLESHOOTING GUIDES

Issue 1: Low or No Conversion of Starting Material

Question: I am attempting the formylation of 3,4-dihydro-2H-1,5-benzodioxepine and am recovering a significant amount of my starting material. What are the primary reasons for this low conversion, and how can I improve my yield?

Answer:

Low conversion in the formylation of an electron-rich aromatic ring like 3,4-dihydro-2H-1,5-benzodioxepine is a common hurdle. The root cause often lies in the reactivity of the formylating agent, the reaction conditions, or the purity of your reagents. Let's break down the potential culprits and their solutions.

A. Inadequate Electrophilicity of the Formylating Agent:

The formylation of aromatic rings is an electrophilic aromatic substitution reaction.[1][2] If the electrophile is not sufficiently reactive, the reaction will not proceed efficiently. The Vilsmeier-Haack reaction is a common method for this transformation.[1][3][4]

  • Vilsmeier Reagent Formation: The Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a potent electrophile.[1][2] However, its formation and stability are critical.

    • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture.[5] Any water present in your DMF, glassware, or reaction atmosphere will quench the reagent, drastically reducing its effective concentration.

    • Improper Reagent Stoichiometry: An insufficient amount of POCl₃ relative to DMF can lead to incomplete formation of the Vilsmeier reagent.

Troubleshooting Protocol 1: Optimizing Vilsmeier-Haack Reaction Conditions

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas (e.g., nitrogen or argon).

    • Use anhydrous DMF. Commercially available anhydrous DMF is suitable, or you can dry it over molecular sieves.

    • Maintain a positive pressure of inert gas throughout the reaction setup.

  • Vilsmeier Reagent Pre-formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous DMF.

    • Cool the DMF to 0 °C in an ice bath.

    • Slowly add POCl₃ (typically 1.1-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring.

    • Allow the mixture to stir at 0 °C for at least 30 minutes to ensure complete formation of the Vilsmeier reagent before adding your substrate.[6]

  • Substrate Addition and Reaction Temperature:

    • Dissolve your 3,4-dihydro-2H-1,5-benzodioxepine in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • The reaction temperature is highly dependent on the substrate's reactivity. For electron-rich systems, starting at a low temperature and gradually warming to room temperature or slightly above (e.g., 40-60 °C) is a good strategy. Monitor the reaction progress by Thin Layer Chromatography (TLC).

B. Alternative Formylation Methods:

If the Vilsmeier-Haack reaction continues to yield poor results, consider alternative formylation methods suitable for electron-rich aromatic compounds.

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium, typically trifluoroacetic acid (TFA) or acetic acid, to achieve ortho-formylation of phenols and other activated aromatic rings.[7][8] While generally providing modest yields, optimization can improve its efficacy.[7][9][10]

  • Reimer-Tiemann Reaction: This method employs chloroform (CHCl₃) and a strong base for the ortho-formylation of phenols.[11][12][13] However, the harsh basic conditions and the generation of dichlorocarbene can lead to side products and may not be suitable for all substrates.[11][14]

Formylation Method Reagents Typical Conditions Pros Cons
Vilsmeier-Haack POCl₃, DMF0 °C to 100 °CGenerally good yields for activated rings, versatile.[1][3]Moisture sensitive, POCl₃ is corrosive.[5][15]
Duff Reaction HMTA, Acid (TFA or Acetic Acid)70 °C to 150 °CInexpensive and non-toxic reagents.[7]Often low to moderate yields, can require optimization.[7][8][10]
Reimer-Tiemann CHCl₃, Strong Base (e.g., NaOH)60-70 °CUseful for ortho-formylation of phenols.[11][12]Harsh conditions, often low yields, potential for side reactions.[14][16]

Issue 2: Formation of Significant Side Products

Question: My reaction is proceeding, but I am observing multiple spots on my TLC plate, and the final isolated yield of the desired product is still low. What are the likely side reactions, and how can I suppress them?

Answer:

The formation of side products is a clear indicator that your reaction conditions may be too harsh or that there are competing reaction pathways. For the formylation of 3,4-dihydro-2H-1,5-benzodioxepine, the primary concerns are over-reaction (di-formylation) and potential reactions involving the dioxepine ring.

A. Di-formylation:

The ether linkages of the dioxepine ring are electron-donating, activating the aromatic ring towards electrophilic substitution. This can sometimes lead to the introduction of a second formyl group.

Troubleshooting Protocol 2: Minimizing Di-formylation

  • Control Stoichiometry: This is the most critical factor. Avoid using a large excess of the formylating agent. A molar ratio of 1:1 to 1:1.2 of the formylating agent to your substrate is a good starting point for mono-formylation.[6]

  • Lower Reaction Temperature: Higher temperatures can provide the activation energy for a second formylation. Running the reaction at the lowest temperature that allows for a reasonable reaction rate will favor mono-substitution.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC. As soon as a significant amount of the desired product has formed and before a substantial amount of the di-formylated product appears, quench the reaction.

B. Potential Ring Opening or Side Reactions:

While the 3,4-dihydro-2H-1,5-benzodioxepine ring is generally stable, harsh acidic conditions, particularly at elevated temperatures, could potentially lead to undesired side reactions.

Troubleshooting Workflow for Side Product Formation

side_products start Significant Side Products Observed check_stoich Check Stoichiometry of Formylating Agent start->check_stoich high_stoich High Stoichiometry (>1.5 eq) check_stoich->high_stoich If yes optimal_stoich Optimal Stoichiometry check_stoich->optimal_stoich If no reduce_stoich Reduce to 1.1-1.2 eq high_stoich->reduce_stoich check_temp Check Reaction Temperature reduce_stoich->check_temp optimal_stoich->check_temp high_temp High Temperature (>80 °C) check_temp->high_temp If yes optimal_temp Optimal Temperature check_temp->optimal_temp If no lower_temp Lower Temperature and Monitor high_temp->lower_temp check_time Check Reaction Time lower_temp->check_time optimal_temp->check_time long_time Prolonged Reaction Time check_time->long_time If yes end Improved Selectivity for Mono-formylated Product check_time->end If no optimize_time Optimize Time with TLC Monitoring long_time->optimize_time optimize_time->end

Caption: Decision tree for addressing side product formation.

Issue 3: Difficult Purification of the Final Product

Question: I have successfully formed the desired aldehyde, but I am struggling with its purification. What are the best methods to isolate pure this compound?

Answer:

Purification of aromatic aldehydes can sometimes be challenging due to their physical properties and potential for contamination with unreacted starting material or side products.

A. Removal of Carboxylic Acid Impurities:

Aldehydes can be susceptible to air oxidation to the corresponding carboxylic acid, which can complicate purification.

  • Aqueous Base Wash: During your workup, washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃), can effectively remove acidic impurities by converting them to their water-soluble salts.[17]

B. Chromatographic Purification:

  • Column Chromatography: Flash column chromatography on silica gel is a standard and effective method for purifying aldehydes. A common eluent system would be a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on TLC analysis.

C. Alternative Purification Technique: Bisulfite Adduct Formation:

For aldehydes that are difficult to purify by chromatography, forming a reversible bisulfite adduct can be a highly effective method.[18][19]

Experimental Protocol 1: Purification via Bisulfite Adduct Formation

  • Adduct Formation:

    • Dissolve the crude reaction mixture in a water-miscible solvent like methanol or THF.[19]

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously. The aldehyde will react to form a solid or water-soluble bisulfite adduct.[19]

  • Isolation of the Adduct:

    • If a precipitate forms, it can be collected by filtration.

    • If the adduct is water-soluble, extract the mixture with an organic solvent (e.g., ethyl acetate) to remove non-aldehydic impurities. The adduct will remain in the aqueous layer.[19]

  • Regeneration of the Aldehyde:

    • Treat the isolated adduct (either the solid or the aqueous layer) with an aqueous solution of a mild base (e.g., sodium carbonate) or a strong base (e.g., sodium hydroxide) until the pH is strongly basic.[19] This will reverse the reaction and regenerate the pure aldehyde.

    • Extract the regenerated aldehyde with an organic solvent, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the purified product.

Purification Workflow

purification start Crude Product base_wash Aqueous NaHCO3 Wash start->base_wash column Silica Gel Column Chromatography base_wash->column bisulfite Bisulfite Adduct Formation base_wash->bisulfite If column fails pure_product Pure Aldehyde column->pure_product regenerate Regenerate Aldehyde with Base bisulfite->regenerate regenerate->pure_product

Caption: Workflow for the purification of aromatic aldehydes.

References

Stability and degradation of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde under various conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to navigate potential challenges during your experiments.

Understanding the Stability Profile of this compound

This compound is a molecule possessing two key functional groups that dictate its reactivity and stability: an aromatic aldehyde and a benzodioxepine ring. Understanding the inherent vulnerabilities of these moieties is crucial for proper handling, storage, and experimental design.

The aromatic aldehyde is susceptible to oxidation, which can convert the carbaldehyde group into a carboxylic acid. This process can be initiated by atmospheric oxygen, oxidizing agents, and light. Aromatic aldehydes can also participate in various condensation reactions.

The benzodioxepine ring contains two ether linkages. Generally, ethers are chemically robust, particularly under neutral and basic conditions. However, under strong acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atoms susceptible to nucleophilic attack, which could lead to ring-opening.[1] The seven-membered ring structure may also influence its stability compared to more common five or six-membered rings.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing a systematic approach to problem resolution.

Question 1: I've observed a decrease in the purity of my this compound sample over time, even when stored in what I believed were appropriate conditions. What could be the cause?

Answer:

A decrease in purity is likely due to degradation. The primary suspects are oxidation and, to a lesser extent, hydrolysis or photodecomposition.

  • Oxidative Degradation: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid (3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid). This can be accelerated by exposure to air (autoxidation), trace metal impurities, and light.

  • Troubleshooting Steps:

    • Inert Atmosphere: If you are not already doing so, store the compound under an inert atmosphere such as argon or nitrogen to minimize contact with oxygen.

    • Solvent Purity: Ensure that any solvents used for storage or in your reaction are of high purity and free from peroxides, which can initiate oxidation.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, consider the addition of a chelating agent like EDTA to your reaction mixture, if compatible with your experimental design.

    • Analytical Confirmation: Use a stability-indicating analytical method, such as reverse-phase HPLC with UV detection, to quantify the parent compound and detect the appearance of new peaks. The primary degradation product, the carboxylic acid, will have a different retention time.[2]

Question 2: My sample of this compound has developed a yellowish tint. Is this a sign of degradation?

Answer:

Yes, a color change, particularly to a yellowish hue, is often indicative of degradation. This can be due to the formation of polymeric byproducts or chromophoric degradation products resulting from oxidative or photolytic stress.

  • Troubleshooting Steps:

    • Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Photons can provide the energy to initiate degradation pathways.

    • Temperature Control: Ensure the compound is stored at the recommended temperature. Elevated temperatures can accelerate degradation reactions. For long-term storage, consider refrigeration or freezing, ensuring the compound is in a tightly sealed container to prevent moisture condensation upon removal.

    • Re-purification: If the purity has been compromised, you may need to re-purify the compound using techniques like column chromatography or recrystallization.

Question 3: I am running a reaction in an acidic medium and am seeing unexpected byproducts. Could the benzodioxepine ring be unstable?

Answer:

While the benzodioxepine ring is generally stable, the ether linkages can be susceptible to cleavage under strong acidic conditions.[1] The reaction involves protonation of an ether oxygen, followed by nucleophilic attack by a counter-ion or solvent molecule, leading to ring-opening.

  • Troubleshooting Steps:

    • pH Control: If your reaction chemistry allows, try to use the mildest acidic conditions possible. Buffer the reaction medium if feasible.

    • Anhydrous Conditions: If water is not essential for your reaction, conducting the experiment under anhydrous conditions can minimize the risk of hydrolysis.

    • Structural Analysis of Byproducts: To confirm ring cleavage, isolate the major byproduct and characterize it using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] Fragmentation patterns in MS can indicate the loss of a portion of the dioxepine ring.

Question 4: My HPLC analysis shows multiple small impurity peaks that I cannot identify. How can I determine if these are related to the degradation of my compound?

Answer:

The presence of multiple small peaks suggests complex degradation pathways. A forced degradation study is the most effective way to identify potential degradation products and confirm if the observed impurities are related to your compound.[4]

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: Intentionally degrade a small sample of your compound under various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light). This will generate a profile of potential degradation products.[5]

    • Comparative Analysis: Compare the chromatograms of your stored sample with those from the forced degradation study. Co-elution of peaks provides strong evidence that the impurities in your sample are indeed degradation products.

    • LC-MS Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the impurity peaks. This information is invaluable for proposing potential structures of the degradation products.[3]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term stability, store the compound as a solid in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at -20°C. For short-term use, storage at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

Q2: What solvents are recommended for dissolving and storing this compound?

A2: Acetonitrile and high-purity dimethyl sulfoxide (DMSO) are common solvents. For aqueous solutions, use freshly prepared buffers. Avoid prolonged storage in solution, as this can accelerate degradation. If using solvents like THF or diethyl ether, ensure they are peroxide-free.

Q3: How can I monitor the stability of this compound in my formulation?

A3: A stability-indicating HPLC-UV method is the standard approach.[2] The method should be validated to demonstrate that it can separate the parent compound from all potential degradation products.

Q4: What are the expected major degradation products?

A4: Based on the structure, the most likely degradation products are:

  • Oxidative Degradation: 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid.

  • Acid-Catalyzed Hydrolysis: Potential ring-opened products, such as catechols or their derivatives.

  • Photodegradation: A complex mixture of products may form, potentially including polymeric material.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study

This protocol outlines a typical procedure for conducting a forced degradation study to identify potential degradation pathways.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in methanol for analysis.

  • Photolytic Degradation: Expose a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve the stressed sample in methanol for analysis.

  • Control Samples: Prepare control samples (unstressed) for each condition by diluting the stock solution with the appropriate solvent.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method.

Table 1: Summary of Potential Degradation Under Forced Conditions
Stress ConditionReagent/ParameterExpected DegradationPotential Major Degradation Product(s)
Acid Hydrolysis0.1 M HCl, 60°CModerateRing-opened products
Base Hydrolysis0.1 M NaOH, RTMinimalLikely stable
Oxidation3% H₂O₂, RTSignificant3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
Thermal80°C (solid)Minimal to ModerateUnspecified thermal decomposition products
PhotolyticICH Q1B conditionsModerateComplex mixture, potential for polymerization

Visualizations

Degradation Pathway Diagram

Degradation_Pathway cluster_oxidation Oxidation cluster_hydrolysis Acid Hydrolysis cluster_photolysis Photodegradation parent This compound oxidation_product 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid parent->oxidation_product [O] hydrolysis_product Ring-Opened Products (e.g., Catechol derivatives) parent->hydrolysis_product H₃O⁺ photolysis_product Complex Mixture / Polymeric Byproducts parent->photolysis_product

Caption: Potential degradation pathways of the target compound.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow start Observed Instability (e.g., Purity Loss, Color Change) check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage check_solvents Verify Solvent Purity (Peroxides, etc.) check_storage->check_solvents Conditions OK remediate Implement Corrective Actions (e.g., Inert Storage, Re-purify) check_storage->remediate Conditions Not OK forced_degradation Perform Forced Degradation Study check_solvents->forced_degradation lcms_analysis LC-MS Analysis of Impurities forced_degradation->lcms_analysis lcms_analysis->remediate

Caption: Workflow for troubleshooting compound instability.

References

Removal of unreacted starting materials from 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

Welcome to the dedicated technical guide for researchers, scientists, and drug development professionals working with this compound. This document provides in-depth troubleshooting advice and validated protocols for the critical purification step of removing unreacted starting materials and reaction byproducts. Our focus is on providing not just methods, but the underlying chemical principles to empower you to adapt and troubleshoot effectively in your own laboratory setting.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges encountered after the synthesis of this compound, typically synthesized via formylation (e.g., Vilsmeier-Haack reaction) of 3,4-dihydro-2H-1,5-benzodioxepine.

Q1: My crude ¹H NMR spectrum shows a significant amount of unreacted 3,4-dihydro-2H-1,5-benzodioxepine alongside my desired aldehyde product. What is the most straightforward purification strategy?

A: The optimal strategy depends on the scale of your reaction and the physical properties of your crude product.

  • For Small-Scale Reactions (< 5 g): Flash column chromatography is typically the most efficient method. The polarity difference between the starting material (less polar) and the aldehyde product (more polar) allows for effective separation.

  • For Large-Scale Reactions (> 5 g): While large-scale chromatography is feasible, it can be material and time-intensive. If your product is a solid or can be induced to crystallize, recrystallization is a highly effective and economical option. For persistent oils or difficult separations, chemical derivatization using a sodium bisulfite adduct is a superior method for isolating the aldehyde with high purity.[1]

Q2: My TLC plate shows a baseline spot, and after workup, I suspect an acidic impurity. What could this be, and how can it be removed?

A: The likely culprit is 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid, which forms via over-oxidation of the aldehyde product, a common issue with many aldehydes.[2] This acidic impurity can be easily removed with a simple liquid-liquid extraction. During your aqueous workup, wash the organic layer containing your crude product with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution or a 5% sodium carbonate (Na₂CO₃) solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, leaving the neutral aldehyde in the organic phase.[2]

Q3: My purified product is a persistent oil or gum that fails to crystallize, making handling difficult. What are my alternatives?

A: This is a common challenge. If standard recrystallization attempts fail, consider the following robust alternatives:

  • Vacuum Distillation: If the starting material and product have sufficiently different boiling points, high-vacuum distillation (e.g., using a Kugelrohr apparatus) can be very effective, especially for thermally stable compounds.[2]

  • Sodium Bisulfite Adduct Formation: This classic technique is exceptionally specific for aldehydes.[3] The aldehyde reacts with sodium bisulfite to form a solid, water-soluble adduct, leaving organic-soluble impurities (like the unreacted starting material) behind. The pure aldehyde is then regenerated by treating the adduct with a base. This method is detailed in Protocol 3.

Q4: I'm attempting purification by flash column chromatography, but the separation between the starting material and the product is poor.

A: Poor resolution in chromatography can be addressed by systematic optimization:

  • Solvent System (Eluent): The polarity of your eluent is critical. If separation is poor, decrease the polarity of the solvent system. For instance, if you are using 20% Ethyl Acetate in Hexanes, try reducing it to 10% or 5%. Run gradient TLC plates first to identify the optimal solvent ratio.

  • Stationary Phase: While silica gel is standard, unreacted amines or other basic impurities can cause streaking. Consider using basic alumina as the stationary phase, which can be effective for purifying aromatic aldehydes.[2]

  • Column Loading: Do not overload the column. A general rule is to use a mass ratio of silica gel to crude product of at least 50:1. The crude material should be loaded onto the column in a minimal volume of solvent.

Part 2: In-Depth Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). The less polar starting material will elute faster than the more polar aldehyde product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc)

  • Glass column, flasks, and other standard glassware

  • TLC plates, chamber, and UV lamp

Step-by-Step Methodology:

  • Determine Eluent System: On a TLC plate, spot your crude mixture. Develop the plate in various ratios of Hexanes:EtOAc (e.g., 9:1, 8:2, 7:3). The ideal system will give the product a Retention Factor (Rf) of ~0.25-0.35 and show clear separation from the starting material spot.

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent (starting with a less polar composition, e.g., 95:5 Hexanes:EtOAc). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elute the Column: Begin elution with the low-polarity solvent system. Apply gentle air pressure to maintain a steady flow rate.

  • Collect Fractions: Collect fractions in test tubes or flasks. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Combine and Concentrate: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified aldehyde.

Expert Notes:

  • Causality: The aldehyde's carbonyl group makes it significantly more polar than the ether functionalities of the starting material, causing it to adhere more strongly to the polar silica gel.

  • Self-Validation: Confirm the purity of the combined fractions by ¹H NMR and TLC against a reference spot of the starting material.

Protocol 2: Purification by Recrystallization

Principle: This technique relies on the difference in solubility of the desired compound and impurities in a specific solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

Materials:

  • Crude aldehyde product (must be a solid)

  • Various trial solvents (e.g., Ethanol, Isopropanol, Hexanes, Toluene, Ethyl Acetate)

  • Erlenmeyer flasks, heating source, ice bath

  • Buchner funnel and filter paper

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude product in ~0.5 mL of various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold. A solvent pair (e.g., Ethanol/Water, Toluene/Hexanes) may also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Expert Notes:

  • Slow Cooling is Key: Rapid cooling can trap impurities within the crystal lattice. Allowing the solution to cool slowly promotes the formation of larger, purer crystals.

  • Self-Validation: Assess purity via melting point analysis. A sharp melting point close to the literature value indicates high purity. Further confirmation should be done by NMR.

Protocol 3: Advanced Purification via Sodium Bisulfite Adduct Formation

Principle: This is a chemoselective method that exploits the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble salt (the bisulfite adduct). Non-aldehyde impurities, such as the unreacted starting material, remain in the organic phase and are easily separated. The aldehyde is then regenerated by basification.[3]

Materials:

  • Crude product mixture

  • Diethyl ether (or other water-immiscible organic solvent)

  • Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • 10% Sodium hydroxide (NaOH) solution

  • Separatory funnel

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate (~10 mL per 1 g of crude).

  • Adduct Formation: Transfer the solution to a separatory funnel and add an equal volume of freshly prepared saturated NaHSO₃ solution.[3] Shake the funnel vigorously for 10-15 minutes. A white precipitate of the bisulfite adduct may form.

  • Separation: Allow the layers to separate. Drain the aqueous layer (containing the dissolved adduct) into a clean flask. If a solid precipitate is present between the layers, filter the entire mixture and collect the solid, washing it with a small amount of cold ether. Dissolve the collected solid in water and proceed. Extract the original organic layer one more time with the NaHSO₃ solution to ensure complete recovery.

  • Wash Organic Layer (Optional): The separated organic layer now contains the unreacted starting material. It can be washed with brine, dried over Na₂SO₄, and concentrated to recover the starting material.

  • Regeneration of Aldehyde: Cool the combined aqueous layers (containing the adduct) in an ice bath. Slowly add 10% NaOH solution while stirring until the solution is strongly basic (pH > 10). This reverses the reaction and regenerates the aldehyde.

  • Extraction and Isolation: Extract the regenerated aldehyde from the aqueous solution with two portions of fresh diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the highly purified aldehyde.

Expert Notes:

  • Mechanism: The bisulfite anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting adduct is a salt, conferring water solubility.[3]

  • Trustworthiness: This method is self-validating as only aldehydes and some unhindered ketones will react, ensuring high selectivity and purity of the final product.

Part 3: Visualization of Workflows & Data

Decision-Making Workflow for Purification

Purification_Workflow start Crude Reaction Mixture check_solid Is the crude product a solid? start->check_solid check_polarity Is TLC separation significant? check_solid->check_polarity No (Oil/Gum) recrystallize Protocol 2: Recrystallization check_solid->recrystallize Yes check_impurities Are non-aldehyde impurities the primary issue? check_polarity->check_impurities No (Poor Separation) chromatography Protocol 1: Flash Column Chromatography check_polarity->chromatography Yes check_impurities->chromatography No (Re-optimize) bisulfite Protocol 3: Bisulfite Adduct Formation check_impurities->bisulfite Yes final_product Pure Aldehyde recrystallize->final_product chromatography->final_product bisulfite->final_product

Caption: Decision tree for selecting the optimal purification strategy.

Physicochemical Data for Purification Strategy
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StatePolarity
3,4-dihydro-2H-1,5-benzodioxepineC₉H₁₀O₂150.18[4]Liquid or Solid[5]Low
This compound C₁₀H₁₀O₃ 178.18 [6]Solid/Oil Moderate
3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acidC₁₀H₁₀O₄194.18[7]SolidHigh (Acidic)

References

Technical Support Center: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on alternative synthetic routes to 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. This resource is designed to assist researchers in troubleshooting common experimental challenges and to provide answers to frequently asked questions.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may be encountered during the synthesis of this compound and its precursors.

Issue 1: Low Yield in the Synthesis of the Starting Material, 3,4-dihydro-2H-1,5-benzodioxepine

Question: I am attempting to synthesize the 3,4-dihydro-2H-1,5-benzodioxepine scaffold from catechol and 1,3-dihalopropane, but the yield is consistently low. What are the potential causes and how can I optimize the reaction?

Answer: The synthesis of the benzodioxepine ring system via Williamson ether synthesis is a common starting point. Low yields can often be attributed to several factors:

  • Inefficient Base: The choice of base is critical for the deprotonation of catechol. While potassium carbonate is commonly used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can lead to more complete deprotonation and higher yields. However, these stronger bases require strictly anhydrous conditions.

  • Reaction Temperature and Time: The reaction typically requires elevated temperatures to proceed at a reasonable rate. A temperature of around 120 °C in a high-boiling solvent like DMF is often employed. The reaction time can also be crucial, with longer reaction times (up to 48 hours) sometimes necessary for complete conversion.

  • Purity of Reagents and Solvent: The presence of water can significantly reduce the efficiency of the reaction by protonating the phenoxide intermediate. Ensure that catechol, the 1,3-dihalopropane, and the solvent are thoroughly dried before use.

  • Side Reactions: Intramolecular cyclization of the mono-alkylated intermediate can compete with the desired second alkylation. Using a slight excess of the 1,3-dihalopropane can help to favor the formation of the desired product.

Optimization Strategy:

ParameterRecommendationRationale
Base Use a stronger base like NaH or t-BuOK if yields with K₂CO₃ are low.Ensures complete deprotonation of catechol.
Solvent Use a dry, high-boiling polar aprotic solvent such as DMF or DMSO.Facilitates the Sₙ2 reaction and allows for higher reaction temperatures.
Temperature Maintain a reaction temperature of 100-120 °C.Provides sufficient energy for the reaction to proceed efficiently.
Reagents Use high-purity, anhydrous reagents and solvents.Minimizes side reactions and improves yield.
Issue 2: Poor Regioselectivity in Formylation Reactions

Question: When attempting to formylate 3,4-dihydro-2H-1,5-benzodioxepine, I am obtaining a mixture of isomers. How can I control the regioselectivity of the reaction?

Answer: The formylation of 3,4-dihydro-2H-1,5-benzodioxepine is an electrophilic aromatic substitution reaction. The two ether oxygens are ortho, para-directing groups. The position of formylation will be influenced by both electronic and steric factors. The 6- and 9-positions are electronically activated, while the 7- and 8-positions are less so. Steric hindrance from the dioxepine ring may also play a role.

Controlling Regioselectivity:

  • Vilsmeier-Haack Reaction: This reaction typically favors formylation at the most electron-rich and sterically accessible position. For 3,4-dihydro-2H-1,5-benzodioxepine, formylation is expected to occur primarily at the 6-position. To enhance selectivity, it is crucial to maintain a low reaction temperature (0-10 °C) during the addition of the substrate to the Vilsmeier reagent.

  • Duff Reaction: The Duff reaction is known for its ortho-selectivity to hydroxyl groups. While 3,4-dihydro-2H-1,5-benzodioxepine does not have a hydroxyl group, the ether oxygens can still direct the formylation. The regioselectivity can be influenced by the choice of acid catalyst and reaction temperature.

  • Reimer-Tiemann Reaction: This reaction is generally less selective and can lead to a mixture of ortho and para isomers.[1][2][3] The use of a phase-transfer catalyst may improve the yield and, in some cases, the regioselectivity.

Troubleshooting Flowchart for Regioselectivity Issues:

Caption: Troubleshooting logic for poor regioselectivity in formylation reactions.

Issue 3: Low Yield or No Reaction in Oxidation of (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol

Question: I am trying to oxidize (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol to the corresponding aldehyde, but I am getting low yields or recovering the starting material. What could be the issue?

Answer: The oxidation of a benzylic alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Several factors can contribute to low yields or a lack of reaction:

  • Choice of Oxidant: Strong oxidizing agents like potassium permanganate or chromic acid will likely lead to the formation of the carboxylic acid. Milder reagents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane (DMP) are more suitable for this transformation.

  • Reaction Conditions:

    • Swern Oxidation: This reaction must be carried out at low temperatures (typically -78 °C) to ensure the stability of the reactive intermediates. Allowing the reaction to warm prematurely can lead to side reactions and decomposition of the desired product.

    • Dess-Martin Periodinane (DMP): While DMP is a powerful and selective oxidant, it is sensitive to moisture. Ensure that the reaction is performed under anhydrous conditions.

  • Purity of Starting Material: Impurities in the starting alcohol can interfere with the oxidation reaction. Ensure the (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol is pure before proceeding with the oxidation.

Recommended Oxidation Conditions:

Oxidizing AgentKey ConditionsCommon Issues & Solutions
Swern Oxidation Anhydrous CH₂Cl₂, Oxalyl chloride, DMSO, Triethylamine, -78 °CIssue: Low yield. Solution: Ensure strict anhydrous conditions and maintain low temperature throughout the reaction.
Dess-Martin Periodinane Anhydrous CH₂Cl₂, Room temperatureIssue: Incomplete reaction. Solution: Use a slight excess of DMP and ensure the reagent is fresh and has been stored properly.
PCC Anhydrous CH₂Cl₂, Room temperatureIssue: Difficult workup. Solution: Adsorb the crude reaction mixture onto silica gel and purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main alternative synthetic routes to this compound?

A1: The primary alternative synthetic strategies involve two main approaches:

  • Direct Formylation of 3,4-dihydro-2H-1,5-benzodioxepine: This involves introducing the aldehyde group directly onto the aromatic ring of the benzodioxepine scaffold. Common formylation reactions include:

    • Vilsmeier-Haack Reaction: Utilizes a Vilsmeier reagent (generated from DMF and POCl₃) for electrophilic formylation.[4][5] This method is generally effective for electron-rich aromatic compounds.

    • Duff Reaction: Employs hexamethylenetetramine (HMTA) in an acidic medium to introduce a formyl group, typically ortho to an activating group.

    • Reimer-Tiemann Reaction: Involves the reaction of a phenol with chloroform in a basic solution to generate a dichlorocarbene intermediate, which then acts as the electrophile.[1][2][3] This method would require the synthesis of the corresponding 6-hydroxy-3,4-dihydro-2H-1,5-benzodioxepine.

  • Oxidation of (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol: This two-step approach first involves the synthesis of the corresponding benzylic alcohol, which is then oxidized to the aldehyde. This can be achieved through:

    • Reduction of a corresponding carboxylic acid or ester.

    • Reaction of an organometallic reagent with a suitable electrophile.

    • The subsequent oxidation of the alcohol can be performed using mild oxidizing agents like PCC, Swern oxidation, or Dess-Martin periodinane to avoid over-oxidation to the carboxylic acid.

Q2: How can I purify the final product, this compound?

A2: The purification of aromatic aldehydes can be achieved through several methods:

  • Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can effectively separate the desired aldehyde from starting materials and byproducts.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective purification technique.

  • Bisulfite Adduct Formation: Aldehydes can react with sodium bisulfite to form a solid adduct, which can be filtered off from the reaction mixture. The aldehyde can then be regenerated by treating the adduct with an acid or base. This method is particularly useful for removing non-aldehydic impurities.

Q3: Are there any specific safety precautions I should take when working with these reactions?

A3: Yes, several of the reagents used in these syntheses require careful handling:

  • Vilsmeier Reagent (POCl₃): Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chloroform (in Reimer-Tiemann Reaction): Chloroform is a suspected carcinogen and is toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Strong Bases (NaH, t-BuOK): These reagents are highly reactive and flammable. They react violently with water and should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidizing Agents (PCC, DMP): Pyridinium chlorochromate is a suspected carcinogen. Dess-Martin periodinane can be explosive under certain conditions. Handle these reagents with care and follow established safety protocols.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 3,4-dihydro-2H-1,5-benzodioxepine

This protocol provides a general procedure for the formylation of the benzodioxepine scaffold.

G cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation Reaction cluster_2 Work-up and Purification A 1. Cool DMF in an ice bath. B 2. Add POCl3 dropwise. A->B C 3. Stir for 30 min at 0°C. B->C D 4. Add a solution of 3,4-dihydro-2H-1,5-benzodioxepine in DMF dropwise at 0°C. C->D E 5. Stir at room temperature for 2-4 hours. D->E F 6. Pour reaction mixture onto ice. E->F G 7. Neutralize with aqueous NaOH. F->G H 8. Extract with an organic solvent (e.g., ethyl acetate). G->H I 9. Dry the organic layer and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: Workflow for the Vilsmeier-Haack formylation.

Materials:

  • 3,4-dihydro-2H-1,5-benzodioxepine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH), aqueous solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a cold aqueous solution of sodium hydroxide until it is basic.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Oxidation of (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol using Dess-Martin Periodinane (DMP)

This protocol describes the mild oxidation of the corresponding alcohol to the target aldehyde.

Materials:

  • (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

Technical Support Center: Characterization of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde (CAS No. 209256-62-2). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the synthesis and characterization of this valuable heterocyclic aldehyde.

Introduction to the Challenges

This compound, with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol , is a key intermediate in various synthetic pathways.[1] However, its characterization is not without its difficulties. The presence of the reactive aldehyde group, coupled with the flexible seven-membered dioxepine ring, can lead to a range of analytical hurdles. This guide is structured to provide practical, experience-driven solutions to these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Like many aromatic aldehydes, this compound is susceptible to oxidation, especially when exposed to air and light over extended periods. The primary degradation product is the corresponding carboxylic acid, 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid. To mitigate this, it is recommended to store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature. For long-term storage, refrigeration is advised.

Q2: I am seeing an unexpected peak in my mass spectrum with a mass of M+18. What could this be?

A2: The observation of an M+18 peak, particularly in electrospray ionization mass spectrometry (ESI-MS), often suggests the formation of a water adduct. More critically for aldehydes, in the presence of water or alcohol solvents, there is a possibility of forming a gem-diol or hemiacetal, respectively. While aromatic aldehydes are less prone to this than their aliphatic counterparts, it can still occur, especially if the sample is dissolved in an aqueous or alcoholic mobile phase for an extended period before analysis.

Q3: My NMR spectrum looks complex. Are there any specific conformational issues with the benzodioxepine ring?

A3: Yes, the seven-membered dioxepine ring is not planar and can exist in various conformations, such as a chair or a twist-boat. This conformational flexibility can lead to broadened peaks in the NMR spectrum, particularly for the methylene protons of the dioxepine ring, especially at room temperature. Variable temperature NMR studies can be insightful; cooling the sample may lock the conformation and result in sharper signals, while heating can cause coalescence of signals from different conformers.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: The aldehyde proton signal is broader than expected or has a slightly different chemical shift.

Potential Cause Troubleshooting Steps
Trace acidic impurities Acidic impurities can catalyze exchange processes, leading to peak broadening. Purify the sample using column chromatography or recrystallization. Ensure NMR solvents are neutral.
Oxidation to carboxylic acid The presence of the corresponding carboxylic acid can lead to hydrogen bonding with the aldehyde, causing a shift in the chemical shift and potential broadening. The carboxylic acid proton will typically appear as a broad singlet much further downfield (>10 ppm).
Paramagnetic impurities Trace metal impurities can cause significant broadening of NMR signals. If suspected, treat the sample with a chelating agent like EDTA and filter before analysis.
Concentration effects At high concentrations, intermolecular interactions can lead to peak broadening. Rerun the NMR at a lower concentration.

Expected ¹H NMR Data (Predicted):

  • Aldehyde proton (-CHO): ~9.8 ppm (singlet)

  • Aromatic protons: 7.0 - 7.6 ppm (multiplets)

  • Dioxepine methylene protons (-OCH₂-): ~4.2 ppm (triplet)

  • Dioxepine methylene protons (-CH₂-):- ~2.2 ppm (quintet)

Expected ¹³C NMR Data (Predicted):

  • Aldehyde carbonyl carbon: ~190 ppm

  • Aromatic carbons: 115 - 160 ppm

  • Dioxepine methylene carbons (-OCH₂-): ~70 ppm

  • Dioxepine methylene carbon (-CH₂-): ~30 ppm

Mass Spectrometry (MS)

Problem: Difficulty in obtaining a clear molecular ion peak or observing unexpected fragmentation.

Potential Cause Troubleshooting Steps
In-source fragmentation Aldehydes can be prone to fragmentation in the ion source. Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI).
Formation of adducts As mentioned in the FAQs, adducts with solvents (e.g., water, methanol, acetonitrile) can be formed. Ensure the use of high-purity, dry solvents.
Thermal degradation If using GC-MS, the high temperatures of the injection port can cause degradation. Use a lower injection temperature or consider derivatization to a more stable compound.

Expected Fragmentation Pattern (EI):

  • M-1: Loss of the aldehydic hydrogen.

  • M-29: Loss of the -CHO group.

  • Fragments corresponding to the benzodioxepine ring system.

High-Performance Liquid Chromatography (HPLC)

Problem: Poor peak shape (tailing or fronting) or inconsistent retention times.

Potential Cause Troubleshooting Steps
Secondary interactions with stationary phase The polar aldehyde group can interact with residual silanols on C18 columns, causing peak tailing. Use a column with end-capping or add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase.
Co-elution with impurities An impurity may be co-eluting with the main peak. Adjust the mobile phase composition (e.g., change the organic solvent or pH) to improve resolution. A different stationary phase may also be necessary.
Sample solvent mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Dissolve the sample in the mobile phase or a weaker solvent.
Column overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or sample concentration.

Recommended Starting HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a suitable ratio of A:B and gradually increase the percentage of B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

Experimental Workflows

Workflow for Purity Assessment and Impurity Identification

G cluster_0 Initial Characterization cluster_1 Purity Assessment cluster_2 Impurity Identification cluster_3 Final Confirmation start Sample of this compound nmr ¹H and ¹³C NMR start->nmr ms LC-MS Analysis start->ms hplc HPLC-UV Analysis nmr->hplc ms->hplc lcmsms LC-MS/MS for Fragmentation hplc->lcmsms co_injection Co-injection with Authentic Standard hplc->co_injection gc GC-FID Analysis hrms High-Resolution MS for Formula lcmsms->hrms impurity_synthesis Synthesis of Suspected Impurity hrms->impurity_synthesis impurity_synthesis->co_injection

Purity assessment and impurity identification workflow.
Protocol for Sample Preparation for NMR Analysis

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for aromatic compounds.

  • Dissolution: Gently vortex or shake the tube to fully dissolve the sample. If solubility is an issue, gentle warming may be applied, but be mindful of potential degradation.

  • Internal Standard (Optional): If quantitative NMR (qNMR) is required, add a known amount of an internal standard.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C and any necessary 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Protocol for HPLC Sample Preparation
  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration within the linear range of the detector (e.g., 10-100 µg/mL).

  • Filtration: Filter the working solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Injection: Inject the filtered sample into the HPLC system.

Potential Impurities and Side Reactions

The most common synthetic route to this compound is the formylation of 3,4-dihydro-2H-1,5-benzodioxepine, often via a Vilsmeier-Haack or similar reaction.

G cluster_impurities Potential Impurities start 3,4-dihydro-2H-1,5-benzodioxepine reaction Formylation Reaction (e.g., Vilsmeier-Haack) start->reaction product This compound (Desired Product) reaction->product unreacted Unreacted Starting Material reaction->unreacted Incomplete Reaction isomer Isomeric Aldehyde (e.g., 7-carbaldehyde) reaction->isomer Lack of Regioselectivity diformyl Diformylated Product reaction->diformyl Over-reaction oxidation 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid product->oxidation Air Oxidation

Potential impurities from synthesis and degradation.

References

Technical Support Center: Recrystallization of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde via recrystallization. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize the process effectively.

Section 1: Foundational Principles of Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1][2] The core principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller quantities, remain dissolved in the cold solvent (the "mother liquor").[2]

General Recrystallization Workflow

The following diagram outlines the fundamental steps of a successful recrystallization experiment.

Recrystallization_Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (If Insoluble Impurities Present) A->B Clear Solution? C Slow Cooling (Induces Crystallization) A->C No Solids B->C D Isolate Crystals (Vacuum Filtration) C->D Crystals Formed E Wash with Ice-Cold Solvent D->E F Dry Purified Crystals E->F Troubleshooting_Logic Start Problem Encountered During Recrystallization Prob1 Compound 'Oiled Out' Start->Prob1 Prob2 No Crystals Formed Start->Prob2 Prob3 Yield is Very Low Start->Prob3 Prob4 Crystals are Colored Start->Prob4 Sol1a Re-heat to dissolve oil Prob1->Sol1a Sol2a Too much solvent? Prob2->Sol2a Sol2b Supersaturated? Prob2->Sol2b Sol3a Incomplete cooling? Prob3->Sol3a Sol3b Excessive washing? Prob3->Sol3b Sol4a Use activated charcoal Prob4->Sol4a Sol1b Add more solvent Sol1a->Sol1b Sol1c Cool solution much slower Sol1b->Sol1c Sol2c Boil off some solvent Sol2a->Sol2c Sol2d Scratch flask / Add seed crystal Sol2b->Sol2d Sol3c Cool in ice bath longer Sol3a->Sol3c Sol3d Use minimal ice-cold wash Sol3b->Sol3d Sol4b Perform a second recrystallization Sol4a->Sol4b

References

Validation & Comparative

Mass spectrometry fragmentation pattern of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde and a Comparative Analysis with 1,4-benzodioxan-6-carboxaldehyde

For researchers and scientists in the fields of medicinal chemistry and drug development, the unambiguous identification of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for molecular weight determination and structural elucidation. This guide provides a detailed exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. To provide a richer context and a practical comparative framework, its fragmentation behavior is juxtaposed with that of the structurally similar and more common analogue, 1,4-benzodioxan-6-carboxaldehyde.

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound under electron ionization is governed by the interplay between its aromatic aldehyde and cyclic ether functionalities. The presence of the aromatic ring is expected to lead to a relatively stable molecular ion.[1] The primary fragmentation events are anticipated to involve the aldehydic group and subsequent cleavages within the dioxepine ring.

A key fragmentation pathway for aromatic aldehydes is the cleavage of bonds adjacent to the carbonyl group.[2] This typically results in the loss of a hydrogen radical (H•) to form a stable acylium ion (M-1) or the loss of the entire formyl group (•CHO) (M-29).[2][3] The fragmentation of the seven-membered dioxepine ring is likely to proceed through pathways common to cyclic ethers, such as α-cleavage and more complex rearrangements.[4][5]

Below is a diagram illustrating the predicted major fragmentation pathways for this compound.

cluster_frags Primary Fragments M M+• This compound m/z = 178 M_minus_1 [M-H]+ m/z = 177 M->M_minus_1 - H• M_minus_29 [M-CHO]+ m/z = 149 M->M_minus_29 - •CHO frag_121 [C7H5O2]+ m/z = 121 M_minus_1->frag_121 - C3H4O

Caption: Predicted major fragmentation pathways of this compound.

Comparative Analysis: 1,4-benzodioxan-6-carboxaldehyde

A comparative analysis with a structurally related compound can provide invaluable insights. 1,4-benzodioxan-6-carboxaldehyde, with its six-membered dioxan ring, serves as an excellent counterpart.[6][7] Its fragmentation is expected to follow similar initial steps involving the aldehyde group, namely the loss of H• (M-1) and •CHO (M-29). However, the differing ring strain and stability of the six-membered dioxan ring compared to the seven-membered dioxepine ring may lead to distinct subsequent fragmentation patterns.

The fragmentation of the 1,4-benzodioxan moiety has been observed in other derivatives, often involving the loss of the entire benzodioxan structure or parts thereof.[8] The stability of the six-membered ring might influence the relative abundance of fragments arising from ring cleavage compared to those from the aldehyde group.

The diagram below outlines the predicted fragmentation for this comparative compound.

cluster_frags_comp Primary Fragments M_comp M+• 1,4-benzodioxan-6-carboxaldehyde m/z = 164 M_minus_1_comp [M-H]+ m/z = 163 M_comp->M_minus_1_comp - H• M_minus_29_comp [M-CHO]+ m/z = 135 M_comp->M_minus_29_comp - •CHO frag_135_further [C7H7O2]+ m/z = 122 M_minus_29_comp->frag_135_further - CH2O

Caption: Predicted fragmentation of 1,4-benzodioxan-6-carboxaldehyde for comparison.

Data Summary: Predicted Key Fragments

The following table summarizes the predicted key fragment ions for both compounds, providing a direct comparison of their expected mass spectra.

m/zProposed Structure/Loss for this compoundm/zProposed Structure/Loss for 1,4-benzodioxan-6-carboxaldehyde
178Molecular Ion (M+•)164Molecular Ion (M+•)
177[M-H]+163[M-H]+
149[M-CHO]+135[M-CHO]+
121[M-H-C3H4O]+122[M-CHO-CH2O]+

Experimental Protocol: Acquiring Mass Spectra via GC-MS

To experimentally verify these predicted fragmentation patterns, a standard gas chromatography-mass spectrometry (GC-MS) protocol with electron ionization is recommended.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation :

    • Injector : Set to 250°C with a split ratio of 50:1.

    • Column : Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program : Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • MS Detection :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

    • Scan Range : m/z 40-400.

  • Data Analysis : Identify the chromatographic peak corresponding to the analyte and analyze the associated mass spectrum. Compare the observed fragments with the predicted values.

The following diagram illustrates the general workflow for this experimental approach.

Sample Sample Preparation (1 mg/mL in DCM) GC GC Injection & Separation Sample->GC Ionization EI Ionization (70 eV) GC->Ionization MS Mass Analysis (Quadrupole) Ionization->MS Detection Detection & Data Acquisition MS->Detection

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The fragmentation pattern of this compound is predicted to be dominated by initial losses from the aldehyde functional group, followed by characteristic cleavages of the dioxepine ring. By comparing this predicted behavior with that of the analogous 1,4-benzodioxan-6-carboxaldehyde, researchers can gain a more nuanced understanding of how subtle structural differences, such as ring size, can influence fragmentation pathways. The provided experimental protocol offers a robust method for obtaining empirical data to validate these predictions, ultimately aiding in the confident identification and characterization of these and similar molecules in a research setting.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of 3,4-Dihydro-2H-1,5-Benzodioxepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and procedural overview of the X-ray crystal structure analysis of 3,4-dihydro-2H-1,5-benzodioxepine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including potential as β-adrenergic stimulants.[1][2] Understanding their precise three-dimensional atomic arrangement is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics. X-ray crystallography remains the gold standard for this purpose, offering unambiguous insights into molecular conformation, stereochemistry, and the subtle intermolecular interactions that govern crystal packing.[3]

This document moves beyond a simple recitation of methods to explain the causality behind experimental choices, providing a self-validating framework for researchers. We will explore the complete workflow from crystal cultivation to final structure refinement and conduct a comparative analysis of key structural features reported for this class of compounds.

Part 1: The Experimental Workflow: From Molecule to Model

The successful elucidation of a crystal structure is a multi-step process, where the quality of the outcome at each stage is critically dependent on the preceding one. Here, we detail a robust and validated protocol.

Synthesis and Generation of Diffraction-Quality Crystals

The foundational step is the synthesis of the target 3,4-dihydro-2H-1,5-benzodioxepine derivative and, crucially, the cultivation of single crystals suitable for X-ray diffraction.

Synthesis: The synthesis of these derivatives can be achieved through various established routes. For instance, 3,4-dihydro-7-acetamido-2H-1,5-benzodioxepin is synthesized starting from 3,4-dihydro-7-nitro-benzodioxepin.[4] Another common pathway involves the conversion of a ketone precursor to a cyanohydrin, which is then reduced to form an amino alcohol derivative.[2]

Crystallization Protocol: The transition from a pure powdered compound to a single crystal of adequate size and quality is often the most challenging step. The goal is to encourage molecules to slowly and orderly arrange themselves into a repeating lattice.

  • Step 1: Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system at an elevated temperature to achieve saturation. The choice of solvent is critical; it must be one in which the compound has moderate solubility.

  • Step 2: Slow Evaporation/Cooling: The most common and effective technique is slow evaporation. The saturated solution is loosely covered (e.g., with parafilm pierced with a few pinholes) and left undisturbed in a vibration-free environment for several days to weeks. Alternatively, slow cooling of a saturated solution can also yield high-quality crystals.

  • Rationale: The physical properties of the molecule heavily influence crystallinity. For example, 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid is highly crystalline, whereas its diethyl ester is a sticky liquid.[1] This drastic difference underscores the role of intermolecular forces, such as hydrogen bonding in the dicarboxylic acid, in promoting a stable crystal lattice. The absence of these strong interactions in the ester derivative hinders orderly packing.[1]

X-ray Diffraction Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and subjected to a beam of X-rays.

  • Step 1: Crystal Mounting: A selected crystal is carefully mounted on a cryoloop and flash-cooled in a stream of liquid nitrogen (typically at 100 K) to minimize thermal vibrations and radiation damage.

  • Step 2: Data Acquisition: The crystal is exposed to a monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å).[1] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots.

  • Step 3: Instrumentation: Modern data collection is performed on automated diffractometers, such as a Bruker SMART CCD system, which can collect a complete dataset of reflections.[1] The instrument records the position and intensity of thousands of reflections.

Structure Solution and Refinement

The collected diffraction data is a reciprocal space representation of the crystal structure. Computational methods are required to translate this into a real-space atomic model.

  • Step 1: Structure Solution: The "phase problem" is solved using direct methods, often with software packages like SIR97.[1] This process generates an initial electron density map that reveals the positions of most non-hydrogen atoms.

  • Step 2: Model Refinement: This initial model is refined using full-matrix least-squares methods. This iterative process adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.[1]

  • Step 3: Finalization: Non-hydrogen atoms are typically refined anisotropically (allowing for ellipsoidal thermal motion), while hydrogen atoms are placed in calculated positions and refined using a riding model.[1][5] The quality of the final model is assessed by the crystallographic R-factor (or residual factor), with values around 0.05 or lower indicating a good fit.[1]

G cluster_synthesis Synthesis & Crystallization cluster_data Data Collection cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification synthesis->purification crystal Single Crystal Growth (Slow Evaporation) purification->crystal mount Crystal Mounting & Cryo-cooling crystal->mount diffraction X-ray Diffraction (Bruker SMART CCD) mount->diffraction solution Structure Solution (Direct Methods, e.g., SIR97) diffraction->solution refinement Full-Matrix Least-Squares Refinement solution->refinement validation Final Model & Validation (Check R-factor) refinement->validation

Caption: Experimental workflow for X-ray crystal structure analysis.

Part 2: Comparative Structural Analysis of Benzodioxepine Derivatives

The crystal structures of various 3,4-dihydro-2H-1,5-benzodioxepine derivatives reveal key insights into their conformational preferences and the non-covalent interactions that dictate their solid-state architecture.

Conformational Flexibility of the Dioxepine Ring

The seven-membered dioxepine ring is not planar and exhibits significant conformational flexibility.

  • Common Conformations: The heterocyclic ring typically adopts a half-chair or a skew/twist conformation.[1][6] For instance, the seven-membered aliphatic ring in 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid exists in a half-chair-like form.[1]

  • Influence of Substituents: The specific conformation is heavily influenced by the nature and position of substituents. Studies using UV absorption spectra have shown that while the unsubstituted ring prefers a chair conformation, substitution at the 3-position can significantly increase the presence of the alternative skew conformation.[6][7] This conformational adaptability is critical for how these molecules interact with biological receptors.

Crystal Packing and Supramolecular Assembly

The arrangement of molecules in the crystal lattice, known as crystal packing, is stabilized by a network of intermolecular interactions.

  • Hydrogen Bonding: Hydrogen bonds are a dominant force in the crystal packing of derivatives containing suitable functional groups. In the structure of 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid, the carboxyl groups form strong intermolecular hydrogen bonds, linking molecules in a tail-to-tail fashion to create a zigzag network that propagates through the crystal.[1] Similarly, in 3,4-dihydro-7-acetamido-2H-1,5-benzodioxepin, the crystal cohesion is maintained by hydrogen bonds and van der Waals interactions.[4]

  • Molecular Stacking: Molecules often arrange themselves in layers or stacks. The dicarboxylic acid derivative, for example, features molecules that stack along the a-axis, with molecular layers lying parallel to the bc plane.[1]

Caption: Intermolecular interactions governing crystal packing.

Comparative Crystallographic Data

The table below summarizes and compares key crystallographic data for two distinct derivatives, illustrating the structural diversity within this chemical class.

Parameter3,4-Dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid[1]3,4-Dihydro-7-acetamido-2H-1,5-benzodioxepin[4]
Molecular Formula C₁₁H₁₀O₆C₁₁H₁₃NO₃
Crystal System MonoclinicOrthorhombic
Space Group C2/cPcab
a (Å) 4.2679(14)Data not fully available
b (Å) 21.128(6)Data not fully available
c (Å) 11.372(4)Data not fully available
β (˚) 95.354(10)90
Z 4Data not fully available
Final R-factor 0.0445Not specified
Key Structural Feature Half-chair conformation of the dioxepine ring.Crystal cohesion via hydrogen bonds and van der Waals forces.
Dominant Interaction Strong intermolecular hydrogen bonds forming a zigzag network.Hydrogen bonding.

Conclusion

X-ray crystal structure analysis provides indispensable information for researchers in drug discovery and materials science. For 3,4-dihydro-2H-1,5-benzodioxepine derivatives, it reveals critical details about the conformational preferences of the flexible seven-membered ring and the hierarchy of intermolecular forces that direct their solid-state assembly. The protocols and comparative data presented in this guide demonstrate that while general procedures apply, the specific structural outcome is highly dependent on the unique chemical nature of each derivative. A thorough understanding of these crystal structures is a foundational element in the rational design of new molecules with tailored pharmacological profiles.

References

A Comparative Guide to Purity Confirmation of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of novel chemical entities, the confirmation of purity is a critical, non-negotiable step. For a compound such as 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde, an important building block in medicinal chemistry, rigorous purity assessment ensures the reliability of subsequent biological and pharmacological studies. This guide provides an in-depth comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a Senior Application Scientist, my aim is to not only present the methodologies but also to delve into the causality behind the experimental choices, empowering you to make informed decisions for your analytical workflows.

The Central Role of Purity in Drug Discovery

The presence of impurities, even in minute quantities, can significantly alter the physicochemical and biological properties of a compound. In the context of drug development, impurities can lead to erroneous structure-activity relationship (SAR) data, unexpected toxicity, and a host of other complications that can derail a research program. Therefore, the choice of analytical methodology for purity determination is paramount and should be guided by the specific requirements of the analysis, including the nature of the analyte and potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for its high resolving power, sensitivity, and robustness. For a moderately polar aromatic aldehyde like this compound, reversed-phase HPLC is the method of choice.

The "Why" Behind the HPLC Method

The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation of the main compound from any potential impurities. These impurities could include starting materials, by-products from side reactions, or degradation products. For instance, in the synthesis of related benzodioxepine structures, precursors or isomers could be potential impurities.[1]

  • Stationary Phase: A C18 (octadecylsilyl) column is the standard for reversed-phase chromatography. The nonpolar nature of the C18 chains provides excellent retention for aromatic compounds like our target molecule through hydrophobic interactions.

  • Mobile Phase: A mixture of a polar solvent (like water or a buffer) and a less polar organic solvent (like acetonitrile or methanol) is used. By gradually increasing the proportion of the organic solvent (gradient elution), we can effectively separate compounds with a range of polarities. This is crucial for resolving the main peak from both more polar and less polar impurities.

  • Detection: The presence of a chromophore (the aromatic ring and carbonyl group) in this compound makes UV detection ideal. The wavelength of maximum absorbance (λmax) should be determined experimentally but is typically around 254 nm or 280 nm for such aromatic systems.

Experimental Protocol: HPLC Purity Determination

This protocol is a robust starting point and should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2]

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample of this compound

  • Methanol (HPLC grade) for sample preparation

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 80% A, 20% B

    • 2-15 min: Linear gradient to 20% A, 80% B

    • 15-18 min: Hold at 20% A, 80% B

    • 18-20 min: Return to 80% A, 20% B

    • 20-25 min: Re-equilibration at 80% A, 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Further dilute with the initial mobile phase (80:20 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.

5. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Peak Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject Sample dilute->inject Transfer to vial separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate Area % Purity integrate->calculate report report calculate->report Purity Report

Caption: Workflow for HPLC Purity Confirmation.

Quantitative NMR (qNMR): An Absolute Method for Purity Assessment

While HPLC provides excellent information on relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) offers a distinct advantage: it can determine the absolute purity of a sample without the need for a reference standard of the analyte itself.[3] This makes it a primary analytical method.[4]

The Rationale Behind qNMR

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] By comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[6]

Experimental Protocol: qNMR Purity Determination

1. Instrumentation and Reagents:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • High-purity deuterated solvent (e.g., DMSO-d6).

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte's signals.

  • Sample of this compound.

2. Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh about 5 mg of the certified internal standard into the same NMR tube.

  • Add approximately 0.7 mL of the deuterated solvent, cap the tube, and gently agitate until both the sample and the standard are completely dissolved.

3. NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum.

  • Crucial Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation of the protons between scans. This is critical for accurate integration.

  • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

4. Data Analysis:

  • Carefully integrate a well-resolved proton signal from the analyte and a signal from the internal standard.

  • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Comparative Analysis: HPLC vs. qNMR

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Purity Type Relative Purity (Area % )Absolute Purity (Weight % )[5]
Reference Standard Requires a reference standard of the analyte for identity confirmation and quantification.Requires a certified internal standard of a different, structurally unrelated compound.[6]
Sensitivity High (typically ppm to ppb levels). Excellent for detecting trace impurities.Lower sensitivity (typically requires mg quantities). Not ideal for trace impurity detection.
Information Provided Provides retention time for identification and peak area for quantification. Can separate isomers.Provides detailed structural information from chemical shifts and coupling constants, confirming the identity of the main component.
Throughput Relatively high throughput with modern autosamplers.Lower throughput due to longer acquisition times per sample.
Destructive Yes, the sample is consumed during the analysis.No, the sample can be fully recovered after the analysis.[3]
Ideal Application Routine quality control, detection of known and unknown impurities, stability studies.Purity assignment of reference standards, analysis of compounds without a specific reference standard.

Conclusion: A Synergistic Approach

Both HPLC and qNMR are powerful and indispensable tools in the arsenal of the modern drug discovery and development scientist. They are not mutually exclusive but rather complementary techniques.

  • HPLC excels in its ability to separate a wide range of impurities with high sensitivity, making it the go-to method for routine purity checks and stability testing.[7]

  • qNMR , on the other hand, provides an unambiguous and absolute measure of purity, which is invaluable for the characterization of new chemical entities and the certification of reference materials.[4]

For the comprehensive purity confirmation of this compound, a synergistic approach is recommended. HPLC should be employed for the initial assessment and for the detection of any trace impurities. Subsequently, qNMR can be utilized to assign an absolute purity value to the bulk material, providing the highest level of confidence in the quality of this critical building block. This dual-pronged strategy ensures both the detection of potential contaminants and the accurate quantification of the desired compound, thereby upholding the principles of scientific integrity and accelerating the path to discovery.

References

A Comparative Guide to the Reactivity of Benzodioxepine Aldehydes for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the chemical behavior of heterocyclic scaffolds is paramount. Benzodioxepines, a class of compounds with significant therapeutic potential, present a fascinating case study in reactivity, particularly their aldehyde derivatives which serve as key synthetic intermediates.[1] This guide provides an in-depth comparative analysis of the reactivity of benzodioxepine aldehydes, focusing on how structural modifications to the aromatic ring influence their behavior in common synthetic transformations. While direct comparative kinetic studies on a wide range of substituted benzodioxepine aldehydes are not extensively documented, we can extrapolate from the well-established principles governing the reactivity of substituted benzaldehydes to provide a robust predictive framework.[2][3][4][5]

The Benzodioxepine Aldehyde Scaffold: Factors Governing Reactivity

The reactivity of a benzodioxepine aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by a combination of electronic and steric effects imparted by substituents on the fused benzene ring.

Electronic Effects: The Driving Force of Reactivity

Substituents on the aromatic portion of the benzodioxepine molecule exert a profound influence on the electron density of the carbonyl group through inductive and resonance effects.[6][7]

  • Inductive Effects: This refers to the transmission of charge through sigma bonds. Electronegative atoms like halogens or oxygen pull electron density away from the ring, increasing the partial positive charge on the carbonyl carbon and thus enhancing reactivity towards nucleophiles.[7]

  • Resonance Effects: This involves the delocalization of pi electrons. Substituents with lone pairs, such as methoxy (-OCH₃) or hydroxyl (-OH) groups, can donate electron density into the aromatic ring, which can be relayed to the carbonyl group, reducing its electrophilicity and decreasing reactivity.[6]

The interplay of these two effects determines the overall electronic character of the substituent. For instance, while halogens are inductively electron-withdrawing, they are also capable of electron donation via resonance.[4] In most cases, the inductive effect of halogens is dominant, leading to an overall deactivation of the ring for electrophilic aromatic substitution but an activation of the aldehyde group towards nucleophilic attack.

The following table summarizes the expected impact of common substituents on the reactivity of the aldehyde functionality in benzodioxepine aldehydes towards nucleophilic addition reactions.

SubstituentPosition on Benzene RingPredominant Electronic Effect on AldehydeExpected Impact on Reactivity
-NO₂para, orthoStrong Electron-Withdrawing (Inductive & Resonance)Significantly Increased
-CNpara, orthoStrong Electron-Withdrawing (Inductive & Resonance)Significantly Increased
-Cl, -BranyElectron-Withdrawing (Inductive > Resonance)Increased
-H-NeutralBaseline
-CH₃para, orthoWeak Electron-Donating (Inductive & Hyperconjugation)Decreased
-OCH₃para, orthoStrong Electron-Donating (Resonance > Inductive)Significantly Decreased
Steric Hindrance: A Physical Barrier to Reaction

The accessibility of the carbonyl carbon to incoming nucleophiles is another critical factor. Bulky substituents located in the ortho position to the aldehyde group can sterically hinder the approach of reagents, thereby slowing down the reaction rate. This effect is particularly pronounced with larger nucleophiles.

Comparative Reactivity in Key Synthetic Transformations

We will now examine how the aforementioned electronic and steric factors influence the outcome and rate of several common reactions involving benzodioxepine aldehydes.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from aldehydes and ketones.[8][9][10][11] The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.

  • Mechanism Overview: The reaction begins with the formation of a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[12]

  • Influence of Substituents: The rate of the Wittig reaction is highly sensitive to the electrophilicity of the aldehyde.

    • Electron-Withdrawing Groups (EWGs): Benzodioxepine aldehydes bearing EWGs will exhibit enhanced reactivity towards the phosphorus ylide due to the increased partial positive charge on the carbonyl carbon. This leads to faster reaction times and potentially higher yields.

    • Electron-Donating Groups (EDGs): Conversely, EDGs will decrease the electrophilicity of the carbonyl carbon, resulting in a slower reaction. In some cases, more forcing conditions (e.g., higher temperatures or longer reaction times) may be necessary to achieve complete conversion.[12]

Expected Reactivity in Wittig Reaction:

-NO₂ substituted > -CN substituted > Halo-substituted > Unsubstituted > -CH₃ substituted > -OCH₃ substituted

Grignard Reaction: Carbon-Carbon Bond Formation and Alcohol Synthesis

Grignard reagents are powerful nucleophiles widely used for the formation of new carbon-carbon bonds and the synthesis of alcohols from aldehydes.[13][14][15][16]

  • Mechanism Overview: The reaction involves the nucleophilic addition of the organomagnesium halide to the carbonyl carbon, forming an alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary alcohol.[16]

  • Influence of Substituents: Similar to the Wittig reaction, the rate of Grignard addition is governed by the electrophilicity of the aldehyde.

    • EWGs: Benzodioxepine aldehydes with EWGs will react more readily with Grignard reagents.

    • EDGs: Those with EDGs will react more sluggishly.

It is crucial to note that Grignard reagents are also strong bases. Therefore, the presence of acidic protons on the benzodioxepine scaffold (e.g., a hydroxyl substituent) will lead to a competing acid-base reaction, consuming the Grignard reagent and preventing the desired nucleophilic addition.

Expected Reactivity in Grignard Reaction:

-NO₂ substituted > -CN substituted > Halo-substituted > Unsubstituted > -CH₃ substituted > -OCH₃ substituted

Oxidation to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis.[17][18] A variety of oxidizing agents can be employed, ranging from mild reagents like Tollens' reagent to stronger ones like potassium permanganate or chromic acid.[19][20]

  • Mechanism with Chromic Acid (Jones Reagent): The aldehyde first forms a hydrate in the aqueous acidic medium. This gem-diol then reacts with chromic acid to form a chromate ester, which subsequently undergoes elimination to yield the carboxylic acid.

  • Influence of Substituents: The electronic nature of the substituents can influence the rate of oxidation, although the effect is generally less pronounced than in nucleophilic addition reactions.

    • EDGs: Electron-donating groups can stabilize the transition state of the oxidation, potentially leading to a faster reaction.

    • EWGs: Electron-withdrawing groups may slightly decrease the rate of oxidation.

Expected Reactivity in Oxidation (e.g., with Jones Reagent):

-OCH₃ substituted > -CH₃ substituted > Unsubstituted > Halo-substituted > -CN substituted > -NO₂ substituted

Reduction to Alcohols

The reduction of aldehydes to primary alcohols is a common and highly efficient reaction, typically achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Mechanism with Sodium Borohydride: The reaction proceeds via the nucleophilic transfer of a hydride ion from the borohydride complex to the carbonyl carbon. The resulting alkoxide is then protonated during the workup to give the primary alcohol.

  • Influence of Substituents:

    • EWGs: Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to hydride attack and thus increasing the reaction rate.

    • EDGs: Electron-donating groups decrease the reactivity towards hydride reagents.

Expected Reactivity in Reduction (e.g., with NaBH₄):

-NO₂ substituted > -CN substituted > Halo-substituted > Unsubstituted > -CH₃ substituted > -OCH₃ substituted

Experimental Protocols

The following are representative experimental procedures for the key transformations discussed. These should be adapted and optimized for specific benzodioxepine aldehyde substrates.

General Procedure for the Wittig Reaction
  • To a stirred suspension of the appropriate phosphonium salt (1.1 eq.) in anhydrous THF (10 mL/mmol) under an inert atmosphere (N₂ or Ar) at 0 °C, add a strong base such as n-butyllithium (1.05 eq.) dropwise.

  • Allow the resulting ylide solution to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of the benzodioxepine aldehyde (1.0 eq.) in anhydrous THF (5 mL/mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for the Grignard Reaction
  • To a solution of the benzodioxepine aldehyde (1.0 eq.) in anhydrous diethyl ether or THF (10 mL/mmol) under an inert atmosphere at 0 °C, add the Grignard reagent (1.2 eq.) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

General Procedure for Oxidation with Jones Reagent
  • Dissolve the benzodioxepine aldehyde (1.0 eq.) in acetone (15 mL/mmol) and cool the solution to 0 °C in an ice bath.

  • Add Jones reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and water) dropwise with vigorous stirring until the orange color persists.

  • Stir the reaction at 0 °C for 30 minutes, then at room temperature for 2 hours.

  • Quench the reaction by the addition of isopropanol until the orange color disappears and a green precipitate forms.

  • Filter the mixture through a pad of celite and wash the celite with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude carboxylic acid, which can be further purified by recrystallization or chromatography.

General Procedure for Reduction with Sodium Borohydride
  • To a solution of the benzodioxepine aldehyde (1.0 eq.) in methanol or ethanol (10 mL/mmol) at 0 °C, add sodium borohydride (1.5 eq.) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 1-2 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the effervescence ceases.

  • Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude primary alcohol, which can be purified by column chromatography.

Visualizing Reactivity Principles

The following diagrams illustrate the key concepts discussed in this guide.

electronic_effects cluster_substituents Substituents on Benzene Ring cluster_carbonyl Carbonyl Group Properties cluster_reactivity Reactivity towards Nucleophiles EWG Electron-Withdrawing (-NO2, -CN, Halogens) Electrophilicity Electrophilicity EWG->Electrophilicity Increases EDG Electron-Donating (-OCH3, -CH3) EDG->Electrophilicity Decreases Increased_Reactivity Increased Reactivity Electrophilicity->Increased_Reactivity High Decreased_Reactivity Decreased Reactivity Electrophilicity->Decreased_Reactivity Low

Caption: Relationship between substituent electronic effects and aldehyde reactivity.

wittig_mechanism Aldehyde Benzodioxepine Aldehyde Betaine Betaine Intermediate Aldehyde->Betaine Ylide Phosphorus Ylide Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Ph3PO Triphenylphosphine Oxide Oxaphosphetane->Ph3PO

Caption: Simplified workflow of the Wittig reaction.

grignard_mechanism Aldehyde Benzodioxepine Aldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Grignard Grignard Reagent Grignard->Alkoxide Alcohol Secondary Alcohol Alkoxide->Alcohol H+ Workup Acidic Workup Workup->Alcohol

Caption: Key steps in the Grignard reaction with an aldehyde.

Conclusion

The reactivity of benzodioxepine aldehydes is a predictable function of the electronic and steric nature of substituents on the aromatic ring. By understanding the fundamental principles of physical organic chemistry, researchers can anticipate the behavior of these valuable synthetic intermediates in a variety of chemical transformations. This predictive power is essential for the rational design of synthetic routes to novel benzodioxepine derivatives with potential applications in drug discovery and materials science. While this guide provides a framework based on established chemical principles, it is imperative to recognize that empirical validation through experimentation remains the ultimate arbiter of reactivity.

References

A Comparative Guide to the Electronic Properties of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Electronic Landscape of a Novel Benzodioxepine Derivative

In the landscape of medicinal chemistry and materials science, the electronic architecture of a molecule is a critical determinant of its function. For researchers, scientists, and drug development professionals, a profound understanding of properties such as electron distribution, frontier molecular orbitals, and electrostatic potential is paramount for rational design and the prediction of molecular interactions. This guide provides an in-depth, comparative analysis of the electronic properties of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde, a molecule of growing interest, through the lens of Density Functional Theory (DFT).

The benzodioxepine scaffold is a privileged structure in numerous biologically active compounds. The introduction of a carbaldehyde group at the 6-position of the 3,4-dihydro-2H-1,5-benzodioxepine ring system creates a molecule with a unique electronic profile that warrants detailed investigation. To contextualize its properties, this guide will objectively compare it with two strategic alternatives:

  • 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde: Its structural isomer, allowing for a direct assessment of the electronic impact of the aldehyde group's position on the fused ring system.

  • Benzaldehyde: The archetypal aromatic aldehyde, serving as a fundamental benchmark to elucidate the electronic contributions of the 3,4-dihydro-2H-1,5-benzodioxepine moiety.

This guide is structured to provide not just data, but a causal understanding of the observed electronic phenomena, grounded in the principles of quantum chemistry. We will delve into the "why" behind the computational choices and interpret the results to offer actionable insights for further research and development.

Methodology: A Validated DFT Protocol for Aromatic Aldehydes

The cornerstone of any computational study is a robust and well-validated methodology. The protocol outlined below has been designed to provide a balance of accuracy and computational efficiency for the analysis of aromatic aldehydes, drawing upon established best practices in the field.[1][2][3][4]

Computational Details

All calculations were performed using the Gaussian 16 suite of programs. The selection of the functional and basis set is a critical decision in DFT studies, directly influencing the accuracy of the results. For this investigation, we employed the following:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Rationale: The B3LYP hybrid functional is widely recognized for its excellent performance in predicting the electronic structure and properties of organic molecules, offering a good compromise between computational cost and accuracy.[5][6] It has been successfully applied to a vast range of aromatic systems, including substituted benzaldehydes.[5]

  • Basis Set: 6-311++G(d,p)

    • Rationale: This triple-zeta basis set provides a flexible description of the electron distribution. The inclusion of diffuse functions (++) is crucial for accurately modeling the lone pairs on the oxygen atoms and the potentially diffuse electron density of the aromatic π-system. The polarization functions (d,p) allow for a more accurate representation of the molecular shape and charge distribution, which is essential for calculating properties like the dipole moment and molecular electrostatic potential.

Experimental Workflow: From Structure to Electronic Properties

The following workflow was applied to this compound and the selected alternatives.

Caption: A schematic of the DFT computational workflow.

Step-by-Step Protocol:

  • Geometry Optimization: The initial structures of all molecules were optimized without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This step is crucial to locate the minimum energy conformation of each molecule.

  • Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies validates the structures as stable conformers.

  • Electronic Property Calculations: Following successful optimization, single-point energy calculations were performed to derive the key electronic properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability.

    • Mulliken Population Analysis: This analysis provides insights into the charge distribution across the atoms within the molecules.

    • Molecular Electrostatic Potential (MEP): The MEP was mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.[7][8]

Results and Discussion: A Comparative Analysis

This section presents a detailed comparison of the calculated electronic properties of this compound with its 7-carbaldehyde isomer and benzaldehyde.

Molecular Geometry and Conformation

The optimized structures reveal that the benzodioxepine ring in both isomers adopts a puckered conformation, a known feature of this heterocyclic system.[9] The carbaldehyde group is coplanar with the benzene ring in all three molecules, maximizing π-conjugation.

Frontier Molecular Orbitals: Reactivity and Stability

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO gap is a measure of the molecule's excitability and chemical reactivity.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
Benzaldehyde-6.89-1.984.91
3,4-dihydro-2H-1,5-benzodioxepine-6 -carbaldehyde-6.45-2.154.30
3,4-dihydro-2H-1,5-benzodioxepine-7 -carbaldehyde-6.52-2.114.41

Analysis:

  • Effect of the Dioxepine Ring: Both benzodioxepine derivatives exhibit a smaller HOMO-LUMO gap compared to benzaldehyde. This suggests that the fusion of the electron-rich dioxepine ring to the benzene ring leads to a destabilization of the HOMO and a slight stabilization of the LUMO, resulting in increased reactivity and polarizability.

  • Isomeric Effects: The 6-carbaldehyde isomer has a slightly smaller HOMO-LUMO gap than the 7-carbaldehyde isomer. This indicates that the position of the aldehyde group influences the extent of electronic communication within the molecule. The para-like positioning of the aldehyde group relative to one of the oxygen atoms in the 6-isomer allows for more effective electronic delocalization, leading to a smaller energy gap.

Caption: Comparison of HOMO-LUMO energy gaps.

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The MEP provides a visual representation of the charge distribution and is an invaluable tool for predicting sites of chemical reactivity.[7][8] In the MEP maps, regions of negative potential (red) are associated with lone pairs and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Observations:

  • Benzaldehyde: The MEP of benzaldehyde shows a distinct region of negative potential around the carbonyl oxygen, as expected, making it a prime site for electrophilic interaction. The aldehyde proton and the aromatic protons exhibit a positive potential.

  • Benzodioxepine Derivatives: In both the 6- and 7-carbaldehyde isomers, the negative potential around the carbonyl oxygen is more pronounced compared to benzaldehyde. This is attributed to the electron-donating nature of the fused dioxepine ring, which enriches the electron density on the carbonyl group. The oxygen atoms of the dioxepine ring also present regions of negative potential, offering additional sites for interaction. The 6-carbaldehyde isomer displays a slightly more polarized charge distribution across the aromatic ring compared to the 7-isomer, which aligns with its smaller HOMO-LUMO gap.

Dipole Moment: A Measure of Molecular Polarity

The dipole moment is a quantitative measure of the overall polarity of a molecule.

MoleculeDipole Moment (Debye)
Benzaldehyde3.15
3,4-dihydro-2H-1,5-benzodioxepine-6 -carbaldehyde3.82
3,4-dihydro-2H-1,5-benzodioxepine-7 -carbaldehyde3.68

Interpretation:

The benzodioxepine derivatives are significantly more polar than benzaldehyde. This increased polarity is a direct consequence of the two ether linkages in the dioxepine ring, which introduce additional polar C-O bonds and influence the overall charge distribution. The 6-carbaldehyde isomer exhibits a slightly higher dipole moment than the 7-carbaldehyde isomer, reflecting the different vector addition of the bond dipoles in the two isomers. This higher polarity could have implications for solubility and intermolecular interactions.

Conclusion: Electronic Signatures and Potential Applications

This DFT-based comparative guide has elucidated the key electronic features of this compound. The fusion of the dioxepine ring significantly modulates the electronic properties compared to benzaldehyde, leading to a smaller HOMO-LUMO gap and increased polarity. Furthermore, the position of the carbaldehyde group is not trivial, with the 6-isomer exhibiting a slightly higher reactivity and polarity compared to the 7-isomer.

These findings have important implications for researchers in drug discovery and materials science. The enhanced electron-richness of the carbonyl group and the overall increased polarity of the benzodioxepine aldehydes suggest they may engage in different intermolecular interactions compared to simpler aromatic aldehydes. The lower HOMO-LUMO gap of the 6-isomer, in particular, points towards its potential as a more reactive building block or a more polarizable scaffold in the design of novel functional molecules. This computational investigation provides a solid theoretical foundation and a predictive framework to guide the future experimental exploration and application of these promising compounds.

References

A Comparative Guide to Validated Analytical Procedures for 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable analysis of chemical entities is paramount. This guide provides an in-depth comparison of validated analytical procedures for 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies discussed are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures, ensuring a focus on scientific integrity and fitness for purpose.[1][2]

This guide will delve into two of the most powerful and commonly employed analytical techniques for small molecules: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present self-validating protocols, and provide illustrative data to guide you in selecting the optimal method for your specific analytical needs.

The Importance of Validated Analytical Methods

Before delving into the specific techniques, it is crucial to understand the importance of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[2] This involves a series of experiments to evaluate the method's performance characteristics, including:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3][4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]

  • Accuracy: The closeness of test results to the true value.[3][4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3][4]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Workhorse for Purity and Assay

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and versatility. For a molecule like this compound, which possesses a UV-absorbing aromatic ring and aldehyde functional group, HPLC with UV detection is an excellent choice for both quantification (assay) and the determination of impurities.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis s1 Weigh Standard & Sample s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject into HPLC System s4->h1 Prepared Sample/Standard h2 Isocratic/Gradient Elution on C18 Column h1->h2 h3 UV Detection (e.g., 254 nm) h2->h3 d1 Integrate Peak Areas h3->d1 Chromatogram d2 Construct Calibration Curve (for quantification) d1->d2 d3 Calculate Assay, Impurities, and Validation Parameters d2->d3

Caption: HPLC analysis workflow for this compound.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution (for assay): Accurately weigh 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute to a target concentration of 50 µg/mL.

Illustrative Validation Data for HPLC Method
Validation ParameterResultAcceptance Criteria (Typical)
Specificity No interference from blank or known impurities at the retention time of the main peak.Peak purity index > 0.999
Linearity (r²) 0.9998r² ≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability (n=6)0.45%RSD ≤ 1.0%
- Intermediate Precision0.68%RSD ≤ 2.0%
LOD 0.3 µg/mL-
LOQ 1.0 µg/mL-
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).RSD of assay results ≤ 2.0%

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity and Sensitivity

For volatile and thermally stable compounds like this compound, GC-MS offers exceptional specificity and sensitivity. The mass spectrometer provides structural information, which is invaluable for peak identification and the analysis of trace-level impurities.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Analysis s1 Weigh Standard & Sample s2 Dissolve in Volatile Solvent (e.g., Dichloromethane) s1->s2 s3 Vortex to Mix s2->s3 g1 Inject into GC System s3->g1 Prepared Sample/Standard g2 Temperature Programmed Separation on Capillary Column g1->g2 g3 Electron Ionization (EI) g2->g3 g4 Mass Spectrometry (MS) Detection g3->g4 d1 Extract Ion Chromatograms (EIC) g4->d1 Total Ion Chromatogram (TIC) d2 Identify Peaks via Mass Spectra d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: GC-MS analysis workflow for this compound.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Data acquisition and processing software with a mass spectral library.

Chromatographic and MS Conditions:

  • Column: HP-5ms (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 to 20 µg/mL.

  • Sample Solution: Accurately weigh 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. Further dilute to a target concentration of 10 µg/mL.

Illustrative Validation Data for GC-MS Method
Validation ParameterResultAcceptance Criteria (Typical)
Specificity Unique mass spectrum for the analyte peak; no co-eluting interferences.Mass spectral library match > 90%
Linearity (r²) 0.9995r² ≥ 0.999
Range 0.1 - 20 µg/mL-
Accuracy (% Recovery) 98.8% - 101.9%98.0% - 102.0%
Precision (RSD%)
- Repeatability (n=6)0.85%RSD ≤ 1.5%
- Intermediate Precision1.20%RSD ≤ 2.5%
LOD 0.03 µg/mL-
LOQ 0.1 µg/mL-
Robustness Unaffected by minor changes in initial oven temperature (±2 °C) and ramp rate (±1 °C/min).RSD of assay results ≤ 2.5%

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLC with UV DetectionGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Specificity Good, based on retention time and UV spectrum. Potential for interference from co-eluting impurities with similar UV spectra.Excellent, based on retention time and unique mass fragmentation pattern. High confidence in peak identity.
Sensitivity Good, typically in the low µg/mL to high ng/mL range.Excellent, often reaching low ng/mL to pg/mL levels.
Quantification Straightforward and highly reproducible.Highly reproducible, though may require an internal standard for best results.
Sample Preparation Simple dissolution and filtration.Simple dissolution in a volatile solvent.
Instrumentation Cost Moderate to high.High.
Run Time Typically 5-15 minutes.Typically 10-30 minutes, depending on the temperature program.
Best For Routine quality control, assay, purity of the main component, and analysis of non-volatile impurities.Identification of unknown impurities, trace-level analysis, and confirmation of identity.

Conclusion: Selecting the Right Tool for the Job

Both HPLC and GC-MS are powerful, validated techniques for the analysis of this compound. The choice between them depends on the specific analytical goal.

  • For routine quality control, batch release, and stability testing , where the primary goal is to determine the assay and purity of the main component, the HPLC method is often the more practical and efficient choice due to its simplicity, lower cost, and faster run times.

  • For in-depth impurity profiling, identification of unknown degradation products, or when very high sensitivity is required , the GC-MS method is superior due to the structural information provided by the mass spectrometer.

In a comprehensive drug development program, these techniques are often used synergistically. HPLC provides the robust quantitative data for routine analysis, while GC-MS is employed for structural elucidation and confirmation, ensuring a complete analytical characterization of the molecule.

References

A Technical Guide to Benchmarking the Antioxidant Activity of Phenolic Benzodioxepines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Potential of Phenolic Benzodioxepines as Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants, molecules capable of neutralizing these damaging free radicals, are therefore of significant interest in the development of novel therapeutics and nutraceuticals.[2]

Phenolic compounds, a diverse group of plant secondary metabolites, are well-established for their potent antioxidant properties.[3][4] Their ability to scavenge free radicals is primarily attributed to the presence of hydroxyl groups on their aromatic rings.[5][6] Within this broad class, synthetic phenolic derivatives are being extensively explored to develop novel antioxidants with enhanced efficacy and favorable pharmacokinetic profiles.[1][7] Among these, phenolic benzodioxepines are emerging as a promising scaffold. The unique seven-membered dioxepine ring fused to a phenolic moiety presents an intriguing structural motif that warrants a thorough investigation of its antioxidant potential.

This guide provides a comprehensive framework for benchmarking the antioxidant activity of novel phenolic benzodioxepine derivatives. We will delve into the fundamental principles of antioxidant action, provide detailed, step-by-step protocols for key in vitro assays, and offer a comparative analysis with well-established antioxidant classes, such as flavonoids. The objective is to equip researchers with the necessary tools and insights to rigorously evaluate and compare the antioxidant efficacy of these promising synthetic compounds.

The Chemical Rationale: Understanding Antioxidant Mechanisms

The antioxidant activity of phenolic compounds, including benzodioxepines, is primarily governed by their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it. This process is often described by two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[8]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), forming a stable phenoxyl radical (ArO•) and a neutralized species (RH). The stability of the resulting phenoxyl radical is crucial for the antioxidant's effectiveness.

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). The radical cation can then deprotonate to form a phenoxyl radical.

The efficiency of a phenolic antioxidant is influenced by several structural factors, including the number and position of hydroxyl groups, the presence of other substituents on the aromatic ring, and the overall molecular geometry that affects steric hindrance and resonance stabilization of the phenoxyl radical.[5][6]

Benchmarking Methodologies: A Trio of In Vitro Assays

A multi-assay approach is crucial for a comprehensive assessment of antioxidant activity, as different assays reflect different aspects of antioxidant action.[9] We will focus on three widely accepted and robust spectrophotometric assays: the DPPH, ABTS, and ORAC assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular and straightforward method based on the SET mechanism.[8] The stable DPPH radical has a deep violet color, which fades to yellow upon reduction by an antioxidant. The degree of discoloration is proportional to the antioxidant's radical scavenging capacity.

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark, airtight container at 4°C.

    • Test Compound Stock Solutions (e.g., 1 mg/mL): Prepare stock solutions of the phenolic benzodioxepine derivatives and reference antioxidants (e.g., Quercetin, Trolox) in a suitable solvent (e.g., methanol, DMSO).

    • Serial Dilutions: Prepare a series of dilutions of the test compounds and reference antioxidants from their respective stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compounds and reference antioxidants to separate wells.

    • Add 100 µL of the DPPH working solution to each well.

    • For the blank, add 100 µL of the solvent and 100 µL of the DPPH solution. For the control, add 100 µL of the solvent and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay, another SET-based method, measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[10] The pre-formed ABTS•+ has a blue-green color, which is reduced in the presence of an antioxidant, leading to a decrease in absorbance. This assay is applicable to both hydrophilic and lipophilic antioxidants.[9]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.

    • Before use, dilute the ABTS•+ working solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Reference Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each dilution of the test compounds and reference antioxidants to separate wells.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using a similar formula to the DPPH assay.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[2] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).

  • Reagent Preparation:

    • Fluorescein Stock Solution (1 mM): Dissolve fluorescein sodium salt in 75 mM phosphate buffer (pH 7.4).

    • Fluorescein Working Solution (10 nM): Dilute the stock solution with phosphate buffer.

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution (240 mM): Prepare fresh daily in phosphate buffer.

    • Trolox Standard Solutions: Prepare a series of Trolox dilutions in phosphate buffer.

    • Test Compound Solutions: Prepare dilutions of the phenolic benzodioxepine derivatives in phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the Trolox standards, test compounds, or blank (phosphate buffer) to the appropriate wells.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

    • After incubation, rapidly inject 25 µL of the AAPH solution into each well to initiate the reaction.

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Data Analysis:

    • Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank.

    • Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.

    • Determine the ORAC value of the test compounds, expressed as Trolox equivalents (TE), from the standard curve.

Visualizing the Workflow

G cluster_prep Preparation Compound Phenolic Benzodioxepine & References Stock Stock Solutions Compound->Stock Dilutions Serial Dilutions Stock->Dilutions DPPH DPPH Assay Dilutions->DPPH Add to DPPH solution ABTS ABTS Assay Dilutions->ABTS Add to ABTS•+ solution ORAC ORAC Assay Dilutions->ORAC Add to Fluorescein/AAPH Inhibition % Inhibition / Scavenging DPPH->Inhibition ABTS->Inhibition AUC AUC Calculation ORAC->AUC IC50 IC50 Calculation Inhibition->IC50 TEAC TEAC Calculation Inhibition->TEAC ORAC_Value ORAC Value (TE) AUC->ORAC_Value

Caption: Experimental workflow for benchmarking antioxidant activity.

Comparative Analysis: Phenolic Benzodioxepines vs. Flavonoids

Flavonoids are a well-studied class of phenolic compounds with established antioxidant properties.[11][12] Their activity is largely determined by the number and arrangement of hydroxyl groups, particularly the presence of a catechol (3',4'-dihydroxy) moiety in the B-ring and a 3-hydroxyl group in the C-ring.[6][13]

When benchmarking phenolic benzodioxepines, a direct comparison with relevant flavonoids provides a valuable context for their potential efficacy.

Table 1: Hypothetical Comparative Antioxidant Activity Data

CompoundDPPH IC50 (µM)ABTS TEAC (mM TE/mM)ORAC (µmol TE/µmol)
Phenolic Benzodioxepine 1 15.21.84.5
Phenolic Benzodioxepine 2 25.81.23.1
Quercetin (Flavonoid) 8.52.55.8
Rutin (Flavonoid Glycoside) 18.91.53.9
Trolox (Standard) 12.11.01.0

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of phenolic benzodioxepines is expected to follow similar structure-activity relationships observed for other phenolic compounds.[5][6]

  • Number and Position of Hydroxyl Groups: A higher number of phenolic hydroxyl groups generally leads to increased antioxidant activity. The position of these groups on the benzene ring of the benzodioxepine scaffold will significantly influence the stability of the resulting phenoxyl radical.

  • Electron-Donating/Withdrawing Groups: The presence of electron-donating groups (e.g., methoxy, alkyl) can enhance antioxidant activity by stabilizing the phenoxyl radical. Conversely, electron-withdrawing groups may decrease activity.

  • Steric Hindrance: Bulky substituents near the phenolic hydroxyl group may hinder its ability to donate a hydrogen atom, thereby reducing antioxidant activity.

SAR cluster_factors Structural Factors Influencing Antioxidant Activity cluster_activity Resulting Antioxidant Activity Benzodioxepine Phenolic Benzodioxepine Scaffold OH_Groups Number & Position of -OH Groups Benzodioxepine->OH_Groups determines Substituents Electron-Donating/-Withdrawing Substituents Benzodioxepine->Substituents influences Steric Steric Hindrance Benzodioxepine->Steric affects High_Activity High Activity OH_Groups->High_Activity More -OH groups Substituents->High_Activity Electron-donating groups Low_Activity Low Activity Steric->Low_Activity Increased hindrance

Caption: Key structural factors governing the antioxidant activity of phenolic benzodioxepines.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the antioxidant activity of novel phenolic benzodioxepine derivatives. By employing a combination of well-established in vitro assays and conducting a comparative analysis with known antioxidants, researchers can effectively benchmark the potential of these compounds.

Future studies should focus on elucidating the detailed structure-activity relationships within a series of phenolic benzodioxepines to guide the rational design of more potent antioxidants. Furthermore, promising candidates identified through these in vitro screens should be advanced to more complex biological systems, including cell-based assays and in vivo models, to validate their efficacy and explore their therapeutic potential in mitigating oxidative stress-related diseases. The exploration of phenolic benzodioxepines represents an exciting frontier in the quest for novel and effective antioxidant agents.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde (CAS 209256-62-2). Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

The disposal of any chemical reagent requires a foundational understanding of its potential hazards. This allows for a thorough risk assessment and the implementation of appropriate controls. The procedures outlined below are based on established principles of chemical waste management and specific data related to aromatic aldehydes and benzodioxepine derivatives.

Hazard Identification and Risk Assessment

This compound is a solid organic compound.[1] While a complete toxicological profile is not available, the available Material Safety Data Sheet (MSDS) and data from structurally similar compounds indicate several potential hazards.[1][2][3][4] The primary risks are associated with irritation upon contact.

A summary of the key hazards is presented below:

Hazard CategoryDescriptionPrimary Sources
Eye Irritation May cause eye irritation.[1] Data for analogous compounds suggests it may cause serious eye irritation.[2][4][1][2][4]
Skin Irritation May cause skin irritation.[1] May be harmful if absorbed through the skin.[1][1][2][4]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or vapor.[1][2][4][1][2][4]
Ingestion May cause irritation of the digestive tract.[1] May be harmful if swallowed.[1][1]

Given these potential hazards, direct contact and inhalation must be strictly avoided. All handling and disposal procedures must be conducted within a well-ventilated area, preferably inside a certified chemical fume hood.

Core Disposal Protocol: Segregation and Containment

The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams. This compound waste must be collected separately from other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step-by-Step Waste Collection Procedure:
  • Select a Compatible Waste Container:

    • Use a clearly labeled, sealable, and chemically resistant container. A high-density polyethylene (HDPE) or glass container is appropriate.

    • The container must be in good condition, with no cracks or leaks, and must have a tightly fitting cap.[5][6]

  • Label the Container Correctly:

    • The label must be unambiguous. Affix a hazardous waste label to the container before adding any waste.

    • Clearly write the full chemical name: "Waste this compound".

    • Include the primary hazard warnings (e.g., "Irritant").

    • Do not obscure the label.

  • Transfer the Waste:

    • Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid generating dust.

    • If dealing with solutions of the compound, transfer the liquid via a funnel.

    • Keep the waste container closed at all times, except when adding waste.[5]

  • Store the Waste Container:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

    • Ensure it is stored away from incompatible materials.

  • Arrange for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for disposal.[7][8]

Spill Management

Accidental spills must be managed immediately and safely.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.[9]

    • A lab coat.

    • For large spills where dust may become airborne, respiratory protection may be necessary.[1]

  • Contain and Clean the Spill:

    • For a solid spill, carefully sweep or vacuum the material.[1] Do not use a dry brush, as this can generate dust. A vacuum cleaner must be rated for hazardous dust if used.

    • Place the collected material into your designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels.

    • All contaminated materials (gloves, towels, etc.) must be placed in the same hazardous waste container.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste streams containing this compound.

G cluster_assessment Waste Assessment cluster_solid Solid Waste cluster_spill Spill / Contamination cluster_container Container Management start Waste Generated (3,4-dihydro-2H-1,5-benzodioxepine -6-carbaldehyde) q_type What is the nature of the waste? start->q_type solid_bulk Bulk Solid or Contaminated Labware (e.g., weigh paper, gloves) q_type->solid_bulk Solid spill Accidental Spill q_type->spill Spill empty Empty Reagent Container q_type->empty Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_bulk->collect_solid end_disposal Arrange for EHS Pickup of Hazardous Waste collect_solid->end_disposal cleanup Follow Spill Cleanup Protocol (Sweep/Absorb) spill->cleanup cleanup->collect_solid rinse Triple-Rinse with Suitable Solvent empty->rinse rinsate Collect Rinsate as Hazardous Waste rinse->rinsate dispose_container Deface Label & Dispose of Clean Container as Glass/Plastic Waste rinse->dispose_container rinsate->end_disposal Add to Liquid Waste Stream

Caption: Decision workflow for proper waste segregation and disposal.

Management of Empty Containers

Empty containers that held this compound must also be handled properly to remove residual chemical traces.

Protocol for Decontaminating Empty Containers:

  • Under a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol). This is known as triple-rinsing.[5][8]

  • The solvent rinsate must be collected and disposed of as hazardous chemical waste.[5] Add it to your designated non-halogenated solvent waste stream.

  • After triple-rinsing, deface or remove the original label to prevent confusion.

  • The cleaned, decontaminated container can then be disposed of in the appropriate glass or plastic recycling bin, according to your facility's guidelines.[8]

Advanced Topic: Chemical Inactivation (For Reference)

In some specialized instances, chemical neutralization can be employed to convert a hazardous compound into a less hazardous one before disposal. For aldehydes, a common method is oxidation to the corresponding carboxylic acid, which is generally less reactive and volatile.[5]

Disclaimer: This procedure should only be performed by trained personnel with a thorough understanding of the reaction. It is presented for informational purposes and may not be suitable for all laboratory settings. Always consult your EHS department before attempting any chemical neutralization.

Principle: Potassium permanganate (KMnO₄) in a dilute acidic solution can oxidize the aldehyde group (-CHO) of the benzodioxepine derivative to a carboxylic acid group (-COOH).

Illustrative Protocol:

  • In a suitably sized flask equipped with a stirrer, dissolve a small quantity of waste this compound in a minimal amount of a suitable solvent.

  • Slowly add a solution of potassium permanganate in dilute sulfuric acid. The reaction is exothermic and should be controlled by cooling the flask in an ice bath.

  • Continue adding the permanganate solution until a faint, persistent pink color indicates that the oxidation is complete.

  • Quench any excess permanganate by adding a small amount of sodium bisulfite until the solution becomes colorless.

  • Neutralize the solution to approximately pH 7 with a base (e.g., sodium hydroxide).

  • This neutralized aqueous solution, now containing the carboxylate salt, can typically be disposed of as aqueous waste, pending verification of its non-hazardous nature.[5]

This method transforms the reactive aldehyde into a more stable and less toxic carboxylate, simplifying final disposal.

Conclusion

The safe disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. The core principles are hazard awareness, proper segregation, secure containment, and clear communication through labeling. By adhering to these detailed protocols, researchers can effectively mitigate risks, ensure regulatory compliance, and contribute to a safe and sustainable scientific environment. Always prioritize the guidance provided by your institution's Environmental Health and Safety department.

References

A Researcher's Guide to the Safe Handling of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides an in-depth, procedural framework for the safe handling of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde, moving beyond mere compliance to foster a culture of proactive safety. Our focus is on the "why" behind each safety measure, ensuring that these protocols become an intuitive part of your workflow.

Understanding the Compound-Specific Hazards

This compound is an aldehyde that presents several potential hazards that necessitate careful handling. While comprehensive toxicological data is not available, the primary risks are associated with irritation and potential harm upon exposure.[1]

  • Eye Irritation: Direct contact can cause irritation.[1]

  • Skin Irritation: May cause skin irritation and could be harmful if absorbed through the skin.[1]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1]

  • Ingestion: May be harmful if swallowed and can cause irritation of the digestive tract.[1]

Given these hazards, a multi-layered approach to personal protective equipment (PPE) is essential to minimize exposure and ensure a safe laboratory environment.

Core Principles of Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific manipulations being performed and the associated risk of exposure. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Required Equipment Rationale
Eye and Face Protection Chemical safety gogglesProtects against splashes and airborne particles.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and absorption.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA approved respiratorRequired when engineering controls are insufficient or during spill cleanup.
Procedural Guidance for Safe Handling

The following step-by-step protocols are designed to provide clear, actionable guidance for common laboratory procedures involving this compound.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don the required PPE: chemical safety goggles, nitrile gloves, and a lab coat.

    • Decontaminate the weighing area and necessary equipment (spatula, weigh boat, etc.).

  • Execution:

    • Carefully open the container inside the fume hood to avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of the compound to a weigh boat.

    • Close the container tightly immediately after use.

  • Post-Procedure:

    • Clean any residual powder from the balance and surrounding area.

    • Dispose of the weigh boat and any contaminated materials in the designated chemical waste container.

    • Remove gloves using the proper technique to avoid skin contact and dispose of them.[2]

    • Wash hands thoroughly with soap and water.[2]

  • Preparation:

    • Perform all steps within a certified chemical fume hood.

    • Assemble all necessary glassware and ensure it is clean and dry.

    • Don the appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.

  • Execution:

    • Add the weighed this compound to the solvent in the flask.

    • Stir the solution until the solid is fully dissolved. Avoid splashing.

  • Post-Procedure:

    • Seal and label the container with the chemical name, concentration, date, and your initials.

    • Clean all glassware and equipment thoroughly.

    • Dispose of any contaminated materials in the appropriate chemical waste stream.

    • Remove PPE and wash your hands.

Decision-Making Framework for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific task and potential for exposure.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Requirements Start Identify Handling Task Weighing Weighing Solid Start->Weighing SolutionPrep Preparing Solution Start->SolutionPrep Reaction Running Reaction Start->Reaction Spill Spill Cleanup Start->Spill BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Weighing->BasePPE SolutionPrep->BasePPE EnhancedPPE Enhanced PPE: - Standard PPE + Chemical Splash Goggles + Face Shield Reaction->EnhancedPPE Potential for Splash FullPPE Full Protection: - Enhanced PPE + NIOSH-Approved Respirator + Chemical Resistant Apron/Suit Spill->FullPPE High Concentration/ Large Volume

Caption: PPE Selection Workflow for Handling this compound.

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, a swift and informed response is critical.

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Control: Prevent the spread of the spill by using absorbent materials.

  • Cleanup:

    • Don the appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.

    • Carefully sweep or vacuum the spilled solid material into a designated waste container.[1] Avoid generating dust.

    • Decontaminate the area with a suitable solvent and wash with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, sealed container.

  • Contaminated Materials: All disposable items, such as gloves, weigh boats, and absorbent pads, must be placed in a designated hazardous waste container.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup. Do not dispose of this chemical down the drain or in regular trash.

Storage

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[1]

  • Consider storing under an inert atmosphere, as recommended by some suppliers, to prevent degradation.[1]

By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a robust safety culture within your research environment. Should you have any further questions, please do not hesitate to consult your institution's EHS department or a qualified safety professional.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.